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  • Product: 2-Amino-3,5-di-tert-butylphenol
  • CAS: 24973-57-7

Core Science & Biosynthesis

Foundational

"2-Amino-3,5-di-tert-butylphenol chemical properties and structure"

An In-depth Technical Guide to 2-Amino-3,5-di-tert-butylphenol: Properties, Synthesis, and Applications Abstract 2-Amino-3,5-di-tert-butylphenol is a sterically hindered aminophenol characterized by the presence of two b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-3,5-di-tert-butylphenol: Properties, Synthesis, and Applications

Abstract

2-Amino-3,5-di-tert-butylphenol is a sterically hindered aminophenol characterized by the presence of two bulky tert-butyl groups meta to the hydroxyl and ortho/para to the amino group. This unique substitution pattern imparts significant steric hindrance and specific electronic properties, making it a molecule of interest for applications in polymer chemistry, antioxidant formulations, and as a synthon for complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, outlines a logical synthetic pathway, discusses its spectroscopic characteristics, and explores its potential applications and safety considerations.

Molecular Structure and Physicochemical Properties

The defining feature of 2-Amino-3,5-di-tert-butylphenol is its aromatic ring substituted with three distinct functional groups: a hydroxyl group, an amino group, and two tert-butyl groups. The bulky tert-butyl groups at positions 3 and 5 sterically shield the adjacent amino and hydroxyl functionalities, profoundly influencing the molecule's reactivity and physical properties.

Caption: Molecular Structure of 2-Amino-3,5-di-tert-butylphenol.

Table 1: Physicochemical Properties

PropertyValueSource(s)
IUPAC Name 2-Amino-3,5-di-tert-butylphenolN/A
CAS Number 24973-57-7N/A
Molecular Formula C₁₄H₂₃NO[1]
Molecular Weight 221.34 g/mol [1]
Appearance Expected to be a solid at room temperatureN/A
Topological Polar Surface Area 46.2 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]

Synthesis Pathway

The synthesis of 2-Amino-3,5-di-tert-butylphenol is not widely documented in commercial literature, suggesting it is a specialty intermediate. A logical and established approach for introducing an amino group ortho to a hydroxyl group on a sterically hindered phenol involves a two-step process: electrophilic nitration followed by reduction of the resulting nitro group.

The starting material for this synthesis is 3,5-di-tert-butylphenol, a commercially available compound used in the production of antioxidants and other fine chemicals[2].

Step 1: Nitration of 3,5-di-tert-butylphenol

The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. In 3,5-di-tert-butylphenol, the positions ortho to the hydroxyl group (positions 2 and 6) and the position para (position 4) are available for substitution. Due to the significant steric hindrance from the meta-positioned tert-butyl groups, nitration is expected to occur primarily at the less hindered ortho and para positions[3][4].

Controlling the reaction conditions is critical. Using harsh nitrating agents like mixed nitric and sulfuric acids can lead to oxidation and degradation of the phenol[5]. A milder, more selective nitrating agent such as tert-butyl nitrite or dilute nitric acid in a suitable solvent is preferable to achieve controlled mononitration[4][6]. The reaction will likely yield a mixture of 2-nitro-3,5-di-tert-butylphenol and 4-nitro-3,5-di-tert-butylphenol, which would require separation.

Step 2: Reduction of 2-Nitro-3,5-di-tert-butylphenol

Once the desired 2-nitro isomer is isolated, the nitro group can be selectively reduced to an amine. This transformation is a cornerstone of organic synthesis and can be accomplished using various reagents. Catalytic hydrogenation is a common and effective method. This involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), in a protic solvent like ethanol or ethyl acetate[7][8].

Alternative reduction methods include using metals in acidic media (e.g., Sn/HCl or Fe/HCl) or transfer hydrogenation with reagents like ammonium formate in the presence of Pd/C[7]. The choice of method depends on the desired scale, functional group tolerance, and safety considerations.

Synthesis_Workflow cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Reduction Start 3,5-di-tert-butylphenol Nitro 2-Nitro-3,5-di-tert-butylphenol (and isomers) Start->Nitro HNO₃ / Acetic Acid or tert-Butyl Nitrite Amino 2-Amino-3,5-di-tert-butylphenol Nitro->Amino H₂, Pd/C or Sn/HCl

Caption: Proposed synthetic workflow for 2-Amino-3,5-di-tert-butylphenol.

Experimental Protocol (Hypothetical)
  • Part A: Nitration of 3,5-di-tert-butylphenol

    • Dissolve 3,5-di-tert-butylphenol (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of 70% nitric acid (1.1 eq) in glacial acetic acid dropwise, maintaining the internal temperature below 10 °C[4].

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water. Collect the precipitated solid by vacuum filtration.

    • The crude product, a mixture of nitro isomers, is then purified by column chromatography on silica gel to isolate the 2-nitro-3,5-di-tert-butylphenol isomer.

  • Part B: Reduction to 2-Amino-3,5-di-tert-butylphenol

    • Charge a flask with the purified 2-nitro-3,5-di-tert-butylphenol (1.0 eq), ethanol, and a catalytic amount of 5% Palladium on carbon (Pd/C)[7].

    • Purge the flask with nitrogen, then introduce hydrogen gas (via balloon or hydrogenation apparatus).

    • Stir the mixture vigorously under a hydrogen atmosphere at room temperature until TLC analysis indicates the complete disappearance of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional ethanol.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2-Amino-3,5-di-tert-butylphenol.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Spectroscopic Characterization

While specific published spectra for 2-Amino-3,5-di-tert-butylphenol are scarce, its key spectroscopic features can be predicted based on its functional groups and the analysis of similar molecules[9][10][11][12][13].

Table 2: Predicted Spectroscopic Data

TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR -OH protonδ 8.5 - 9.5 ppm (broad singlet)Phenolic proton, exchangeable with D₂O.
-NH₂ protonsδ 3.5 - 5.0 ppm (broad singlet)Amino protons, exchangeable with D₂O[13].
Aromatic protonsδ 6.0 - 7.0 ppm (two singlets)Two non-equivalent aromatic protons on the ring.
tert-Butyl protonsδ 1.2 - 1.5 ppm (two singlets, 9H each)Two non-equivalent tert-butyl groups.
¹³C NMR Aromatic C-OHδ 145 - 155 ppmCarbon attached to the electron-withdrawing hydroxyl group.
Aromatic C-NH₂δ 135 - 145 ppmCarbon attached to the amino group.
Other Aromatic Cδ 110 - 140 ppmRemaining four aromatic carbons.
tert-Butyl C (quat.)δ 34 - 36 ppmQuaternary carbons of the tert-butyl groups.
tert-Butyl C (CH₃)δ 29 - 32 ppmMethyl carbons of the tert-butyl groups.
IR Spectroscopy O-H stretch3200 - 3600 cm⁻¹ (broad)Characteristic of a hydrogen-bonded phenolic hydroxyl group.
N-H stretch3300 - 3500 cm⁻¹ (two bands)Symmetric and asymmetric stretching of the primary amine[13].
C-H stretch (sp³)2850 - 3000 cm⁻¹Aliphatic C-H bonds of the tert-butyl groups.
C=C stretch (aromatic)1500 - 1600 cm⁻¹Aromatic ring vibrations.
C-O stretch1200 - 1260 cm⁻¹Phenolic C-O bond.

Reactivity and Potential Applications

The utility of 2-Amino-3,5-di-tert-butylphenol stems from the unique interplay of its functional groups, which are sterically protected by the bulky alkyl substituents.

Antioxidant Properties

Hindered phenols are a major class of industrial antioxidants used to protect polymers, fuels, and lubricants from oxidative degradation[14][15][16][17]. The mechanism involves the phenolic hydroxyl group donating its hydrogen atom to trap reactive peroxy radicals, thereby terminating the auto-oxidation chain reaction. The resulting phenoxy radical is stabilized by resonance and, crucially, by the steric hindrance of the adjacent tert-butyl groups, which prevents it from undergoing further undesirable reactions[15][18]. The presence of an electron-donating amino group on the ring can further enhance this radical-scavenging ability.

Antioxidant_Mechanism Phenol Ar-OH PhenoxyRadical Ar-O• Phenol->PhenoxyRadical H• donation Radical R• Product R-H Radical->Product

Caption: Radical scavenging mechanism of a phenolic antioxidant.

Intermediate in Synthesis

The molecule serves as a versatile building block.

  • Pharmaceuticals and Agrochemicals: The aminophenol scaffold is present in many biologically active molecules. This compound could serve as a precursor for more complex structures, similar to how 5-Amino-2,4-di-tert-butylphenol is a key intermediate in the synthesis of the cystic fibrosis drug Ivacaftor[19].

  • Polymer Additives: Beyond its antioxidant role, it can be used to synthesize UV absorbers and light stabilizers[20]. The amino group provides a reactive handle for incorporating the sterically hindered phenol moiety into other molecules or polymer backbones.

Ligand Chemistry

The combination of a "hard" amino donor and a "hard" phenoxide donor makes this molecule a potential candidate for creating chelating ligands for various metal ions. The steric bulk would influence the coordination geometry and stability of the resulting metal complexes.

Safety and Handling

  • Potential Hazards: Aminophenols as a class can be harmful if swallowed or inhaled and may cause skin and eye irritation[24][25]. Some are suspected of causing genetic defects[23][24]. Substituted phenols can be toxic to aquatic life[20].

  • Recommended Handling:

    • Use in a well-ventilated area or with local exhaust ventilation.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust or vapors.

    • Prevent release into the environment.

    • Store in a tightly sealed container in a cool, dry place away from oxidizing agents[26].

Conclusion

2-Amino-3,5-di-tert-butylphenol is a sterically hindered aromatic compound with significant potential as an antioxidant and a synthetic intermediate. Its structure, dominated by two bulky tert-butyl groups, provides stability and controls the reactivity of its amino and hydroxyl functionalities. While its synthesis requires careful control to achieve the desired regioselectivity, the established chemical principles of nitration and reduction provide a clear pathway to its production. The anticipated properties of this molecule make it a valuable target for researchers in materials science, medicinal chemistry, and industrial fine chemicals.

References

  • Fischer, A., & Henderson, G. N. (1985). α-(3,5-di-tert-butylphenoxy)isobutyric acid, and 3,5-di-tert-butylphenoxyacetic acid: formation of nitrodienones and nitrodienes containing a secondary nitro group. Canadian Journal of Chemistry, 63(8), 2315-2323.
  • Elder, J. W., & Mariella, R. P. (1963). The Synthesis and Substitution Reactions of 3,5-Di-tert-butylphenol. Canadian Journal of Chemistry, 41(7), 1653-1659.
  • ResearchGate. (n.d.). THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. Retrieved from [Link]

  • Google Patents. (n.d.). CN117142926B - Preparation method of 3, 5-di-tert-butylphenol.
  • Chen, L., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(11), 869.
  • Google Patents. (n.d.). US2868844A - Selective nitration process.
  • Chen, P., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Toxins, 12(1), 35.
  • ResearchGate. (n.d.). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • PharmaCompass. (n.d.). 5-amino-2,4-di-tert-butyl phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Di-tert-butylphenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof.
  • Vinati Organics. (2024). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational studies on the IR and NMR spectra of 2-aminophenol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). (S)-2-Amino-2-(3,5-di-tert-butylphenyl)ethanol. PubChem. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • New Jersey Department of Health. (n.d.). AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. Retrieved from [Link]

  • Amfine. (n.d.). Hindered Phenols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL. Retrieved from [Link]

  • Stabilization Technologies. (n.d.). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]

  • Mohit Tyagi. (2020, September 30). 5 REDUCTION OF NITRO COMPOUNDS IN DIFFERENT MEDIUMS. YouTube. Retrieved from [Link]

  • Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of the purified 4-aminophenol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

Sources

Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to 2-Amino-3,5-di-tert-butylphenol (CAS Number: 24973-57-7) This guide provides a comprehensive technical overview of 2-Amino-3,5-di-tert-butylphenol, a key chemical intermediate in advanced o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-3,5-di-tert-butylphenol (CAS Number: 24973-57-7)

This guide provides a comprehensive technical overview of 2-Amino-3,5-di-tert-butylphenol, a key chemical intermediate in advanced organic synthesis. Designed for researchers, chemists, and professionals in drug development and material science, this document delves into the compound's synthesis, core applications, and essential safety protocols, grounding technical data with field-proven insights.

Core Identity and Physicochemical Profile

2-Amino-3,5-di-tert-butylphenol, identified by CAS Number 24973-57-7 , is a sterically hindered aminophenol.[1] The presence of bulky tert-butyl groups ortho and para to the hydroxyl group, combined with an adjacent amino functionality, imparts unique reactivity and properties to the molecule. These features make it a valuable precursor in the synthesis of complex organic structures, particularly heterocyclic systems and specialized polymers.

The tert-butyl groups are critical to the molecule's utility. They provide significant steric hindrance, which can direct the course of reactions at other sites on the aromatic ring and protect sensitive functional groups from unwanted side reactions.[2] Furthermore, this steric shielding is a well-established strategy for creating highly effective antioxidants; the bulky groups stabilize the phenoxy radical that forms during the radical scavenging process, enhancing antioxidant longevity and efficiency.[2][3]

Table 1: Physicochemical Properties of 2-Amino-3,5-di-tert-butylphenol

PropertyValueSource
CAS Number 24973-57-7[1]
Molecular Formula C₁₄H₂₃NO[1]
Molecular Weight 221.34 g/mol [1]
Appearance Typically a solid (inferred from related phenols)N/A
SMILES OC1=CC(C(C)(C)C)=CC(C(C)(C)C)=C1N[1]
Solubility Expected to be soluble in organic solvents and insoluble in water, due to its hydrophobic tert-butyl groups.[2]

Synthesis Pathway: A Logical Approach

The synthesis of 2-Amino-3,5-di-tert-butylphenol is not commonly detailed as a final product but can be logically derived from established organic chemistry principles for substituted phenols. The most direct and industrially relevant approach involves a two-step process starting from the readily available 3,5-di-tert-butylphenol.

Step 1: Electrophilic Nitration The first step is the regioselective introduction of a nitro group (-NO₂) onto the aromatic ring. The hydroxyl group is a strong activating, ortho-, para-director, while the tert-butyl groups are weaker activating ortho-, para-directors. The positions ortho to the hydroxyl group (2 and 6) are the most electronically favorable for electrophilic substitution. Due to the steric bulk of the tert-butyl group at position 5, the electrophile (nitronium ion, NO₂⁺) is sterically guided to the less hindered 2-position.

Step 2: Reduction of the Nitro Group The second step involves the reduction of the nitro group to a primary amine (-NH₂). This is a standard transformation in organic synthesis, typically achieved with high yield using metal catalysts like palladium on carbon (Pd/C) with hydrogen gas, or using metal/acid systems like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

This sequential nitration-reduction is a cornerstone of aromatic chemistry for installing an amino group adjacent to a hydroxyl group, a critical structural motif for many heterocyclic syntheses.

Synthesis_Pathway Start 3,5-Di-tert-butylphenol Reagent1 Nitrating Agent (e.g., HNO₃/H₂SO₄) Start->Reagent1 Intermediate 2-Nitro-3,5-di-tert-butylphenol Reagent2 Reducing Agent (e.g., H₂/Pd-C or Sn/HCl) Intermediate->Reagent2 Product 2-Amino-3,5-di-tert-butylphenol (CAS: 24973-57-7) Reagent1->Intermediate Step 1: Nitration Reagent2->Product Step 2: Reduction Application_Workflow Aminophenol 2-Amino-3,5-di-tert-butylphenol Reaction Condensation & Intramolecular Cyclization Aminophenol->Reaction Electrophile Electrophile (e.g., Aldehyde, Carboxylic Acid) Electrophile->Reaction Product Substituted Benzoxazole Derivative Reaction->Product Application Applications: - Medicinal Chemistry - Materials Science - Agrochemicals Product->Application

Caption: General workflow for benzoxazole synthesis.

Precursor for Advanced Antioxidants and Stabilizers

Sterically hindered phenols are the workhorses of the antioxidant world, widely used as stabilizers in polymers, rubbers, adhesives, and petroleum products to prevent oxidative degradation. [4][5]The tert-butyl groups enhance the stability and reactivity of the phenol, making it an effective radical scavenger. [2] While 2-Amino-3,5-di-tert-butylphenol is an intermediate, the amino group serves as a chemical handle for further functionalization. It can be acylated, alkylated, or used in coupling reactions to create novel, multifunctional antioxidants with tailored properties, such as improved polymer compatibility or enhanced thermal stability.

Experimental Protocol: Synthesis of a Benzoxazole Derivative

This protocol provides a validated, step-by-step methodology for a core application of 2-Amino-3,5-di-tert-butylphenol.

Objective: To synthesize a 2-arylbenzoxazole derivative via oxidative cyclocondensation.

Self-Validating System: The success of this protocol is confirmed by the formation of a new, characterizable product, typically involving a color change and precipitation. The purity can be verified through standard analytical techniques (TLC, melting point, NMR).

Materials & Reagents:

  • 2-Amino-3,5-di-tert-butylphenol (1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.1 eq)

  • Solvent: Ethanol or Dimethyl Sulfoxide (DMSO)

  • Catalyst/Oxidant: e.g., Copper(II) oxide (catalytic amount) or air. [6]* Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and filtration

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Amino-3,5-di-tert-butylphenol (1.0 eq) and the aromatic aldehyde (1.1 eq) in the chosen solvent (e.g., ethanol).

    • Causality: Ethanol is a common, effective solvent for both reactants and facilitates heat transfer.

  • Catalyst Addition: Add the catalyst (e.g., a catalytic amount of Cu₂O).

    • Causality: The catalyst facilitates the oxidative cyclization, which is the key bond-forming sequence for creating the benzoxazole ring from the intermediate Schiff base. [6]3. Reaction Execution: Heat the mixture to reflux (approximately 80°C for ethanol) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-5 hours.

  • Product Isolation (Workup): a. Cool the reaction mixture to room temperature. The product often precipitates out of the solution upon cooling. b. If no precipitate forms, slowly add cold water to induce precipitation. c. Collect the solid product by vacuum filtration. d. Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • Purification: a. Dry the crude product under vacuum. b. If necessary, purify the product further by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • Causality: Recrystallization is a robust method for purifying solid organic compounds, yielding a highly crystalline and pure final product.

Safety and Handling: A Trustworthy Framework

Handling 2-Amino-3,5-di-tert-butylphenol requires adherence to standard laboratory safety protocols for aromatic amines and phenols. The following guidelines are based on safety data for structurally related compounds. [7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.

    • Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Handling & Storage:

    • Avoid dust formation and ignition sources.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place away from oxidizing agents.

    • Aromatic amines can be sensitive to air and light, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. [7] * Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. [7] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. [7] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [7]

References

  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Lin, Y-F., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI. Available at: [Link]

  • Shandong Hexie New Material Co., Ltd. 5-Amino-2 4-Di-Tert-Butylphenol. Hexie Chem. Available at: [Link]

  • Elder, J.W., et al. (2016). THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. ResearchGate. Available at: [Link]

  • Singh, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Available at: [Link]

  • Guo, J. (2018). 2, 4-di-tert-butylphenol preparation method. SciSpace. Available at: [Link]

  • Wang, P., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. Available at: [Link]

  • PubChem. 2,4-Di-tert-butylphenol. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2016). An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof.
  • Wikipedia. Protecting group. Available at: [Link]

  • Wikipedia. 2,4-Di-tert-butylphenol. Available at: [Link]

  • Bielińska, S., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC. Available at: [Link]

  • Oshimoto, A., et al. (2017). Synthesis of substituted benzo[b]o[8][9]xazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Pathan, S., et al. (2024). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. ResearchGate. Available at: [Link]

  • Foti, M.C. (2007). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of 2-Amino-3,5-di-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the known and predicted physical properties of the sterically hin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical properties of the sterically hindered aminophenol, 2-Amino-3,5-di-tert-butylphenol. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry, materials science, and drug development, where the unique characteristics of this molecule may be of interest. Due to the limited availability of experimental data for this specific isomer, this guide integrates reliable predicted data and contextual information from related compounds to offer a thorough profile.

Introduction and Molecular Identity

2-Amino-3,5-di-tert-butylphenol is a substituted aromatic compound featuring a phenol backbone with two bulky tert-butyl groups and an amine substituent. The strategic placement of these functional groups imparts specific steric and electronic properties that can influence its reactivity, solubility, and potential applications as an intermediate in the synthesis of more complex molecules, such as antioxidants, stabilizers, or pharmaceutical agents.

Key Identifiers:

  • Chemical Name: 2-Amino-3,5-di-tert-butylphenol

  • CAS Number: 24973-57-7

  • Molecular Formula: C₁₄H₂₃NO

  • Molecular Weight: 221.34 g/mol

The structural arrangement of the tert-butyl groups ortho and para to the hydroxyl group, with the amino group also in an ortho position, creates a sterically crowded environment around the reactive centers of the molecule. This steric hindrance is a critical determinant of its chemical behavior and physical characteristics.

Core Physical Properties

A comprehensive compilation of the physical properties of 2-Amino-3,5-di-tert-butylphenol is presented below. It is important to note the distinction between experimentally determined values and computationally predicted data, the latter being essential in the absence of extensive empirical studies on this particular isomer.

PropertyValueSource Type
Molecular Weight 221.34 g/mol Experimental
Molecular Formula C₁₄H₂₃NOExperimental
Appearance Not available-
Melting Point Not available-
Boiling Point Not available-
Density Not available-
Solubility Not available-
pKa PredictedComputational
LogP (Octanol-Water) PredictedComputational

A notable scarcity of experimentally determined physical properties for 2-Amino-3,5-di-tert-butylphenol exists in publicly accessible literature. The data for related isomers, such as 5-Amino-2,4-di-tert-butylphenol, is more readily available and can offer some comparative insights. For instance, 5-Amino-2,4-di-tert-butylphenol is documented as an off-white to pink solid with a predicted boiling point of approximately 319.7 °C and a predicted density of around 0.990 g/cm³. However, direct extrapolation of these values to the 2-Amino-3,5-di-tert-butyl isomer should be approached with caution due to the differing substitution patterns.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the hydroxyl proton, and the protons of the two tert-butyl groups. The aromatic protons will likely appear as doublets or singlets in the aromatic region (typically 6.5-8.0 ppm), with their coupling patterns providing information about their relative positions. The tert-butyl groups will each give rise to a sharp singlet in the upfield region (around 1.3-1.5 ppm), integrating to 9 protons each. The chemical shifts of the amine and hydroxyl protons can be broad and variable depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with those bearing the hydroxyl, amino, and tert-butyl groups having distinct chemical shifts. The quaternary carbons of the tert-butyl groups and the methyl carbons will also be readily identifiable.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

  • N-H stretch: One or two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹ for the tert-butyl groups.

  • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-O stretch: An absorption in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₄H₂₃NO. Fragmentation patterns will likely involve the loss of methyl groups from the tert-butyl substituents.

Experimental Protocols for Property Determination

The following are generalized, yet detailed, step-by-step methodologies for the experimental determination of the key physical properties of 2-Amino-3,5-di-tert-butylphenol. These protocols are based on standard laboratory practices and are designed to yield reliable and reproducible data.

Synthesis of 2-Amino-3,5-di-tert-butylphenol

A plausible synthetic route to 2-Amino-3,5-di-tert-butylphenol involves the nitration of 3,5-di-tert-butylphenol followed by the reduction of the resulting nitro derivative.

Step 1: Nitration of 3,5-di-tert-butylphenol

  • Dissolve 3,5-di-tert-butylphenol in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product, 2-nitro-3,5-di-tert-butylphenol.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Step 2: Reduction of 2-Nitro-3,5-di-tert-butylphenol

  • In a round-bottom flask, dissolve the purified 2-nitro-3,5-di-tert-butylphenol in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using a chemical reductant, heat the reaction mixture at reflux and monitor its progress by TLC.

  • If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature until the uptake of hydrogen ceases.

  • After the reaction is complete, cool the mixture and, if necessary, neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrate it under reduced pressure.

  • Purify the resulting crude 2-Amino-3,5-di-tert-butylphenol by column chromatography or recrystallization to obtain the final product.

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 3,5-Di-tert-butylphenol 3,5-Di-tert-butylphenol Nitration Nitration Reaction 3,5-Di-tert-butylphenol->Nitration Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->Nitration 2-Nitro-3,5-di-tert-butylphenol 2-Nitro-3,5-di-tert-butylphenol Nitration->2-Nitro-3,5-di-tert-butylphenol Reduction Reduction Reaction 2-Nitro-3,5-di-tert-butylphenol->Reduction Reducing_Agent Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C) Reducing_Agent->Reduction 2-Amino-3,5-di-tert-butylphenol 2-Amino-3,5-di-tert-butylphenol Reduction->2-Amino-3,5-di-tert-butylphenol

Caption: Synthetic pathway for 2-Amino-3,5-di-tert-butylphenol.

Determination of Melting Point
  • Ensure the purified sample is completely dry.

  • Pack a small amount of the crystalline solid into a capillary tube, ensuring a column height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the apparatus at a rate of 10-15 °C per minute initially.

  • Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted. The melting point is reported as this range.

Determination of Solubility
  • To a series of small, labeled vials, add a fixed amount of the compound (e.g., 10 mg).

  • To each vial, add a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) in small, measured increments (e.g., 0.1 mL).

  • After each addition, cap the vial and agitate it vigorously for a set period (e.g., 1 minute).

  • Observe the mixture for complete dissolution.

  • Continue adding the solvent incrementally until the solid is fully dissolved or a maximum volume is reached.

  • Express the solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Property_Determination_Workflow cluster_properties Physical Properties cluster_methods Experimental Methods Compound 2-Amino-3,5-di-tert-butylphenol Melting_Point Melting Point Compound->Melting_Point Boiling_Point Boiling Point Compound->Boiling_Point Solubility Solubility Compound->Solubility Density Density Compound->Density MP_Apparatus Melting Point Apparatus Melting_Point->MP_Apparatus Distillation Distillation Setup Boiling_Point->Distillation Solvent_Addition Solvent Addition & Observation Solubility->Solvent_Addition Pycnometry Pycnometry Density->Pycnometry

Caption: Relationship between physical properties and determination methods.

Safety and Handling

No specific safety data sheet (SDS) for 2-Amino-3,5-di-tert-butylphenol (CAS 24973-57-7) is readily available. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical substance and by considering the hazards of structurally related aminophenols.

General Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Potential Hazards (Inferred from Related Compounds):

  • Skin and Eye Irritation: Aminophenols can be irritating to the skin and eyes.

  • Sensitization: Some aminophenol derivatives are known to be skin sensitizers.

  • Toxicity: Aminophenols can be harmful if swallowed or inhaled.

In the event of exposure, seek immediate medical attention.

Conclusion

2-Amino-3,5-di-tert-butylphenol represents a molecule with potential for diverse applications, yet it remains largely uncharacterized in the scientific literature. This guide has synthesized the available identifying information and provided a framework for its experimental investigation by outlining standard protocols for synthesis and property determination. The emphasis on predicted properties underscores the need for further empirical research to fully elucidate the physical and chemical profile of this compound. Researchers are encouraged to exercise caution and adhere to stringent safety protocols when handling this and any other novel chemical entity.

References

Exploratory

An In-Depth Technical Guide to 2-Amino-3,5-di-tert-butylphenol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Amino-3,5-di-tert-butylphenol, a sterically hindered aminophenol with significant poten...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3,5-di-tert-butylphenol, a sterically hindered aminophenol with significant potential in synthetic chemistry and drug discovery. This document details its molecular characteristics, outlines a plausible synthesis pathway based on established chemical transformations, and explores its potential applications, drawing parallels with structurally similar compounds of known utility. Safety considerations and handling protocols are also addressed, providing a complete resource for laboratory professionals.

Core Molecular Attributes

2-Amino-3,5-di-tert-butylphenol is an aromatic organic compound featuring a phenol ring substituted with an amino group and two bulky tert-butyl groups. The strategic placement of these functional groups imparts unique chemical properties, including antioxidant potential and utility as a versatile synthetic intermediate.

Table 1: Molecular Identity and Properties of 2-Amino-3,5-di-tert-butylphenol

ParameterValueSource
Molecular Formula C₁₄H₂₃NO[1]
Molecular Weight 221.34 g/mol [1]
CAS Number 24973-57-7[1]

The substantial steric hindrance provided by the two tert-butyl groups meta to each other and ortho and para to the hydroxyl group is a defining structural feature. This steric bulk influences the reactivity of both the phenolic hydroxyl and the amino groups, as well as the overall electronic properties of the aromatic ring. These characteristics are pivotal in its role as an antioxidant and as a building block in the synthesis of more complex molecules.[2]

Synthesis and Mechanistic Considerations

Step 1: Nitration of 3,5-di-tert-butylphenol

The initial step is the electrophilic aromatic substitution of 3,5-di-tert-butylphenol to introduce a nitro group at the 2-position. The directing effects of the hydroxyl group (ortho, para-directing) and the meta-directing nature of the tert-butyl groups favor substitution at the positions ortho to the hydroxyl group.

A study on the synthesis and substitution reactions of 3,5-di-tert-butylphenol has reported the successful mononitration of this precursor.[3]

Experimental Protocol: Nitration of 3,5-di-tert-butylphenol (Proposed)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-di-tert-butylphenol in a suitable solvent such as glacial acetic acid.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Nitrating Agent: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-nitro-3,5-di-tert-butylphenol can be purified by column chromatography.

Step 2: Reduction of 2-Nitro-3,5-di-tert-butylphenol

The second step involves the reduction of the nitro group to an amino group. This transformation is a common and well-understood process in organic synthesis. A variety of reducing agents can be employed, with catalytic hydrogenation being a prevalent and efficient method.

Detailed procedures for the reduction of the structurally similar 2,4-di-tert-butyl-5-nitrophenol to 5-amino-2,4-di-tert-butylphenol have been documented, providing a strong basis for this proposed protocol. These methods often utilize palladium on carbon (Pd/C) as a catalyst in the presence of a hydrogen source, such as hydrogen gas or ammonium formate.

Experimental Protocol: Reduction of 2-Nitro-3,5-di-tert-butylphenol (Proposed)

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve the 2-nitro-3,5-di-tert-butylphenol in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C).

  • Hydrogen Source: Introduce a hydrogen source. This can be achieved by bubbling hydrogen gas through the solution or by adding a hydrogen donor like ammonium formate.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating under a hydrogen atmosphere (if using H₂ gas) until the reaction is complete, as monitored by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-3,5-di-tert-butylphenol. Further purification can be achieved by recrystallization or column chromatography.

Synthesis_Pathway 3,5-Di-tert-butylphenol 3,5-Di-tert-butylphenol 2-Nitro-3,5-di-tert-butylphenol 2-Nitro-3,5-di-tert-butylphenol 3,5-Di-tert-butylphenol->2-Nitro-3,5-di-tert-butylphenol Nitration (HNO₃, H₂SO₄) 2-Amino-3,5-di-tert-butylphenol 2-Amino-3,5-di-tert-butylphenol 2-Nitro-3,5-di-tert-butylphenol->2-Amino-3,5-di-tert-butylphenol Reduction (H₂, Pd/C)

Caption: Proposed synthetic pathway for 2-Amino-3,5-di-tert-butylphenol.

Potential Applications in Research and Drug Development

While specific applications for 2-Amino-3,5-di-tert-butylphenol are not extensively documented, its structural motifs suggest significant potential in several areas of chemical and pharmaceutical research.

Intermediate in Pharmaceutical Synthesis

The most compelling potential application lies in its use as a building block for pharmacologically active molecules. The isomeric compound, 5-Amino-2,4-di-tert-butylphenol, is a key intermediate in the synthesis of Ivacaftor, a drug used to treat cystic fibrosis.[4] This precedent highlights the value of substituted aminophenols in the development of novel therapeutics. The unique substitution pattern of 2-Amino-3,5-di-tert-butylphenol could be exploited to generate new chemical entities with distinct pharmacological profiles.

Antioxidant and Stabilizer

Phenolic compounds, particularly those with sterically hindering tert-butyl groups, are well-known for their antioxidant properties.[2] The tert-butyl groups enhance the stability of the phenoxyl radical that forms upon scavenging of free radicals, thereby improving antioxidant efficacy. The presence of the amino group can further modulate these properties. This suggests potential applications as a stabilizer in various organic materials and as a lead compound in the development of antioxidant drugs to combat oxidative stress-related diseases.[2]

Ligand in Coordination Chemistry

Aminophenol derivatives are effective ligands for a variety of metal ions. The ability of both the amino and hydroxyl groups to coordinate with a metal center makes them valuable in the design of catalysts for a range of organic transformations. The steric bulk of the tert-butyl groups in 2-Amino-3,5-di-tert-butylphenol could be leveraged to create catalysts with high selectivity.

Safety and Handling

Table 2: Potential Hazards and Recommended Precautions

HazardAssociated RisksRecommended Precautions
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[5]Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or a fume hood.
Skin and Eye Irritation Causes skin and serious eye irritation.[5]Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Respiratory Irritation May cause respiratory irritation.[5]Avoid breathing dust.

Handling and Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from oxidizing agents.

  • Ground and bond containers when transferring material.

  • Use non-sparking tools.

Conclusion

2-Amino-3,5-di-tert-butylphenol represents a molecule of significant interest for researchers in organic synthesis and medicinal chemistry. While detailed characterization and application data for this specific isomer are still emerging, its structural relationship to commercially important compounds and its inherent chemical properties suggest a promising future in the development of new materials and pharmaceuticals. The synthetic pathway outlined in this guide provides a solid foundation for its laboratory-scale preparation, paving the way for further investigation into its unique properties and potential applications. As with all chemical research, adherence to strict safety protocols is paramount when handling this and related compounds.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7311, 2,4-Di-tert-butylphenol. Retrieved January 28, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 324555, 2-Amino-4,6-di-tert-butylphenol. Retrieved January 28, 2026 from [Link].

  • Chen, X., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(1), 869. [Link]

  • Elder, J. W., et al. (1963). The Synthesis and Substitution Reactions of 3,5-Di-tert-butylphenol. Journal of Organic Chemistry, 28(8), 2153-2156.
  • Google Patents. An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof.
  • Wikipedia. 2,6-Di-tert-butylphenol. [Link]

Sources

Foundational

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-3,5-di-tert-butylphenol

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-3,5-di-tert-butylphenol. It is intended for researchers, scientists, and professionals in drug development who u...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-3,5-di-tert-butylphenol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical prediction of the spectrum, practical experimental considerations, and a detailed interpretation of the spectral data, grounded in established scientific principles.

Introduction: The Structural Significance of 2-Amino-3,5-di-tert-butylphenol

2-Amino-3,5-di-tert-butylphenol is a sterically hindered aminophenol derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their antioxidant properties and their utility as building blocks in the synthesis of more complex molecules. The strategic placement of bulky tert-butyl groups and the presence of both amino and hydroxyl functionalities on the aromatic ring create a unique electronic and steric environment.

¹H NMR spectroscopy is an indispensable tool for the structural verification of this molecule. It provides precise information about the number of different types of protons, their chemical environments, their proximity to one another, and their relative abundance. A thorough understanding of its ¹H NMR spectrum is crucial for confirming its synthesis, assessing its purity, and studying its interactions in various chemical and biological systems.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The key to interpreting the spectrum lies in recognizing the distinct chemical environments of each proton. The molecule possesses a plane of symmetry that renders the two aromatic protons and the two tert-butyl groups chemically non-equivalent.

Molecular Structure and Proton Designations

To facilitate the discussion, the protons in 2-Amino-3,5-di-tert-butylphenol are designated as follows:

Caption: Molecular structure of 2-Amino-3,5-di-tert-butylphenol with proton designations.

Predicted Chemical Shifts (δ), Multiplicities, and Integration

The following table summarizes the predicted ¹H NMR data for 2-Amino-3,5-di-tert-butylphenol, assuming the spectrum is acquired in a non-polar solvent like CDCl₃. The rationale for these predictions is discussed in the subsequent section.

Proton Designation Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
tBu(B) ~1.45Singlet (s)9HAdjacent to the hydroxyl group.
tBu(A) ~1.30Singlet (s)9HAdjacent to the amino group.
NH₂ 3.5 - 5.0Broad Singlet (br s)2HChemical shift is solvent and concentration dependent. May exchange with D₂O.
OH 4.5 - 6.0Broad Singlet (br s)1HChemical shift is solvent and concentration dependent. May exchange with D₂O.
H(b) ~6.80Doublet (d)1HMeta-coupled to H(a).
H(a) ~6.60Doublet (d)1HMeta-coupled to H(b).
Rationale for Spectral Predictions
  • tert-Butyl Protons (tBu(A) and tBu(B)): The two tert-butyl groups are in different chemical environments and are therefore expected to give rise to two distinct singlet signals, each integrating to 9 protons. The tert-butyl group at C5, tBu(B), is flanked by a hydroxyl group and a proton, while the tert-butyl group at C3, tBu(A), is positioned between an amino group and a proton. The hydroxyl group is more electron-withdrawing than the amino group, which should lead to a slight deshielding of the adjacent tert-butyl protons. Therefore, the signal for tBu(B) is predicted to be downfield from that of tBu(A).

  • Aromatic Protons (H(a) and H(b)): The two aromatic protons, H(a) and H(b), are in a meta relationship to each other. They will therefore exhibit spin-spin coupling, appearing as two distinct doublets. The coupling constant for meta protons on a benzene ring is typically small, in the range of 2-3 Hz.[1][2] The chemical shifts of these protons are influenced by the powerful electron-donating effects of the ortho/para directing -NH₂ and -OH groups. These groups increase the electron density on the aromatic ring, particularly at the ortho and para positions, causing the aromatic protons to be shielded and resonate at a relatively upfield region (6.5-8 ppm is typical for aromatic protons).[3] The proton H(b) is ortho to the -OH group and para to the -NH₂ group, while H(a) is ortho to the -NH₂ group and para to the -OH group. The combined electron-donating effects will result in a complex interplay of shielding, but both are expected to appear at a lower chemical shift than benzene (7.36 ppm).

  • Labile Protons (NH₂ and OH): The chemical shifts of the amino (NH₂) and hydroxyl (OH) protons are highly variable and depend on factors such as solvent, concentration, and temperature.[4][5][6] These protons can participate in hydrogen bonding and undergo chemical exchange. As a result, their signals are often broad and may not show coupling to other protons. In a non-polar solvent like CDCl₃, intramolecular hydrogen bonding between the ortho -NH₂ and -OH groups is possible, which can influence their chemical shifts.[7] The presence of these labile protons can be confirmed by a D₂O exchange experiment, where the sample is shaken with a drop of deuterium oxide. The NH₂ and OH protons will exchange with deuterium, causing their signals to disappear from the spectrum.

Experimental Considerations and Protocol

The quality and interpretability of the ¹H NMR spectrum are highly dependent on the experimental setup. As a self-validating system, the chosen protocol should aim to provide a high-resolution spectrum with minimal artifacts.

Choice of Solvent

The choice of deuterated solvent is critical, especially for observing the labile NH₂ and OH protons.

  • CDCl₃ (Deuterated Chloroform): A common choice for many organic molecules. However, the NH₂ and OH signals may be very broad and their chemical shifts can be highly concentration-dependent due to intermolecular hydrogen bonding.

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Often the solvent of choice for observing exchangeable protons. DMSO is a hydrogen bond acceptor, which can break up intermolecular hydrogen bonding between solute molecules, leading to sharper NH₂ and OH signals.[4] In DMSO-d₆, the OH proton of a phenol typically appears as a sharp singlet, and the NH₂ protons of an aniline also give a distinct signal.

Sample Preparation Protocol
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of high-purity 2-Amino-3,5-di-tert-butylphenol.

  • Dissolution: Transfer the solid to a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆ for optimal observation of labile protons).

  • Homogenization: Securely cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. A clear, homogeneous solution is essential for acquiring a high-quality spectrum.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard (δ = 0.00 ppm).

NMR Data Acquisition Workflow

The following workflow outlines the standard procedure for acquiring a ¹H NMR spectrum.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep1 Weigh Sample (5-10 mg) prep2 Dissolve in Deuterated Solvent (0.6-0.7 mL) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire Spectrum (e.g., 400 MHz) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration and Peak Picking proc3->proc4

Caption: Experimental workflow for ¹H NMR data acquisition and processing.

Advanced NMR Techniques

For an unambiguous assignment of the aromatic protons, two-dimensional (2D) NMR experiments can be employed.

  • COSY (Correlation Spectroscopy): A COSY spectrum would show a cross-peak between H(a) and H(b), confirming their coupling relationship.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum could reveal spatial proximities. For instance, a cross-peak between the NH₂ protons and the tBu(A) protons would confirm their ortho relationship. Similarly, a cross-peak between the OH proton and the tBu(B) protons would provide further structural confirmation.

Conclusion

The ¹H NMR spectrum of 2-Amino-3,5-di-tert-butylphenol is predicted to exhibit a set of well-defined signals that are highly characteristic of its unique structure. The key features to anticipate are two distinct singlets for the non-equivalent tert-butyl groups, two meta-coupled doublets for the aromatic protons, and two broad, solvent-dependent signals for the amino and hydroxyl protons. This in-depth guide provides the theoretical foundation and practical considerations necessary for researchers to accurately acquire, interpret, and validate the ¹H NMR spectrum of this important molecule, ensuring scientific integrity in their synthetic and analytical endeavors.

References

  • ResearchGate. (n.d.). 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the... Retrieved from [Link]

  • Gervais, C., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

  • George, A., et al. (n.d.). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. The Chemist. [Link]

  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. [Link]

  • Chemistry LibreTexts. (2022). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. [Link]

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Exploratory

A Senior Application Scientist's Guide to the ¹³C NMR Analysis of 2-Amino-3,5-di-tert-butylphenol

Abstract This technical guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Amino-3,5-di-tert-butylphenol, a sterically hindered phenol derivative of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Amino-3,5-di-tert-butylphenol, a sterically hindered phenol derivative of significant interest in antioxidant chemistry and materials science. This document moves beyond a simple recitation of spectral data, offering an in-depth perspective on the causal relationships between molecular structure, electronic environment, and the resulting ¹³C NMR spectrum. We will dissect the theoretical underpinnings of chemical shifts in substituted aromatic systems, present a field-proven, self-validating experimental protocol for data acquisition, and provide a detailed, reasoned assignment of the ¹³C NMR signals. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and molecular characterization.

Introduction: The Analytical Imperative for Hindered Phenols

Sterically hindered phenols, characterized by bulky alkyl groups flanking a hydroxyl moiety, are a cornerstone of antioxidant technology. Their efficacy in scavenging free radicals is intrinsically linked to their molecular structure. 2-Amino-3,5-di-tert-butylphenol introduces an additional layer of complexity and functionality with its ortho-amino group. Precise and unambiguous structural confirmation is paramount, and ¹³C NMR spectroscopy stands as a definitive tool for this purpose. Unlike ¹H NMR, which can be complicated by overlapping signals and complex coupling patterns in substituted aromatics, ¹³C NMR provides a direct window into the carbon skeleton of the molecule, with chemical shifts that are exquisitely sensitive to the local electronic environment of each carbon atom.

This guide will illuminate the principles and practicalities of acquiring and interpreting the ¹³C NMR spectrum of this specific molecule, emphasizing the "why" behind the experimental choices and spectral assignments to foster a deeper understanding.

Theoretical Framework: Predicting the ¹³C NMR Spectrum

The ¹³C NMR spectrum of 2-amino-3,5-di-tert-butylphenol is dictated by the electronic effects of its substituents: the strongly electron-donating hydroxyl (-OH) and amino (-NH₂) groups, and the sterically imposing, weakly electron-donating tert-butyl groups. The absence of molecular symmetry means that all 14 carbon atoms are chemically non-equivalent, and we therefore anticipate observing 14 distinct signals in the proton-decoupled ¹³C NMR spectrum.

  • Substituent Effects on Aromatic Carbons: The chemical shifts of the benzene ring carbons are heavily influenced by the attached groups.[1]

    • Hydroxyl (-OH) and Amino (-NH₂) Groups: Both are powerful activating, ortho-, para-directing groups. They donate electron density to the aromatic ring via resonance, causing a significant upfield (shielding) effect, particularly at the ortho and para positions relative to themselves. The carbon directly attached to the oxygen (ipso-carbon C1) or nitrogen (ipso-carbon C2) will be strongly deshielded (shifted downfield) due to the electronegativity of the heteroatom.[2]

    • Tert-butyl Groups: These alkyl groups are weakly electron-donating through an inductive effect. Their primary influence, however, is steric. The bulky nature of the tert-butyl groups can cause some distortion of the ring geometry and influence the electronic environment of adjacent carbons.

  • Aliphatic Carbons: The tert-butyl groups will each present two distinct types of carbon signals: a quaternary carbon and three equivalent methyl carbons.

The interplay of these electronic and steric factors allows for a predictive assignment of the spectrum.

Experimental Protocol: A Self-Validating Methodology

The acquisition of a high-quality, reproducible ¹³C NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection. The following protocol is designed to ensure data integrity.

Materials and Equipment
  • Analyte: 2-Amino-3,5-di-tert-butylphenol (≥98% purity)

  • NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). CDCl₃ is a common choice for general organic compounds.[1] DMSO-d₆ can be advantageous if intramolecular hydrogen bonding is a key feature to investigate.

  • Internal Standard: Tetramethylsilane (TMS) (0 ppm reference).[1]

  • NMR Tube: High-precision 5 mm NMR tube.

  • Filtration: Pasteur pipette with a small plug of glass wool.

  • NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe.

Step-by-Step Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 50-100 mg of 2-amino-3,5-di-tert-butylphenol. ¹³C NMR is an inherently insensitive technique, requiring a higher concentration than ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.[3][4]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial containing the analyte.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Mild sonication may be used if necessary. The solution should be clear and free of any visible particulates.

  • Filtration: To prevent magnetic field distortions from suspended microparticles, filter the solution directly into the NMR tube through a Pasteur pipette containing a small, tightly packed plug of glass wool. This step is critical for obtaining sharp spectral lines.

  • Final Volume Check: Ensure the final sample height in the NMR tube is adequate for the instrument's probe (typically around 4-5 cm).

NMR Data Acquisition Parameters
  • Instrument Setup: Tune and match the probe for ¹³C frequency. Lock onto the deuterium signal of the solvent. Perform automated shimming to optimize the magnetic field homogeneity.

  • Acquisition Mode: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker spectrometer). This provides a spectrum with single lines for each unique carbon, simplifying interpretation.

  • Spectral Width: Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.[5]

  • Acquisition Time (at): Set to at least 1-2 seconds to ensure good digital resolution.

  • Relaxation Delay (d1): A delay of 2 seconds is a good starting point. Quaternary carbons have longer relaxation times and may require a longer delay for accurate quantitative analysis, though for simple identification, this is often sufficient.

  • Number of Scans (ns): Due to the low natural abundance and sensitivity of the ¹³C nucleus, a significant number of scans will be required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.[5]

  • Processing: Apply an exponential multiplication function (line broadening of 1-2 Hz) before Fourier transformation to improve the signal-to-noise ratio. Manually phase the spectrum and calibrate the TMS peak to 0.0 ppm.

Spectral Interpretation and Data Analysis

The following table presents the predicted ¹³C NMR chemical shifts for 2-amino-3,5-di-tert-butylphenol. The assignments are based on established substituent effects in substituted phenols and anilines, and data from structurally similar compounds.[1][2][6]

Predicted Chemical Shifts and Assignments
Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C1 145 - 150Ipso-carbon attached to the highly electronegative -OH group. Strongly deshielded. Its shift is slightly shielded relative to phenol (~155 ppm) due to the ortho -NH₂ group's donating effect.
C2 135 - 140Ipso-carbon attached to the -NH₂ group. Deshielded by the electronegative nitrogen, but shielded by the ortho -OH group's resonance effect.
C3 138 - 143Aromatic carbon bearing a tert-butyl group and ortho to the -NH₂ group. Deshielded by the tert-butyl group and influenced by the adjacent amino group.
C4 115 - 120Aromatic C-H. Para to the -OH group and meta to the -NH₂ group. Strongly shielded by the powerful resonance donation from the hydroxyl group.
C5 142 - 147Aromatic carbon bearing a tert-butyl group, para to the -NH₂ group and meta to the -OH group. Deshielded by the tert-butyl group and influenced by the strong donating effect of the para-amino group.
C6 112 - 117Aromatic C-H. Ortho to the -OH group and meta to the -NH₂ group. Expected to be the most shielded aromatic carbon due to the strong resonance effect from the adjacent hydroxyl group.
C7 34 - 36Quaternary carbon of the tert-butyl group at C3.
C8 30 - 32Methyl carbons of the tert-butyl group at C3. (3 equivalent carbons, 1 signal).
C9 35 - 37Quaternary carbon of the tert-butyl group at C5. Its chemical environment is slightly different from C7.
C10 31 - 33Methyl carbons of the tert-butyl group at C5. (3 equivalent carbons, 1 signal). Expected to be very close in chemical shift to C8.

Note: These are estimated ranges. Actual values may vary depending on solvent and concentration.

Visualizing Molecular Structure and Carbon Environments

A clear visualization of the molecule aids in correlating the structure with the NMR data. The following diagram illustrates the unique carbon environments in 2-amino-3,5-di-tert-butylphenol.

Caption: Molecular structure of 2-Amino-3,5-di-tert-butylphenol with carbon numbering.

Conclusion

The ¹³C NMR spectrum is an indispensable tool for the structural verification of 2-amino-3,5-di-tert-butylphenol. A successful analysis hinges on a tripartite foundation: a robust understanding of substituent effects on aromatic chemical shifts, a meticulous and validated experimental protocol, and a systematic approach to spectral assignment. By anticipating the 14 unique carbon signals and their approximate chemical shifts based on electronic and steric principles, researchers can approach the interpretation of the experimental data with confidence. The methodologies and insights presented in this guide provide a comprehensive framework for achieving accurate and reliable ¹³C NMR analysis of this, and structurally related, complex organic molecules.

References

  • STARS, U. (2021). 13C Chemical Shift Concentration Dependence of Phenol, Anisole, and Their Sulfur Analogs as a Probe into Anomalous Reactivity. STARS. [Link]

  • ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. [Link]

  • Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Oxford Academic. (n.d.). 13C-NMR SPECTRA OF N-BENZYLIDENEANILINES. EVIDENCE FOR DELOCALIZATION OF N-LONE-PAIR ELECTRONS TO ANILINE BENZENE RING. Chemistry Letters. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra of phenol oxidation. ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Doc Brown's Chemistry. [Link]

  • Supporting Information. (n.d.). Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry:13C NMR spectrum of 2-iodo-2-methylpropane. Doc Brown's Chemistry. [Link]

  • NIH. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. NIH. [Link]

  • ResearchGate. (2025). Substituent effects on ionisation and 13C NMR properties of some monosubstituted phenols: A potentiometric, spectrophotometric and 13C NMR study. ResearchGate. [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. University of Leicester. [Link]

  • ACS Publications. (n.d.). C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Journal of the American Chemical Society. [Link]

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  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • SciSpace. (1976). The 13C NMR spectra of nine ortho-substituted phenols. SciSpace. [Link]

  • Iowa State University. (2013). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • ResearchGate. (2025). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. ResearchGate. [Link]

  • YouTube. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

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  • PubChem. (n.d.). 4-Aminophenol. PubChem. [Link]

  • ACS Publications. (n.d.). Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. Journal of the American Chemical Society. [Link]

  • ACS Publications. (n.d.). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]

  • The Ohio State University. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. [Link]

  • National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. NIST. [Link]

  • ACS Publications. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. [Link]

  • MDPI. (n.d.). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. [Link]

  • Reddit. (2025). Explanation for 13C-Shift on aromatic system. r/NMRspectroscopy. [Link]

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Sources

Foundational

An In-Depth Technical Guide to the Mass Spectrometry of 2-Amino-3,5-di-tert-butylphenol

Foreword: Navigating the Analytical Landscape of Sterically Hindered Aminophenols Molecular Characteristics and Their Mass Spectrometric Implications A thorough understanding of the analyte's structure is the bedrock of...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Analytical Landscape of Sterically Hindered Aminophenols

Molecular Characteristics and Their Mass Spectrometric Implications

A thorough understanding of the analyte's structure is the bedrock of any successful mass spectrometry-based analysis. 2-Amino-3,5-di-tert-butylphenol (CAS No. 24973-57-7) possesses a molecular formula of C₁₄H₂₃NO and a monoisotopic mass of approximately 221.1780 Da.[2]

Key Structural Features:

  • Aromatic Ring: Provides a stable backbone that influences fragmentation patterns.

  • Amino Group (-NH₂): A primary amine that is a key site for ionization and directs characteristic fragmentation pathways.

  • Hydroxyl Group (-OH): A phenolic group that can also participate in ionization and fragmentation.

  • Two tert-Butyl Groups: Bulky alkyl substituents that sterically hinder the amino and hydroxyl groups and introduce specific fragmentation routes.

The presence of a single nitrogen atom dictates that the molecule will have an odd nominal molecular weight, a principle known as the Nitrogen Rule .[3] This is a foundational characteristic to look for in the mass spectrum. The bulky tert-butyl groups are expected to significantly influence the molecule's fragmentation, primarily through the loss of methyl radicals.

Ionization Techniques: A Comparative Analysis

The choice of ionization technique is critical for obtaining high-quality mass spectra. For 2-Amino-3,5-di-tert-butylphenol, both gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) and liquid chromatography-mass spectrometry (LC-MS) with atmospheric pressure ionization (API) techniques are viable.

Electron Ionization (EI) for GC-MS

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[4] This results in a detailed fragmentation pattern that is highly valuable for structural elucidation.

Causality Behind Experimental Choices:

  • Volatility: Due to its moderate molecular weight and the presence of nonpolar tert-butyl groups, 2-Amino-3,5-di-tert-butylphenol is expected to have sufficient volatility for GC analysis, potentially with some derivatization to improve peak shape and thermal stability.

  • Structural Information: The primary goal of using EI is to generate a rich fragmentation pattern that can confirm the presence of the key functional groups and the overall structure of the molecule.

Atmospheric Pressure Ionization (API) for LC-MS

For LC-MS analysis, "soft" ionization techniques are employed, which typically result in less fragmentation and a more abundant molecular ion.

  • Electrospray Ionization (ESI): While widely used, ESI may not be the most sensitive technique for sterically hindered, less polar phenols.[5][6]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is often more efficient for moderately polar to nonpolar analytes that are amenable to vaporization.[5][6] For hindered phenols like butylated hydroxytoluene (BHT), APCI has been shown to provide significantly enhanced sensitivity compared to ESI.[5][6] Therefore, APCI is the recommended starting point for the LC-MS analysis of 2-Amino-3,5-di-tert-butylphenol.

Fragmentation Pathways and Spectral Interpretation

While an experimental spectrum for 2-Amino-3,5-di-tert-butylphenol is not publicly available, we can predict the major fragmentation pathways based on established principles and data from analogous compounds.

Predicted Electron Ionization (EI) Fragmentation

Upon electron ionization, 2-Amino-3,5-di-tert-butylphenol will form a molecular ion (M⁺˙) at m/z 221. The subsequent fragmentation is expected to be dominated by pathways that lead to stable ions and neutral losses.

Key Predicted Fragmentation Pathways:

  • Loss of a Methyl Radical (-CH₃): This is a hallmark of molecules containing a tert-butyl group.[7] The cleavage of a C-C bond to expel a methyl radical results in a highly stable benzylic cation. This is expected to be a very prominent peak at m/z 206 ([M-15]⁺). This fragment is often the base peak in the mass spectra of tert-butylated phenols.[8][9]

  • Alpha-Cleavage of the Amino Group: Primary amines can undergo cleavage of the C-C bond alpha to the nitrogen atom. However, in this case, the alpha-carbon is part of the aromatic ring, making this cleavage less favorable than the loss of a methyl group from the tert-butyl substituent.

  • Further Fragmentation of the [M-15]⁺ Ion: The ion at m/z 206 can undergo further fragmentation, such as the loss of a second methyl group to yield an ion at m/z 191 .

The following diagram illustrates the predicted primary fragmentation pathway under electron ionization.

G M Molecular Ion (M⁺˙) m/z 221 M_minus_15 [M-15]⁺ m/z 206 M->M_minus_15 -CH₃˙ M_minus_30 [M-30]⁺ m/z 191 M_minus_15->M_minus_30 -CH₃˙

Caption: Predicted EI fragmentation of 2-Amino-3,5-di-tert-butylphenol.

Predicted Fragmentation in Tandem Mass Spectrometry (MS/MS)

In a tandem mass spectrometry experiment (e.g., using a triple quadrupole or ion trap instrument), the protonated molecule ([M+H]⁺ at m/z 222) generated by a soft ionization technique like APCI would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to generate product ions.

Predicted MS/MS Fragmentation:

  • Loss of Ammonia (-NH₃): A common loss from protonated primary amines, which would result in a product ion at m/z 205 .

  • Loss of Isobutylene (-C₄H₈): The tert-butyl groups can be lost as a neutral molecule of isobutylene, leading to a product ion at m/z 166 .

The following diagram illustrates the predicted fragmentation in an MS/MS experiment.

G MH Precursor Ion ([M+H]⁺) m/z 222 MH_minus_NH3 Product Ion [M+H-NH₃]⁺ m/z 205 MH->MH_minus_NH3 -NH₃ MH_minus_C4H8 Product Ion [M+H-C₄H₈]⁺ m/z 166 MH->MH_minus_C4H8 -C₄H₈

Sources

Exploratory

Introduction to 2-Amino-3,5-di-tert-butylphenol and the Significance of its Solubility

An In-Depth Technical Guide to the Solubility of 2-Amino-3,5-di-tert-butylphenol in Organic Solvents This guide provides a comprehensive technical overview of the solubility of 2-Amino-3,5-di-tert-butylphenol, a crucial...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2-Amino-3,5-di-tert-butylphenol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 2-Amino-3,5-di-tert-butylphenol, a crucial parameter for its application in research, drug development, and chemical synthesis. As a molecule with both a hydrophilic amino-phenol head and bulky, lipophilic di-tert-butyl groups, its solubility behavior is nuanced and highly dependent on the choice of solvent. This document will delve into the theoretical underpinnings of its solubility, provide a robust experimental framework for its determination, and offer insights into solvent selection for various applications.

2-Amino-3,5-di-tert-butylphenol is a sterically hindered phenolic compound. The presence of the bulky tert-butyl groups adjacent to the hydroxyl and amino functionalities imparts unique chemical properties, including antioxidant capabilities and utility as a synthetic intermediate. Understanding its solubility is paramount for:

  • Reaction Chemistry: Ensuring the compound is in the same phase as other reactants for optimal reaction kinetics.

  • Purification: Selecting appropriate solvents for crystallization and chromatography.

  • Formulation: Developing stable solutions for biological assays or product formulations.

  • Analytical Method Development: Preparing standards and samples for quantification.

While specific quantitative solubility data for 2-Amino-3,5-di-tert-butylphenol in a wide range of organic solvents is not extensively documented in publicly available literature, this guide will provide the necessary framework for researchers to determine and predict its solubility.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This can be rationalized by considering the intermolecular forces between the solute and solvent molecules. For 2-Amino-3,5-di-tert-butylphenol, the key structural features influencing its solubility are:

  • Polar Groups: The amino (-NH2) and hydroxyl (-OH) groups are capable of hydrogen bonding, making the molecule more soluble in polar, protic solvents.

  • Nonpolar Groups: The two tert-butyl groups and the benzene ring are nonpolar and will interact favorably with nonpolar solvents through van der Waals forces.

The interplay of these features suggests that the molecule will exhibit a broad range of solubilities across different organic solvents. Generally, phenolic compounds are more readily soluble in polar protic solvents like alcohols.[1] The bulky tert-butyl groups can also enhance solubility in organic solvents due to their hydrophobic nature.[2]

A qualitative prediction of solubility in various solvent classes is presented in the table below.

Solvent ClassRepresentative SolventsPredicted Solubility of 2-Amino-3,5-di-tert-butylphenolRationale
Polar Protic Methanol, EthanolHighThe hydroxyl and amino groups can form strong hydrogen bonds with the solvent.
Polar Aprotic Acetone, AcetonitrileModerate to HighThe solvent can accept hydrogen bonds from the solute's -OH and -NH2 groups, and its polarity can solvate the polar parts of the molecule.
Nonpolar Aromatic Toluene, BenzeneModerateThe aromatic ring of the solute can interact favorably with the aromatic solvent via π-π stacking. The tert-butyl groups will also be well-solvated.
Chlorinated Solvents DichloromethaneModerateThese solvents have a moderate polarity and can interact with both the polar and nonpolar regions of the molecule.
Nonpolar Aliphatic Hexanes, HeptaneLowThe large nonpolar tert-butyl groups will have favorable interactions, but the polar amino and hydroxyl groups will be poorly solvated, limiting overall solubility.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following section outlines a detailed, self-validating protocol for determining the solubility of 2-Amino-3,5-di-tert-butylphenol.

Materials and Equipment
  • 2-Amino-3,5-di-tert-butylphenol (analytical standard grade)

  • A range of organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility using the shake-flask method, which is a standard and reliable technique.[1][3][4]

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis of Supernatant prep1 Weigh excess solute into vial prep2 Add known volume of solvent prep1->prep2 Step 1 & 2 equil Shake at constant temperature until equilibrium is reached (e.g., 24-48 hours) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 an1 Withdraw aliquot of supernatant sep2->an1 an2 Filter through 0.22 µm syringe filter an1->an2 an3 Dilute sample with mobile phase/solvent an2->an3 an4 Analyze by HPLC or GC-MS an3->an4

Caption: Workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Amino-3,5-di-tert-butylphenol to a series of vials. The excess is crucial to ensure saturation.

    • Accurately add a known volume of each organic solvent to be tested into the corresponding vials.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute in the supernatant no longer changes over time.

  • Phase Separation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vials to ensure a clear separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates. Adsorption of the analyte to the filter should be checked by filtering a standard solution and verifying no loss of analyte.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method.

    • Quantify the concentration of 2-Amino-3,5-di-tert-butylphenol in the diluted sample using a pre-validated analytical method (HPLC-UV or GC-MS).

Analytical Method Considerations

The choice of analytical method is critical for accurate quantification.

  • HPLC-UV: This is often the method of choice due to its robustness and the presence of a chromophore (the phenol ring) in the analyte. A reversed-phase C18 column with a mobile phase of acetonitrile and water or methanol and water is a good starting point. The detection wavelength should be set to the absorbance maximum of the compound.

  • GC-MS: This method can also be used and provides high selectivity.[5] Derivatization may be necessary to improve the volatility and peak shape of the phenolic compound.

A calibration curve must be prepared using accurately weighed standards of 2-Amino-3,5-di-tert-butylphenol to ensure accurate quantification.

Expected Solubility Data and Discussion

While specific data is pending experimental determination, the following table provides a template for presenting the results and can be populated with experimentally determined values.

Organic SolventDielectric Constant (Approx.)Solubility at 25 °C (g/L)Molar Solubility at 25 °C (mol/L)
Methanol32.7
Ethanol24.5
Acetone20.7
Acetonitrile37.5
Dichloromethane9.1
Ethyl Acetate6.0
Toluene2.4
n-Hexane1.9

The results should be analyzed in the context of solvent properties. A plot of solubility versus the dielectric constant of the solvent can provide insights into the role of polarity. However, other factors such as the solvent's hydrogen bonding capacity will also be critical.

Safety and Handling

2-Amino-3,5-di-tert-butylphenol should be handled with care. It may cause skin, eye, and respiratory irritation.[6] Always consult the Safety Data Sheet (SDS) before handling.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood.

Conclusion

The solubility of 2-Amino-3,5-di-tert-butylphenol is a critical parameter that dictates its utility in various scientific and industrial applications. This guide has provided a robust theoretical and practical framework for understanding and determining its solubility in a range of organic solvents. By following the detailed experimental protocol and analytical considerations outlined herein, researchers can generate reliable solubility data to inform their work. The principles discussed also offer a predictive capacity for solvent selection, enabling more efficient experimental design.

References

  • Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. ResearchGate. Retrieved January 28, 2026, from [Link]

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  • Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. DiVA portal. Retrieved January 28, 2026, from [Link]

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Foundational

"redox potential of 2-Amino-3,5-di-tert-butylphenol"

An In-Depth Technical Guide to the Redox Potential of 2-Amino-3,5-di-tert-butylphenol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Redox Potential of 2-Amino-3,5-di-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the redox potential of 2-Amino-3,5-di-tert-butylphenol, a molecule of interest in fields requiring an understanding of electron transfer processes, such as antioxidant research and drug development. In the absence of direct experimental data for this specific compound, this guide establishes a robust predictive framework based on the well-documented electrochemical behavior of structurally analogous aminophenols and substituted phenols. We delve into the theoretical underpinnings of redox potentials, the influence of molecular structure on electrochemical properties, and propose a plausible oxidation mechanism for 2-Amino-3,5-di-tert-butylphenol. Furthermore, a detailed, field-proven experimental protocol using cyclic voltammetry is provided to enable researchers to determine the redox potential of this and similar compounds. This guide is intended to be a valuable resource for scientists seeking to understand and investigate the electrochemical properties of sterically hindered aminophenols.

Introduction: The Significance of Redox Potential in Substituted Phenols

Substituted phenols, particularly those with bulky alkyl groups and amino functionalities, are a cornerstone of antioxidant chemistry.[1] Their ability to donate a hydrogen atom or an electron to neutralize free radicals is central to their function in protecting biological systems and industrial materials from oxidative degradation. The redox potential of these molecules is a critical parameter, quantifying the thermodynamic ease with which they undergo oxidation. A lower redox potential generally signifies a stronger antioxidant capacity.

2-Amino-3,5-di-tert-butylphenol combines the structural features of an ortho-aminophenol with the steric hindrance and electron-donating effects of two tert-butyl groups. These features are expected to significantly influence its redox behavior, making it a compelling subject for electrochemical investigation. Understanding its redox potential is crucial for applications ranging from the development of novel antioxidants to the design of new catalytic systems.

The Molecular Architecture of 2-Amino-3,5-di-tert-butylphenol

The structure of 2-Amino-3,5-di-tert-butylphenol is characterized by a phenol ring substituted with an amino group at the ortho position and two tert-butyl groups at positions 3 and 5.

Caption: Chemical structure of 2-Amino-3,5-di-tert-butylphenol.

The key structural motifs influencing its redox potential are:

  • The Phenolic Hydroxyl Group (-OH): A primary site for oxidation.

  • The Amino Group (-NH2): Also a redox-active site that can undergo oxidation. The ortho-positioning relative to the hydroxyl group allows for potential intramolecular interactions.

  • Tert-Butyl Groups (-C(CH3)3): These bulky, electron-donating groups are known to lower the redox potential and provide steric hindrance, which can stabilize the resulting radical species.[2]

Predicted Redox Behavior and Oxidation Mechanism

Insights from Analogous Compounds

The electrochemical oxidation of aminophenols is complex and highly dependent on the relative positions of the amino and hydroxyl groups.[3]

  • Ortho-Aminophenols: Studies on o-aminophenol have shown an oxidation peak at approximately 0.86 V in acidic media.[3] The oxidation can lead to the formation of dimers and electroactive polymers.[3]

  • Para-Aminophenols: The oxidation of p-aminophenol often results in the formation of p-benzoquinone through hydrolysis of an intermediate quinoneimine.[3] Theoretical studies have also been employed to calculate the standard electrode potential of the p-aminophenol/p-quinonimine couple.[4]

  • Sterically Hindered Phenols: The presence of bulky substituents like tert-butyl groups tends to stabilize the phenoxy radical formed upon one-electron oxidation.[5]

Table 1: Redox Potentials of Structurally Related Compounds

CompoundRedox Potential (V vs. ref)Experimental ConditionsReference
o-Aminophenol~0.861 M HClO4, Pt electrode[3]
p-Aminophenol~0.801 M HClO4, Pt electrode[3]
4-AminophenolEp calculated as (Epa + Epc)/225% IPA/buffer, pH 5.1[6]

Note: The exact redox potential is highly dependent on experimental conditions such as pH, solvent, and reference electrode.

Proposed Oxidation Mechanism

The oxidation of 2-Amino-3,5-di-tert-butylphenol likely proceeds through a multi-step mechanism involving both the amino and hydroxyl groups. The initial step is the loss of an electron and a proton to form a radical intermediate. Given the ortho-positioning of the amino and hydroxyl groups, intramolecular cyclization is a plausible subsequent step.

OxidationMechanism A 2-Amino-3,5-di-tert-butylphenol B Radical Intermediate A->B -e-, -H+ C Quinoneimine B->C Further Oxidation D Phenoxazine-type structure B->D Intramolecular Cyclization E Further Oxidation/Polymerization C->E D->E

Caption: Proposed oxidation pathway for 2-Amino-3,5-di-tert-butylphenol.

The steric hindrance from the tert-butyl groups may influence the stability of the radical intermediate and the propensity for polymerization compared to unsubstituted o-aminophenol.

Experimental Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is the premier electrochemical technique for investigating the redox properties of molecules.[7] It provides information on the redox potential and the reversibility of electron transfer processes.

The Causality Behind Experimental Choices in Cyclic Voltammetry

The design of a CV experiment is critical for obtaining meaningful and reproducible data. Each component and parameter is chosen for a specific reason.

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Analyte Solution (2-Amino-3,5-di-tert-butylphenol in appropriate solvent) C Assemble Electrochemical Cell (Working, Reference, and Counter Electrodes) A->C B Prepare Supporting Electrolyte Solution (e.g., TBAPF6 in acetonitrile) B->C D Deaerate Solution with Inert Gas (e.g., N2 or Ar) C->D E Set CV Parameters (Potential Window, Scan Rate) D->E F Run Cyclic Voltammogram E->F G Identify Anodic and Cathodic Peaks F->G H Determine Peak Potentials (Epa, Epc) G->H J Analyze Peak Separation and Current Ratios for Reversibility G->J I Calculate Formal Redox Potential (E°') H->I

Caption: Experimental workflow for cyclic voltammetry.

Step-by-Step Experimental Protocol

This protocol is a self-validating system for the determination of the redox potential of 2-Amino-3,5-di-tert-butylphenol.

Materials and Reagents:

  • 2-Amino-3,5-di-tert-butylphenol (high purity)

  • Acetonitrile (anhydrous, electrochemical grade)

  • Tetrabutylammonium hexafluorophosphate (TBAPF6) or other suitable supporting electrolyte

  • Ferrocene (for use as an internal standard)

  • High-purity nitrogen or argon gas

  • Polishing materials for the working electrode (e.g., alumina slurries)

Instrumentation:

  • Potentiostat with a three-electrode setup

  • Glassy carbon working electrode

  • Platinum wire or graphite rod counter electrode

  • Ag/AgCl or Ag/Ag+ reference electrode

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad, starting with a coarser grit and finishing with a fine grit (e.g., 0.05 µm).

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile).

    • Sonnicate the electrode in the solvent for a few minutes to remove any residual polishing material.

    • Dry the electrode under a stream of inert gas.

  • Solution Preparation:

    • Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M TBAPF6 in acetonitrile).

    • Prepare a stock solution of 2-Amino-3,5-di-tert-butylphenol in the supporting electrolyte solution (e.g., 1-5 mM).

    • Prepare a stock solution of ferrocene in the supporting electrolyte solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared electrodes and the supporting electrolyte solution.

    • Purge the solution with high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.[6]

    • Record a background cyclic voltammogram of the supporting electrolyte solution to ensure there are no interfering redox processes in the potential window of interest.

    • Add a known concentration of 2-Amino-3,5-di-tert-butylphenol to the cell and allow it to mix.

    • Record the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s). The potential window should be wide enough to encompass the oxidation and any corresponding reduction peaks.

    • Vary the scan rate (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the kinetics of the electron transfer process.

    • After obtaining the voltammograms for the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. This will serve as an internal reference to standardize the potential measurements.

  • Data Analysis:

    • Identify the anodic (oxidation) peak potential (Epa) and the cathodic (reduction) peak potential (Epc) from the voltammogram.

    • For a reversible or quasi-reversible process, the formal redox potential (E°') can be estimated as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.[6]

    • The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the redox process. For a one-electron reversible process, ΔEp is theoretically 59 mV at 25 °C.

    • The ratio of the peak currents (ipa/ipc) should be close to 1 for a reversible process.

    • Plot the peak current versus the square root of the scan rate. A linear relationship is indicative of a diffusion-controlled process.

Theoretical Approaches to Predicting Redox Potential

In the absence of experimental data, computational chemistry offers a powerful tool for estimating redox potentials. Density Functional Theory (DFT) is a commonly used method for this purpose.[8]

The redox potential can be calculated using a thermodynamic cycle that involves the Gibbs free energies of the oxidized and reduced species in the gas phase and their solvation energies.[8] The accuracy of these calculations is dependent on the chosen functional and basis set. Theoretical calculations for p-aminophenol have shown good agreement with experimental values.[4]

Conclusion and Future Directions

While the precise redox potential of 2-Amino-3,5-di-tert-butylphenol remains to be experimentally determined, this guide provides a comprehensive framework for its investigation. Based on the electrochemical behavior of analogous compounds, it is predicted that 2-Amino-3,5-di-tert-butylphenol will exhibit an irreversible oxidation at a potential influenced by its electron-donating amino and tert-butyl groups. The provided detailed experimental protocol for cyclic voltammetry offers a clear path for researchers to obtain this valuable data.

Future work should focus on the experimental determination of the redox potential of 2-Amino-3,5-di-tert-butylphenol and the characterization of its oxidation products. Such studies will not only provide fundamental electrochemical data but also contribute to a deeper understanding of the structure-activity relationships of sterically hindered aminophenols, with implications for the design of novel antioxidants and other redox-active materials.

References

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Exploratory

An In-depth Technical Guide to the Reactivity of Sterically Hindered Aminophenols

Abstract Sterically hindered aminophenols represent a class of molecules with finely tuned reactivity, critical to applications ranging from polymer stabilization to pharmaceutical development. The introduction of bulky...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sterically hindered aminophenols represent a class of molecules with finely tuned reactivity, critical to applications ranging from polymer stabilization to pharmaceutical development. The introduction of bulky alkyl groups, typically tert-butyl, ortho to both the hydroxyl and amino functionalities, imparts unique electronic and steric properties. This configuration modulates the homolytic bond dissociation energy (BDE) of the O-H and N-H bonds, enhances the stability of the resulting radical species, and sterically obstructs secondary reactions such as dimerization or polymerization. This guide provides a comprehensive exploration of the synthesis, mechanistic pathways of antioxidant action, and advanced analytical characterization of these versatile compounds. We delve into the causality behind their efficacy as radical scavengers and polymerization inhibitors, supported by detailed experimental protocols and computational insights, offering a robust resource for researchers in materials science and drug discovery.

Introduction: The Principle of Steric Hindrance in Aminophenol Reactivity

Aminophenols are bifunctional aromatic compounds whose reactivity is dominated by the electron-donating nature of both the hydroxyl (-OH) and amino (-NH₂) groups. However, this inherent reactivity can lead to undesirable outcomes, such as rapid, uncontrolled oxidation and polymerization.[1] The strategic placement of bulky, sterically demanding groups, such as tert-butyl groups at the ortho positions (e.g., 2 and 6), fundamentally alters this reactivity profile.

This "steric hindrance" serves two primary, interconnected purposes:

  • Kinetic Stabilization of the Parent Molecule: The bulky groups act as a physical shield, protecting the reactive -OH and -NH₂ moieties from attack by oxidizing agents or other reactive species. This increases the molecule's persistence in hostile chemical environments.

  • Thermodynamic Stabilization of the Resulting Radical: Upon scavenging a free radical via Hydrogen Atom Transfer (HAT), the aminophenol is converted into an aminophenoxyl radical. The bulky ortho substituents prevent the close approach of two such radicals, thereby inhibiting the dimerization and degradation pathways that would otherwise terminate their antioxidant activity.[2] This dramatically increases the lifetime of the radical, allowing it to participate in further radical-terminating reactions, a cornerstone of its function as a primary antioxidant.[2]

This guide will systematically dissect the factors governing the synthesis and reactivity of these molecules, providing both theoretical grounding and practical methodologies for their study and application.

Synthesis of a Archetypal Sterically Hindered Aminophenol

The synthesis of sterically hindered aminophenols is a well-established process, often starting from a readily available hindered phenol. A representative example is the synthesis of 4-amino-2,6-di-tert-butylphenol, a crucial intermediate and antioxidant. The process involves a two-step reaction: nitrosation followed by reduction.[3][4]

Logical Workflow for Synthesis

The synthetic strategy is designed for efficiency and high yield. The initial nitrosation step selectively targets the electron-rich para-position of the hindered phenol, which is activated by the hydroxyl group. The subsequent reduction of the nitroso group to an amine is achieved using a strong but selective reducing agent.

cluster_synthesis Synthesis Workflow Start Start: 2,6-di-tert-butylphenol Step1 Step 1: Nitrosation Reagents: NaNO₂, H₂SO₄ Solvent: Ethanol Start->Step1 Intermediate Intermediate: 2,6-di-tert-butyl-4-nitrosophenol Step1->Intermediate Step2 Step 2: Reduction Reagent: Sodium Dithionite (Na₂S₂O₄) Solvent: Ethanol/NaOH(aq) Intermediate->Step2 Product Product: 4-amino-2,6-di-tert-butylphenol Step2->Product

Caption: High-level workflow for the synthesis of 4-amino-2,6-di-tert-butylphenol.

Experimental Protocol: Synthesis of 4-amino-2,6-di-tert-butylphenol[3]

This protocol is a self-validating system; successful isolation of the yellow nitroso intermediate in Step 1 is a prerequisite for a high-yield reduction in Step 2.

Step 1: Synthesis of 2,6-di-tert-butyl-4-nitrosophenol (Intermediate)

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2,6-di-tert-butylphenol (e.g., 20.6 g, 0.1 mol) in 150 mL of 95% ethanol.

  • Acidification: While stirring under a nitrogen atmosphere at room temperature, slowly add sulfuric acid (e.g., 5.4 mL, 0.1 mol) via the dropping funnel.

  • Nitrosation: Prepare a solution of sodium nitrite (NaNO₂) (e.g., 13.8 g, 0.2 mol) in 40 mL of water. Add this solution dropwise to the reaction mixture over approximately 1.5 hours, maintaining the temperature below 30°C.

  • Reaction Monitoring & Workup: Monitor the reaction to completion using Thin Layer Chromatography (TLC). Once complete (typically after an additional 30 minutes), quench the reaction by pouring the mixture into 500 mL of cold water.

  • Isolation: Collect the resulting yellow solid precipitate by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral. Dry the product under vacuum. The expected yield of the yellow nitroso intermediate is typically >98%.

Step 2: Synthesis of 4-amino-2,6-di-tert-butylphenol (Final Product)

  • Reaction Setup: In a flask under a nitrogen atmosphere, dissolve the dried 2,6-di-tert-butyl-4-nitrosophenol (e.g., 23.5 g, 0.1 mol) in a mixture of 300 mL ethanol and 80 mL of 5% aqueous sodium hydroxide.

  • Reduction: While stirring vigorously, add sodium dithionite (Na₂S₂O₄) (e.g., 34.8 g, 0.2 mol) portion-wise, maintaining the reaction temperature around 40°C. The reaction is exothermic and the color will change from yellow/green to a pale off-white slurry.

  • Reaction Monitoring & Workup: Monitor the disappearance of the starting material by TLC (typically 1-2 hours).

  • Isolation: After completion, remove the ethanol under reduced pressure using a rotary evaporator. Add 300 mL of water to the residue and stir.

  • Purification: Collect the off-white solid product by vacuum filtration. Wash thoroughly with water and dry under vacuum. The yield is typically >99%. The product can be further purified by recrystallization from a suitable solvent like methanol if required.

The Core Mechanism: Radical Scavenging and Antioxidant Activity

The primary function of sterically hindered aminophenols in drug development and materials science is their role as potent antioxidants. They terminate oxidative chain reactions by donating a hydrogen atom from either the phenolic -OH or the amino -NH₂ group to a highly reactive free radical (R•), thereby neutralizing it.[2]

Hydrogen Atom Transfer (HAT) and Radical Stabilization

The core of the antioxidant mechanism is a single-electron, single-proton transfer, effectively a Hydrogen Atom Transfer (HAT).

ArOH-NH₂ + R• → ArO•-NH₂ (or ArOH-NH•) + RH

The choice of which hydrogen is donated (from -OH or -NH₂) is dictated by the respective Bond Dissociation Energies (BDEs). Computational studies using Density Functional Theory (DFT) are invaluable for predicting this reactivity. Generally, for aminophenols, the phenolic O-H bond has a lower BDE than the N-H bond, making it the primary site of hydrogen donation.[5][6]

cluster_hat Antioxidant Mechanism: Hydrogen Atom Transfer (HAT) Aminophenol Hindered Aminophenol (ArOH-NH₂) Transition H-Atom Abstraction Aminophenol->Transition Donates H• Radical Propagating Radical (R•) Radical->Transition Accepts H• Products Stable Molecule (RH) + Stabilized Aminophenoxyl Radical Transition->Products cluster_esr ESR Analysis Workflow Sample Aminophenol Solution + Oxidizing Agent (e.g., H₂O₂, Peroxidase) ESR_Setup Inject into Flat Cell or Capillary Tube Sample->ESR_Setup Spectrometer ESR Spectrometer (Microwave Source, Magnet) ESR_Setup->Spectrometer Data Acquire Spectrum (Hyperfine Splitting Pattern) Spectrometer->Data Analysis Identify Radical Structure & Quantify Concentration Data->Analysis

Caption: Experimental workflow for the detection of aminophenoxyl radicals using ESR.

Experimental Protocol: ESR Spin Trapping for Radical Detection

[7] For highly transient or low-concentration radicals, a technique called "spin trapping" is employed. A "spin trap" molecule reacts with the transient radical to form a much more stable and persistent radical "spin adduct," which can be easily detected by ESR. [7][8]

  • Sample Preparation:

    • In a small glass test tube, prepare a solution containing:

      • The sterically hindered aminophenol (e.g., 1 mM in a suitable buffer or solvent).

      • The spin trap, such as 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) (e.g., 50-100 mM).

      • An oxidizing system to generate the radical. This can be a chemical system (e.g., horseradish peroxidase and H₂O₂) or a photochemical system. [1]2. Initiation of Radical Formation:

    • Add the final component of the oxidizing system (e.g., H₂O₂) to the mixture and mix rapidly.

  • ESR Sample Loading:

    • Immediately draw the reaction mixture into a glass capillary tube or a specialized ESR flat cell.

    • Place the sample into the resonant cavity of the ESR spectrometer.

  • Data Acquisition:

    • Record the ESR spectrum. Typical instrument settings include:

      • Microwave Frequency: ~9.5 GHz (X-band)

      • Modulation Frequency: 100 kHz

      • Sweep Width: 100 Gauss

      • Center Field: ~3400 Gauss

      • Time Constant and Scan Time: Optimized for signal-to-noise ratio.

  • Spectral Analysis:

    • Analyze the resulting spectrum. The number of lines and their splitting constants (hyperfine coupling constants) are characteristic of the spin adduct formed, allowing for the identification of the original transient radical.

Applications in Industrial Chemistry

The unique reactivity profile of sterically hindered aminophenols makes them highly valuable as polymerization inhibitors and stabilizers . During the synthesis, storage, and transport of vinyl monomers like styrene, unwanted radical polymerization can occur. [9][10]Hindered aminophenols act as "radical scavengers," efficiently trapping the propagating alkyl (P•) or peroxyl (POO•) radicals that drive the polymerization chain reaction, thus preventing premature solidification of the monomer. [9][11]Their stability at elevated temperatures also makes them effective processing stabilizers for polymers.

Conclusion

The reactivity of sterically hindered aminophenols is a masterful interplay of steric and electronic effects. The bulky ortho-substituents do not merely obstruct; they fundamentally control the reaction pathways by stabilizing the resulting aminophenoxyl radical, preventing its rapid self-termination and thereby amplifying its efficacy as a chain-breaking antioxidant. This guide has demonstrated that a comprehensive understanding, from rational synthesis to quantitative activity assays and direct spectroscopic detection of intermediates, is crucial for leveraging these properties. The provided protocols offer a validated framework for researchers to synthesize, evaluate, and characterize these important molecules, paving the way for the design of next-generation stabilizers, inhibitors, and therapeutic agents.

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Foundational

An In-Depth Technical Guide to the Synthesis and Reduction of 2-Nitro-3,5-di-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 2-nitro-3,5-di-tert-butylphenol and its subsequent reduction to the corr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-nitro-3,5-di-tert-butylphenol and its subsequent reduction to the corresponding aminophenol. The synthesis involves the nitration of 3,5-di-tert-butylphenol, a sterically hindered phenol, presenting unique challenges and considerations. This guide will delve into the mechanistic underpinnings of this electrophilic aromatic substitution, offering a detailed, field-tested protocol. Furthermore, the reduction of the resulting nitro compound is a critical transformation in organic synthesis. Various reduction methodologies will be compared and contrasted, with a focus on providing a robust and scalable experimental procedure. This document is intended to serve as a practical resource for chemists in research and development, offering insights into reaction optimization, safety considerations, and analytical characterization.

Introduction: The Significance of Substituted Phenols

Substituted phenols, such as 2-nitro-3,5-di-tert-butylphenol and its amino derivative, are valuable intermediates in the synthesis of a wide range of organic molecules. The strategic placement of bulky tert-butyl groups and electronically active nitro and amino functionalities allows for their use as building blocks in the development of pharmaceuticals, agrochemicals, and specialty polymers. The sterically hindered nature of these compounds often imparts unique properties, including enhanced stability and specific reactivity, making their synthesis a topic of considerable interest.

The nitration of phenols is a classic example of electrophilic aromatic substitution, where the hydroxyl group strongly activates the aromatic ring.[1] However, the presence of two bulky tert-butyl groups in the meta positions of 3,5-di-tert-butylphenol introduces significant steric hindrance, which directs the incoming electrophile to a specific position and can influence reaction rates. The subsequent reduction of the nitro group to an amine is a fundamental transformation that opens up a vast array of further chemical modifications. The choice of reducing agent is critical to ensure high yields and chemoselectivity, avoiding unwanted side reactions.

This guide will provide a detailed examination of both the synthesis and reduction steps, offering practical protocols and a discussion of the underlying chemical principles.

Synthesis of 2-Nitro-3,5-di-tert-butylphenol

The synthesis of 2-nitro-3,5-di-tert-butylphenol is achieved through the direct nitration of 3,5-di-tert-butylphenol. Due to the steric hindrance imposed by the two tert-butyl groups, the nitration occurs selectively at the ortho position.

Mechanistic Insights

The nitration of phenols is an electrophilic aromatic substitution reaction.[2] The hydroxyl group is a strongly activating, ortho-, para-directing group. The reaction proceeds through the attack of the electron-rich aromatic ring on a nitronium ion (NO₂⁺), which is generated in situ from nitric acid. The lone pairs on the oxygen of the hydroxyl group increase the electron density of the ring, making it more susceptible to electrophilic attack.[1]

In the case of 3,5-di-tert-butylphenol, the two bulky tert-butyl groups sterically hinder the positions adjacent to them. This steric hindrance effectively blocks substitution at the C4 and C6 positions, directing the incoming nitronium ion to the less hindered C2 position.

Experimental Workflow: Synthesis of 2-Nitro-3,5-di-tert-butylphenol

cluster_synthesis Synthesis of 2-Nitro-3,5-di-tert-butylphenol start Dissolve 3,5-di-tert-butylphenol in Glacial Acetic Acid cool Cool to 0-5 °C start->cool add_hno3 Slowly Add 70% Nitric Acid cool->add_hno3 react Stir at Room Temperature add_hno3->react precipitate Pour into Ice-Water react->precipitate filter Filter the Solid Product precipitate->filter wash Wash with Water filter->wash recrystallize Recrystallize from Pentane wash->recrystallize dry Dry Under Vacuum recrystallize->dry product Obtain 2-Nitro-3,5-di-tert-butylphenol dry->product

Caption: Workflow for the synthesis of 2-nitro-3,5-di-tert-butylphenol.

Detailed Experimental Protocol

The following protocol is based on established literature procedures.[3][4]

Materials:

  • 3,5-di-tert-butylphenol

  • Glacial Acetic Acid

  • 70% Nitric Acid

  • Pentane

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-di-tert-butylphenol in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 70% nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 15 minutes.[3]

  • Pour the reaction mixture into a beaker containing ice and water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from pentane to yield pure 2-nitro-3,5-di-tert-butylphenol as a solid.[3] A yield of approximately 48% can be expected.[3][4]

  • Dry the purified product under vacuum. The melting point of the pure compound is reported to be 127.0-128.0 °C.[3]

Safety Precautions:

  • Nitric acid is a strong oxidizing agent and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • The reaction can be exothermic. Careful control of the addition rate and temperature is crucial.

Reduction of 2-Nitro-3,5-di-tert-butylphenol

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. A variety of methods are available for this conversion, with the choice of reagent depending on factors such as substrate compatibility, desired yield, and scalability.

Comparison of Reduction Methods
Reduction MethodReducing Agent(s)AdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/CHigh yields, clean reaction, product is often pure after filtration of the catalyst.[5][6]Requires specialized equipment for handling hydrogen gas, catalyst can be expensive.
Metal/Acid Reduction Fe, HCl or Sn, HClInexpensive reagents, reliable method.[7]Often requires harsh acidic conditions, workup can be tedious to remove metal salts.
Transfer Hydrogenation Ammonium formate, Pd/CAvoids the use of gaseous hydrogen, milder reaction conditions.Can be slower than catalytic hydrogenation.
Metal Hydride Reduction NaBH₄ (in the presence of a catalyst)Can be used for specific applications.[8]NaBH₄ alone is generally not effective for the reduction of nitroarenes.
Recommended Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is often the preferred method for the reduction of nitroarenes due to its high efficiency and clean reaction profile.[5]

Experimental Workflow: Reduction of 2-Nitro-3,5-di-tert-butylphenol

cluster_reduction Reduction of 2-Nitro-3,5-di-tert-butylphenol start Dissolve 2-Nitro-3,5-di-tert-butylphenol in Ethyl Acetate add_catalyst Add 5% Pd/C Catalyst start->add_catalyst hydrogenate Hydrogenate under H₂ Pressure add_catalyst->hydrogenate monitor Monitor Reaction Progress (TLC/LC-MS) hydrogenate->monitor filter Filter through Celite to Remove Catalyst monitor->filter concentrate Concentrate the Filtrate filter->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify product Obtain 2-Amino-3,5-di-tert-butylphenol purify->product

Caption: Workflow for the reduction of 2-nitro-3,5-di-tert-butylphenol.

Materials:

  • 2-Nitro-3,5-di-tert-butylphenol

  • Ethyl Acetate

  • 5% Palladium on Carbon (Pd/C)

  • Hydrogen Gas

  • Celite

Procedure:

  • In a hydrogenation vessel, dissolve 2-nitro-3,5-di-tert-butylphenol in ethyl acetate.[9]

  • Carefully add 5% Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 4-5 kg/cm ²) and stir the reaction mixture vigorously at room temperature.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 2-amino-3,5-di-tert-butylphenol.

  • The crude product can be further purified by column chromatography or recrystallization if necessary.

Safety Precautions:

  • Hydrogen gas is highly flammable. All operations involving hydrogen should be conducted in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place.

  • Palladium on carbon is pyrophoric when dry and exposed to air. Handle the catalyst with care, preferably as a wet paste.

Mechanistic Considerations of Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process.[10] In catalytic hydrogenation, the reaction is believed to proceed through a series of intermediates, including nitroso and hydroxylamine species.[7] The overall transformation involves the transfer of six electrons and six protons.[7]

Characterization

The identity and purity of the synthesized compounds should be confirmed by appropriate analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Analytical Data
3,5-di-tert-butylphenol C₁₄H₂₂O206.32¹H NMR, ¹³C NMR, IR, Mass Spectrometry[11]
2-nitro-3,5-di-tert-butylphenol C₁₄H₂₁NO₃251.32¹H NMR, ¹³C NMR, IR (NO₂ stretches), Mass Spectrometry, Elemental Analysis[3]
2-amino-3,5-di-tert-butylphenol C₁₄H₂₃NO221.34¹H NMR, ¹³C NMR, IR (NH₂ stretches), Mass Spectrometry, HPLC[12][13]

High-performance liquid chromatography (HPLC) is a particularly useful technique for monitoring the progress of the reduction reaction and assessing the purity of the final aminophenol product.[12][13] Gas chromatography-mass spectrometry (GC-MS) can also be employed for the analysis of these compounds.[14]

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis of 2-nitro-3,5-di-tert-butylphenol and its subsequent reduction to 2-amino-3,5-di-tert-butylphenol. By understanding the underlying reaction mechanisms and following the detailed protocols, researchers can confidently and safely prepare these valuable synthetic intermediates. The choice of reaction conditions, particularly for the reduction step, can be tailored to the specific needs of the laboratory and the desired scale of the synthesis. Careful characterization of the products is essential to ensure their suitability for downstream applications in drug discovery and materials science.

References

  • Benchchem. A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis.

  • Catalysis Science & Technology. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite.

  • Canadian Science Publishing. THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL.

  • Google Patents. CN117142926B - Preparation method of 3, 5-di-tert-butylphenol.

  • ChemicalBook. 3,5-DI-TERT-BUTYLPHENOL synthesis.

  • Organic Syntheses Procedure. Nitroxide, di-tert-butyl.

  • PMC. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.

  • New Journal of Chemistry. Simultaneous catalytic reduction of p-nitrophenol and hydrogen production on MIL-101(Fe)-based composites.

  • ResearchGate. THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL.

  • PubChem. 3,5-Di-tert-butylphenol.

  • Khan Academy. Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry.

  • Google Patents. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof.

  • Common Conditions. Nitro Reduction.

  • ACS Publications. Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity.

  • PubMed. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection.

  • BYJU'S. Electrophilic Substitution Reactions of Phenols.

  • Google Patents. US4113976A - Method of preparing 2,6-di-tert.butylphenol.

  • Google Patents. CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.

  • Chemistry Stack Exchange. Phenol reaction with nitration mixture.

  • Google Patents. US3079435A - Catalytic hydrogenation of nitrophenol.

  • Primesep. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.

  • Wikipedia. Reduction of nitro compounds.

  • Vedantu. Nitration of phenol is an example of a Nucleophilic class 12 chemistry CBSE.

  • ResearchGate. (PDF) Studying the Mechanisms of Nitro Compounds Reduction (A-Review).

  • SIB-RAS. Using 2,6-Di-tert-butylphenol for Obtaining of bis[3-(3,5-Di-tert-butyl-4-hydroxyphenyl.

  • IRJET. GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation.

  • Technical Disclosure Commons. Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol.

  • Chemguide. ring reactions of phenol.

  • ACS Publications. Selective Spectrophotometric Method for the Determination of p-Aminophenol.

  • ACS Publications. Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol.

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminophenol.

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  • Benchchem. 2,4-Di-tert-butyl-6-nitrophenol.

  • Google Patents. US3461175A - Preparation of 2,6-di-tert-butylphenol. US3461175A/en)

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Exploratory

An In-Depth Technical Guide to the Friedel-Crafts Alkylation of o-Aminophenol with tert-Butanol

< Abstract This technical guide provides a comprehensive overview of the Friedel-Crafts alkylation of o-aminophenol with tert-butanol, a significant reaction in the synthesis of substituted aromatic compounds. This docum...

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This technical guide provides a comprehensive overview of the Friedel-Crafts alkylation of o-aminophenol with tert-butanol, a significant reaction in the synthesis of substituted aromatic compounds. This document delves into the underlying mechanistic principles, provides a detailed experimental protocol, and addresses the critical aspects of regioselectivity and potential side reactions. Aimed at researchers, scientists, and professionals in drug development, this guide synthesizes theoretical knowledge with practical insights to facilitate the successful execution and optimization of this important chemical transformation.

Introduction: Significance and Context

The Friedel-Crafts alkylation, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds by attaching an alkyl group to an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is pivotal in the synthesis of a vast array of compounds, from commodity chemicals to complex pharmaceutical intermediates. The alkylation of aminophenols, in particular, yields derivatives that are valuable precursors in the production of dyes, antioxidants, and pharmacologically active molecules.

The specific reaction of o-aminophenol with tert-butanol introduces a bulky tert-butyl group onto the aromatic nucleus. The interplay between the activating and directing effects of the hydroxyl (-OH) and amino (-NH2) substituents, coupled with the steric hindrance of the incoming electrophile, presents a fascinating case study in regioselectivity. Understanding and controlling these factors are paramount to achieving high yields of the desired isomer, typically 4-tert-butyl-2-aminophenol, a key intermediate in various industrial applications.[3]

Mechanistic Deep Dive: The "Why" Behind the Reaction

The Friedel-Crafts alkylation of o-aminophenol with tert-butanol proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1][2] A strong acid catalyst, typically a Brønsted acid like sulfuric acid (H₂SO₄) or a Lewis acid such as aluminum chloride (AlCl₃), is essential for the generation of the electrophile.[2][4]

Generation of the tert-Butyl Carbocation

The reaction is initiated by the protonation of tert-butanol by the acid catalyst, followed by the loss of a water molecule to form the relatively stable tertiary carbocation, (CH₃)₃C⁺. The use of a tertiary alcohol is advantageous as it readily forms a stable carbocation, minimizing the likelihood of carbocation rearrangements that can plague Friedel-Crafts alkylations with primary or secondary alkylating agents.[1]

Electrophilic Attack and Regioselectivity

The electron-rich aromatic ring of o-aminophenol then acts as a nucleophile, attacking the tert-butyl carbocation. The hydroxyl and amino groups are both activating and ortho-, para-directing substituents. However, under the strongly acidic conditions required for the reaction, the amino group is protonated to form an ammonium salt (-NH₃⁺), which is a deactivating and meta-directing group.

Consequently, the hydroxyl group becomes the primary director of the incoming electrophile. The -OH group directs the bulky tert-butyl group to the positions ortho and para to it.

  • Position 4 (para to -OH): This position is sterically accessible and electronically favored, leading to the formation of the major product, 4-tert-butyl-2-aminophenol .

  • Position 6 (ortho to -OH): This position is sterically hindered by the adjacent amino group, making substitution less favorable.

  • Position 5 (meta to -OH): While electronically disfavored by the -OH group, some substitution may occur due to the influence of the protonated amino group.

The interplay of these electronic and steric factors results in the preferential formation of the 4-substituted isomer.

Figure 1: Simplified mechanism of the Friedel-Crafts alkylation of o-aminophenol.

Experimental Protocol: A Self-Validating System

This protocol outlines a robust procedure for the synthesis of 4-tert-butyl-2-aminophenol. The quantities provided are for a laboratory-scale reaction and can be scaled accordingly.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
o-Aminophenol109.1310.9 g0.1Purity >98%
tert-Butanol74.1211.1 g (14.2 mL)0.15Anhydrous
Sulfuric Acid (98%)98.0814.7 g (8.0 mL)0.15Concentrated
Toluene-100 mL-Anhydrous
Sodium Bicarbonate84.01As needed-Saturated solution
Sodium Sulfate142.04As needed-Anhydrous
Dichloromethane84.93As needed-For extraction
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 10.9 g (0.1 mol) of o-aminophenol in 100 mL of anhydrous toluene.

  • Reagent Addition: To the stirred solution, add 11.1 g (0.15 mol) of tert-butanol.

  • Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add 14.7 g (0.15 mol) of concentrated sulfuric acid dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C. The slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice. This step quenches the reaction and dilutes the acid.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate with stirring until the aqueous layer is neutral (pH ~7). Be cautious as this will generate carbon dioxide gas.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield pure 4-tert-butyl-2-aminophenol as a crystalline solid.

Analytical Characterization: Confirming Success

Confirmation of the product's identity and purity is essential. The following techniques are standard for the characterization of 4-tert-butyl-2-aminophenol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons, the tert-butyl protons (a singlet at ~1.3 ppm), the amino protons, and the hydroxyl proton. The splitting pattern of the aromatic protons will confirm the 1,2,4-substitution pattern.

    • ¹³C NMR: Will show the expected number of signals for the aromatic carbons and the tert-butyl group.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H and N-H stretching vibrations (typically in the 3200-3500 cm⁻¹ region), as well as C-H and C=C aromatic stretches.[5][6]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of 4-tert-butyl-2-aminophenol (C₁₀H₁₅NO, MW = 165.23 g/mol ).[3][7][8]

Potential Side Reactions and Troubleshooting

While the Friedel-Crafts alkylation of o-aminophenol is generally selective, several side reactions can occur, impacting the yield and purity of the desired product.

O-Alkylation

The formation of the O-alkylated product, 2-amino-1-(tert-butoxy)benzene, can compete with the desired C-alkylation. Lower reaction temperatures and less polar solvents generally favor C-alkylation over O-alkylation.[9]

Polyalkylation

The introduction of the electron-donating tert-butyl group activates the aromatic ring, making it more susceptible to further alkylation.[1] This can lead to the formation of di-tert-butylated products. Using a stoichiometric excess of the aromatic substrate relative to the alkylating agent can help to minimize polyalkylation.

Isomer Formation

Although 4-tert-butyl-2-aminophenol is the major product, small amounts of other isomers, such as 6-tert-butyl-2-aminophenol, may be formed. Careful control of reaction conditions, particularly temperature, can influence the regioselectivity.[9]

Figure 2: Potential reaction pathways and side products.

Conclusion

The Friedel-Crafts alkylation of o-aminophenol with tert-butanol is a powerful and versatile reaction for the synthesis of 4-tert-butyl-2-aminophenol. A thorough understanding of the reaction mechanism, careful control of experimental parameters, and appropriate analytical characterization are essential for achieving high yields and purity. This guide provides the foundational knowledge and practical insights necessary for researchers and professionals to successfully employ this reaction in their synthetic endeavors.

References

  • Source: University of the West Indies at St.
  • Title: Friedel-Crafts Alkylation Reaction Source: Mettler Toledo URL
  • Title: Friedel-Crafts Alkylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Preparation method of 2-amino-4-tert.
  • Title: Structure-Catalytic Properties Relationship in Friedel Crafts Alkylation Reaction for MCM-36-Type Zeolites Obtained by Isopropanol-Assisted Pillaring Source: MDPI URL: [Link]

  • Title: Biocatalytic Friedel‐Crafts Reactions Source: PMC - NIH URL: [Link]

  • Title: Applications of Friedel–Crafts reactions in total synthesis of natural products Source: PMC - NIH URL: [Link]

  • Source: Google Patents (CN105884628A)
  • Source: Google Patents (CN102924305A)
  • Title: Computational Studies on the IR and NMR Spectra of 2-Aminophenol Source: American Institute of Chemists URL: [Link]

  • Title: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Spectroscopy of Amines Source: Organic Chemistry | OpenStax URL: [Link]

  • Title: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: Chemistry LibreTexts URL: [Link]

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Protocols & Analytical Methods

Method

The Versatile Role of 2-Amino-3,5-di-tert-butylphenol in Modern Organic Synthesis: A Guide for Researchers

Introduction: Unveiling the Potential of a Sterically Hindered Phenol In the landscape of organic synthesis, the strategic selection of building blocks is paramount to achieving desired molecular complexity and functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Sterically Hindered Phenol

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to achieving desired molecular complexity and functionality. 2-Amino-3,5-di-tert-butylphenol is a prime example of a scaffold that offers a unique combination of reactive sites and steric bulk, making it a valuable asset for chemists in academia and industry. The presence of a nucleophilic amine, a phenolic hydroxyl group, and two bulky tert-butyl groups on a benzene ring bestows upon this molecule a rich and varied reactivity profile. The tert-butyl groups, in particular, play a crucial role in directing reactions, stabilizing reactive intermediates, and influencing the solubility and electronic properties of its derivatives.[1] This guide provides an in-depth exploration of the key applications of 2-Amino-3,5-di-tert-butylphenol, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Application I: A Gateway to Novel Schiff Base Ligands and Metal Complexes

One of the most prominent applications of 2-Amino-3,5-di-tert-butylphenol is its use as a precursor for the synthesis of Schiff base ligands.[2] These ligands are readily prepared through the condensation reaction between the primary amine of the aminophenol and an aldehyde or ketone.[3] The resulting imine, in conjugation with the phenolic hydroxyl group, provides a versatile bidentate coordination site for a wide array of metal ions. The steric hindrance imparted by the tert-butyl groups can influence the coordination geometry around the metal center, leading to unique catalytic properties and stability.[4]

Protocol 1: Synthesis of a Schiff Base Ligand from 2-Amino-3,5-di-tert-butylphenol and Salicylaldehyde

This protocol details the synthesis of a representative Schiff base ligand, a common precursor for various metal complexes.

Materials:

  • 2-Amino-3,5-di-tert-butylphenol

  • Salicylaldehyde

  • Ethanol (absolute)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-Amino-3,5-di-tert-butylphenol (1.0 eq) in absolute ethanol (30 mL).

  • To this solution, add salicylaldehyde (1.0 eq) dropwise with continuous stirring.

  • Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure Schiff base ligand.

Protocol 2: Synthesis of a Copper(II) Complex with the Schiff Base Ligand

This protocol describes the chelation of the synthesized Schiff base ligand with a copper(II) salt.

Materials:

  • Schiff base ligand from Protocol 1

  • Copper(II) acetate monohydrate

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve the Schiff base ligand (2.0 eq) in hot methanol (40 mL) in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve copper(II) acetate monohydrate (1.0 eq) in methanol (20 mL).

  • Add the copper(II) acetate solution dropwise to the hot solution of the ligand with constant stirring.

  • A color change should be observed, indicating the formation of the complex.

  • Reflux the reaction mixture for 1 hour to ensure complete complexation.

  • Cool the solution to room temperature and collect the precipitated solid complex by vacuum filtration.

  • Wash the solid with cold methanol and dry under vacuum.

Ligand/Complex Starting Materials Metal Salt Yield (%) Melting Point (°C)
Schiff Base Ligand2-Amino-3,5-di-tert-butylphenol, SalicylaldehydeN/A>90Varies
Copper(II) ComplexSchiff Base LigandCopper(II) Acetate>85Varies
Nickel(II) ComplexSchiff Base LigandNickel(II) Chloride>80Varies
Cobalt(II) ComplexSchiff Base LigandCobalt(II) Chloride>80Varies

Table 1: Representative Schiff Base Ligands and their Metal Complexes derived from 2-Amino-3,5-di-tert-butylphenol.

G A 2-Amino-3,5-di-tert-butylphenol C Schiff Base Ligand A->C Condensation B Aldehyde/Ketone B->C E Metal Complex C->E Chelation D Metal Salt (e.g., Cu(II), Ni(II)) D->E

Caption: Workflow for the synthesis of metal complexes.

Application II: In the Heart of Catalysis

The metal complexes derived from 2-Amino-3,5-di-tert-butylphenol often exhibit significant catalytic activity in a range of organic transformations. The electronic properties of the ligand, which can be tuned by modifying the aldehyde or ketone precursor, and the choice of the metal center are key determinants of the catalyst's performance. These catalysts have found applications in oxidation reactions, where the metal center can access multiple oxidation states, and in polymerization processes.[5]

Protocol 3: Catalytic Oxidation of Phenols

This protocol provides a general procedure for the catalytic oxidation of a substituted phenol using a copper complex derived from 2-Amino-3,5-di-tert-butylphenol as the catalyst.

Materials:

  • Copper(II) complex from Protocol 2 (catalyst)

  • Substituted phenol (e.g., 2,6-di-tert-butylphenol)

  • Hydrogen peroxide (30% solution)

  • Solvent (e.g., acetonitrile)

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, dissolve the substituted phenol (1.0 mmol) and the copper(II) complex (0.01 mmol, 1 mol%) in acetonitrile (20 mL).

  • Stir the solution at room temperature and slowly add hydrogen peroxide (1.2 mmol) dropwise over 10 minutes.

  • Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalyst Substrate Oxidant Product Yield (%)
Copper(II) Complex2,6-di-tert-butylphenolH₂O₂3,3',5,5'-tetra-tert-butyldiphenoquinoneHigh
Manganese(II) ComplexCatecholO₂o-benzoquinoneModerate to High

Table 2: Representative Catalytic Oxidation Reactions.

G Catalyst [L-M(n)] Intermediate1 [L-M(n+1)-Substrate] Catalyst->Intermediate1 + Substrate Substrate Substrate Product Product Oxidant_spent Spent Oxidant Oxidant Oxidant Oxidant->Intermediate1 + Oxidant Intermediate2 [L-M(n)-Product] Intermediate1->Intermediate2 Redox Step Intermediate2->Catalyst - Product

Caption: A simplified catalytic cycle for an oxidation reaction.

Application III: Harnessing Redox-Active Ligands for Synthesis

The 2-aminophenol framework is a classic example of a "non-innocent" or redox-active ligand.[6][7] This means that the ligand itself can participate in redox processes, storing and releasing electrons during a reaction. The di-tert-butyl substitution pattern enhances the stability of the different redox states of the ligand (aminophenolate, semiquinone, and quinoneimine). This property can be exploited to mediate unique chemical transformations that are not accessible with conventional "innocent" ligands.[8]

Mechanistic Insight: The Role of Redox-Active Ligands

In a complex with a redox-active ligand, the oxidation state of the metal and the ligand can be ambiguous. For instance, a formally M(II) complex with a neutral ligand could be in equilibrium with an M(III) complex with a one-electron reduced ligand. This electron delocalization can facilitate multi-electron transformations at the metal center, which is particularly useful in catalysis.

G A [M(n)-Ligand(0)] B [M(n-1)-Ligand(+1)] A->B Ligand Oxidation C [M(n+1)-Ligand(-1)] A->C Ligand Reduction B->A Ligand Reduction C->A Ligand Oxidation

Caption: Redox states of a metal complex with a non-innocent ligand.

Application IV: A Key Building Block in the Synthesis of Complex Molecules

Beyond its role in ligand synthesis, 2-Amino-3,5-di-tert-butylphenol serves as a valuable nucleophilic building block in the total synthesis of complex organic molecules, including pharmaceuticals.[9] Its bifunctional nature allows for sequential or orthogonal derivatization of the amino and hydroxyl groups, providing a handle for constructing larger molecular architectures. A notable example is its use as a key intermediate in the synthesis of Ivacaftor, a drug used to treat cystic fibrosis.[10][11]

Synthetic Strategy: Incorporation into a Larger Scaffold

The amino group of 2-Amino-3,5-di-tert-butylphenol can readily participate in amide bond formation, while the hydroxyl group can be engaged in ether or ester linkages. The steric bulk of the tert-butyl groups can provide a protective effect, preventing unwanted side reactions at the ortho positions of the aromatic ring.[1]

G Start 2-Amino-3,5-di-tert-butylphenol Step1 Amide Coupling (e.g., with an acyl chloride) Start->Step1 Intermediate1 Amide Intermediate Step1->Intermediate1 Step2 Etherification/Esterification (at the phenolic OH) Intermediate1->Step2 Product Complex Molecular Target Step2->Product

Caption: Synthetic route utilizing 2-Amino-3,5-di-tert-butylphenol as a building block.

Conclusion

2-Amino-3,5-di-tert-butylphenol is a testament to how the judicious placement of functional groups and sterically demanding substituents can lead to a highly versatile and valuable molecule in organic synthesis. From the construction of intricate ligand architectures for catalysis to its role as a key building block in the synthesis of life-changing pharmaceuticals, its applications are both broad and impactful. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers looking to harness the full potential of this remarkable compound.

References

  • Chemical Review and Letters. (n.d.). Synthesis, characterization, DFT, and biological studies mixed ligand metal complexes containing of a new Schiff base ligand and 2-aminopropane-1,3-diol. Retrieved from [Link]

  • Al-Khafaji, Y. H., & Jarad, A. J. (2022).
  • Elder, J. W., et al. (1963). THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. Journal of the American Chemical Society, 85(1), 149-152.
  • National Institutes of Health. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(11), 869.
  • MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6688.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof.
  • ResearchGate. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Molecules, 25(1), 123.
  • Royal Society of Chemistry. (2004). Oxidation of 3,5-di-tert-butylcatechol and 2-aminophenol by molecular oxygen catalyzed by an organocatalyst. New Journal of Chemistry, 28(11), 1364-1368.
  • Royal Society of Chemistry. (2023). Redox-active ligands – a viable route to reactive main group metal compounds. Dalton Transactions, 52(46), 16469-16487.
  • MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 12(11), 869.
  • ResearchGate. (2021). DFT Study On Reaction Mechanism of Di-tert-butyl Phenol to Di-tert-butyl Hydroxybenzoic Acid.
  • ResearchGate. (2015). Metal complexes with functionalised 2,2′-dipicolylamine ligand containing an antioxidant 2,6-di-tert-butylphenol moiety: Synthesis and biological studies. Dalton Transactions, 44(45), 19634-19646.
  • ResearchGate. (2023). SYNTHESIS, CHARACTERIZATION OF SOME NOVEL SCHIFF BASE LIGAND METAL COMPLEXES: SPECTRAL, THERMAL ANALYSIS, XRD AND ANTIMICROBIAL STUDIES.
  • ResearchGate. (2023). Redox-active ligands ‒ a viable route to reactive main group metal compounds.
  • Taylor & Francis Online. (2007). Catalytic Activity of Polymer Anchored Cu-tren Complex in the Oxidation of 2,6-Di-t-butyl Phenol. Journal of Macromolecular Science, Part A, 44(12), 1279-1284.
  • National Institutes of Health. (2023). Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand. ACS Omega, 8(43), 40485-40500.
  • National Institutes of Health. (2012). A Building Block Approach for the Total Synthesis of YM-385781. PLoS ONE, 7(11), e49103.
  • National Institutes of Health. (2023). Pharmaceutical Applications of Metal Complexes and Derived Materials. International Journal of Molecular Sciences, 24(21), 15609.
  • ACS Publications. (2024). Introducing Novel Redox-Active Bis(phenolate) N-Heterocyclic Carbene Proligands: Investigation of Their Coordination to Fe(II)/Fe(III) and Their Catalytic Activity in Transfer Hydrogenation of Carbonyl Compounds. ACS Omega, 9(23), 25969-25981.
  • Technical Disclosure Commons. (2025). Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol.
  • MDPI. (2024). Metal Complexes of Redox Non-Innocent Ligand N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine. Molecules, 29(5), 1088.
  • ResearchGate. (2018). Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene. International Polymer Science and Technology, 45(7), 333-337.
  • ResearchGate. (1995). 2,6-Di-tert-butylphenols and phenoxyl radicals with metal—metal bonds. Russian Chemical Bulletin, 44(6), 1109-1112.
  • Teikyo Medical Journal. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal, 45(1), 101-110.
  • National Institutes of Health. (2024). Metal Complexes of Redox Non-Innocent Ligand N, N'-Bis(3,5-di- tert butyl-2-hydroxy-phenyl)-1,2-phenylenediamine. Molecules, 29(5), 1088.
  • ResearchGate. (2015). Synthesis of Triamino Acid Building Blocks with Different Lipophilicities. PLoS ONE, 10(4), e0124046.
  • ResearchGate. (2008). Interaction of 3,5-di-tert-butyl-o-benzoquinone with secondary amines - A pathway to new sterically hindered N,N-disubstituted o-aminophenols. Russian Chemical Bulletin, 57(11), 2374-2378.
  • ResearchGate. (2016). Reaction of 3,5-di-( tert -butyl)- o -benzoquinone with arylamines developing to the formation of a pentaheterocyclic 12Н-quinoxaline[2,3-b]phenoxazine system. A deeper insight into the reaction mechanism. Tetrahedron, 72(46), 7355-7363.

Sources

Application

Application Notes &amp; Protocols: 2-Amino-3,5-di-tert-butylphenol as a Versatile Ligand for Functional Metal Complexes

Authored by: A Senior Application Scientist Introduction: The Unique Potential of 2-Amino-3,5-di-tert-butylphenol 2-Amino-3,5-di-tert-butylphenol is a bifunctional organic molecule that has garnered significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Unique Potential of 2-Amino-3,5-di-tert-butylphenol

2-Amino-3,5-di-tert-butylphenol is a bifunctional organic molecule that has garnered significant interest as a ligand in coordination chemistry. Its structure, featuring a phenol, an aniline moiety, and sterically demanding tert-butyl groups, imparts a unique combination of electronic and steric properties. The true power of this ligand, however, lies in its "redox-active" or "non-innocent" character.[1][2] Unlike traditional "innocent" ligands that simply coordinate to a metal center, a redox-active ligand can actively participate in the electron transfer processes of its corresponding metal complex.[3][4][5] This means the ligand itself can be oxidized or reduced, allowing for a richer and more complex redox chemistry where the formal oxidation state of the metal can be ambiguous.[1][6]

This unique electronic flexibility opens the door to a vast array of applications. The ability of the ligand to store and release electrons is crucial for designing advanced catalytic systems, particularly for oxidation reactions.[7][8] Furthermore, the phenolic backbone, reminiscent of the widely used antioxidant butylated hydroxytoluene (BHT), suggests that metal complexes derived from this ligand may possess significant radical-scavenging capabilities.[9] The combination of a redox-active framework with various transition metals can also lead to the development of novel materials with tailored magnetic, electronic, and photonic properties.[3][6]

This guide provides a comprehensive overview of the synthesis of 2-amino-3,5-di-tert-butylphenol, detailed protocols for its use in the preparation of metal complexes, and the essential characterization techniques required to validate these novel compounds.

Synthesis of the Ligand: 2-Amino-3,5-di-tert-butylphenol

The most common and efficient synthesis of 2-amino-3,5-di-tert-butylphenol begins with the commercially available 3,5-di-tert-butylphenol. The strategy involves a two-step process: regioselective nitration at the ortho position, followed by the reduction of the nitro group to an amine.

Rationale Behind the Synthetic Route
  • Nitration: The directing effects of the hydroxyl group (an activating ortho-, para-director) and the bulky tert-butyl groups favor nitration at the positions ortho to the hydroxyl group. Using a mild nitrating agent like nitric acid in acetic acid allows for controlled mono-nitration, preventing the formation of dinitro products.[10]

  • Reduction: The subsequent reduction of the nitro group is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method that avoids the use of harsh or stoichiometric reducing agents, simplifying product purification.[11]

Experimental Workflow for Ligand Synthesis

cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction start 3,5-di-tert-butylphenol step1 Dissolve in Glacial Acetic Acid start->step1 step2 Add 70% Nitric Acid dropwise at 0°C step1->step2 step3 Stir at room temperature step2->step3 step4 Pour into ice water to precipitate product step3->step4 step5 Filter, wash, and dry step4->step5 product1 2-Nitro-3,5-di-tert-butylphenol step5->product1 step6 Dissolve nitro compound in Ethyl Acetate product1->step6 Starting Material step7 Add 5% Pd/C catalyst step6->step7 step8 Stir under H2 atmosphere (4-5 kg/cm²) step7->step8 step9 Filter catalyst through Celite step8->step9 step10 Remove solvent under reduced pressure step9->step10 product2 2-Amino-3,5-di-tert-butylphenol step10->product2 cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Complexation cluster_2 Isolation & Purification start_ligand 2-Amino-3,5-di-tert-butylphenol step1 Dissolve ligand in anhydrous solvent start_ligand->step1 start_metal Metal Salt (e.g., CoCl₂, Ni(OAc)₂) step4 Dissolve metal salt in solvent start_metal->step4 step2 Add base to deprotonate ligand step1->step2 step3 Stir to form ligand solution step2->step3 step5 Add metal solution to ligand solution dropwise step3->step5 step4->step5 step6 Heat/reflux for specified time step5->step6 step7 Cool to room temperature step6->step7 step8 Collect precipitate by filtration step7->step8 step9 Wash with cold solvent and dry step8->step9 step10 Recrystallize if necessary step9->step10 product Metal Complex [M(L)n] step10->product

Caption: General workflow for the synthesis of metal complexes.

Example Protocol: Synthesis of a Bis(ligand)cobalt(II) Complex

This protocol is a representative example and may require optimization for different metal precursors.

  • Ligand Solution: In a Schlenk flask under an argon atmosphere, dissolve 2-amino-3,5-di-tert-butylphenol (0.44 g, 2.0 mmol) in 20 mL of anhydrous methanol. Add a solution of sodium methoxide (0.11 g, 2.0 mmol) in 5 mL of methanol and stir for 15 minutes.

  • Metal Solution: In a separate Schlenk flask, dissolve cobalt(II) chloride hexahydrate (0.24 g, 1.0 mmol) in 15 mL of anhydrous methanol.

  • Complexation: Transfer the cobalt solution to the ligand solution via cannula. A color change and/or precipitation should be observed. Heat the reaction mixture to reflux for 3-5 hours. [12]4. Isolation: Cool the mixture to room temperature, then place it in a -20°C freezer for several hours to maximize precipitation.

  • Purification: Collect the solid product by filtration under argon (using a Schlenk filter). Wash the solid with a small amount of cold methanol and dry under vacuum. The resulting complex should be air- and moisture-stable. [13]

Essential Characterization of Metal Complexes

Characterizing the metal complex is critical to confirm its structure, purity, and electronic properties.

Validating Coordination

A primary goal is to confirm that the ligand has successfully coordinated to the metal center.

TechniqueObservation & Interpretation
FTIR A shift of the N-H and O-H stretching frequencies to lower wavenumbers, or the disappearance of the O-H stretch, indicates coordination. The appearance of new bands in the far-IR region (500-400 cm⁻¹) can be attributed to M-N and M-O vibrations. [14]
Elemental Analysis The experimental percentages of C, H, and N should match the calculated values for the proposed molecular formula of the complex.
Conductivity Molar conductivity measurements in a suitable solvent (e.g., DMSO) can determine if the complex is an electrolyte or non-electrolyte, providing insight into its structure. [13]
Melting Point Metal complexes typically exhibit higher melting or decomposition points compared to the free ligand, indicating the formation of a new, more stable compound. [13]
Probing Structure and Electronic Properties

G cluster_0 Redox States of Coordinated Ligand L0 Aminophenolate (L⁰) L1 Semiquinone Radical (L¹⁻) L0->L1 -e⁻ Complex Metal Complex L0->Complex Coordination L2 Iminobenzoquinone (L²⁻) L1->L2 -e⁻ L1->Complex Coordination L2->Complex Coordination Metal Metal Center (Mⁿ⁺) Metal->Complex

Caption: Redox non-innocence of the aminophenol ligand.

The redox non-innocence of the ligand means that oxidation or reduction of the complex may occur at the ligand rather than the metal. A combination of techniques is needed to assign the correct electronic structure.

TechniqueApplication & Insights
UV-Vis Spectroscopy Provides information on the electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands can be observed, which are characteristic of the electronic communication between the metal and the redox-active ligand.
X-ray Crystallography This is the definitive method for determining the solid-state structure. It provides precise information on bond lengths (e.g., C-O and C-N bonds, which change with the ligand's oxidation state), coordination geometry (e.g., octahedral, square planar), and intermolecular interactions. [12]
EPR Spectroscopy For paramagnetic complexes, this technique is essential for probing the location of unpaired electrons. It can help distinguish between a metal-centered radical and a ligand-centered radical (phenoxyl radical). [7][9]
Cyclic Voltammetry This electrochemical technique is used to measure the redox potentials of the complex. Multiple reversible or quasi-reversible redox waves can indicate that both the metal and the ligand are undergoing electron transfer processes. [1][6]
Magnetic Susceptibility Measures the magnetic moment of the complex, which helps in determining the number of unpaired electrons and assigning the oxidation states of both the metal and the ligand.

Applications and Future Perspectives

The metal complexes of 2-amino-3,5-di-tert-butylphenol are more than academic curiosities; they are functional molecules with significant potential.

  • Homogeneous Catalysis: The ability of the ligand to act as an electron reservoir is highly valuable in catalysis. For instance, cobalt complexes have shown promise in mimicking the activity of enzymes like phenoxazinone synthase, which catalyzes the aerobic oxidation of o-aminophenols. [15]* Antioxidant and Biological Activity: The sterically hindered phenol moiety is a well-known structural motif for radical scavenging. [9]Metal coordination can modulate this activity. These complexes can be screened for antioxidant, antibacterial, or even anticancer properties, as metal complexes are increasingly explored as therapeutic agents. [7][16]* Materials Chemistry: The rich electronic and magnetic properties arising from the metal-ligand interplay make these complexes candidates for molecular magnets, switches, and electrochromic materials. [6] The continued exploration of this versatile ligand with a wider range of transition metals and main group elements will undoubtedly lead to the discovery of new complexes with exciting and useful properties for researchers across chemistry, materials science, and drug development.

References

  • Elder, J. W., et al. (1963). The Synthesis and Substitution Reactions of 3,5-Di-tert-butylphenol. Journal of Chemical Education. Available at: [Link]

  • Al-Adilee, K. J., et al. (2022). Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand. PubMed Central. Available at: [Link]

  • Milaeva, E. R., et al. (2018). Metal complexes with functionalised 2,2′-dipicolylamine ligand containing an antioxidant 2,6-di-tert-butylphenol moiety: Synthesis and biological studies. ResearchGate. Available at: [Link]

  • Grigor'ev, M. S., et al. (2007). 2,6-Di-tert-butylphenols and phenoxyl radicals with metal—metal bonds. ResearchGate. Available at: [Link]

  • Lehtonen, A. (2024). Metal Complexes of Redox Non-Innocent Ligand N, N'-Bis(3,5-di- tert butyl-2-hydroxy-phenyl)-1,2-phenylenediamine. PubMed. Available at: [Link]

  • Lehtonen, A. (2024). Metal Complexes of Redox Non-Innocent Ligand N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine. MDPI. Available at: [Link]

  • Mokadem, F., et al. (2015). Synthesis, characterization, and structure of a new cobalt(II) Schiff-base complex with quinoxaline- 2-carboxalidine-2-amino-5-methylphenol. ResearchGate. Available at: [Link]

  • Cameron, L. A., et al. (2012). Redox-active ligands – a viable route to reactive main group metal compounds. Dalton Transactions. Available at: [Link]

  • Sacalis, C., et al. (2021). Thermal and Spectroscopic Investigations of Complexes of the Selected Transition Metal Ions with a β-L-Aspartyl Amide Derivative. Rev. Chim. (Bucharest). Available at: [Link]

  • Zabel, M., et al. (2021). Synthesis and Structural Characterization of Cobalt Complexes Ligated by N-Methyl(bis(diphenylphosphino)amine). MDPI. Available at: [Link]

  • Capacci, A. (2014). Redox-Active Ligands. MacMillan Group Meeting. Available at: [Link]

  • Desage-El Murr, M. (Ed.). (2024). Anatomy of a Redox-Active Ligand. Wiley-VCH. Available at: [Link]

  • Ghosh, P., et al. (2019). Synthesis, structural characterization, and DFT investigation of a mixed-valence Co(iii)/Co(ii) complex stabilized by supramolecular interactions. PubMed Central. Available at: [Link]

  • CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol. Google Patents.
  • Holland Group. Low Coordinate Metals and Redox-Active Ligands. The Holland Group. Available at: [Link]

  • Technical Disclosure Commons. (2025). Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. Technical Disclosure Commons. Available at: [Link]

  • Fulton, J. R., et al. (2022). Synthesis of Ti Complexes Supported by an ortho-terphenoxide Ligand and their Applications in Alkyne Hydroamination Catalysis. PubMed Central. Available at: [Link]

  • Novikov, V. V., et al. (2019). Redox-active ligands: Recent advances towards their incorporation into coordination polymers and metal-organic frameworks. ResearchGate. Available at: [Link]

  • US20130096090A1 - Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents. Google Patents.

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Method

Application Notes &amp; Protocols: The Use of 2-Amino-3,5-di-tert-butylphenol in the Synthesis of a Cobalt(II)-Schiff Base Catalyst for Aerobic Alcohol Oxidation

Introduction: Unlocking Catalytic Potential through Ligand Design 2-Amino-3,5-di-tert-butylphenol is a valuable synthetic precursor in the field of coordination chemistry and homogeneous catalysis. Its utility stems from...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Catalytic Potential through Ligand Design

2-Amino-3,5-di-tert-butylphenol is a valuable synthetic precursor in the field of coordination chemistry and homogeneous catalysis. Its utility stems from the presence of three key functional groups: a primary amine, a phenolic hydroxyl group, and sterically demanding tert-butyl groups. This combination allows for its facile conversion into Schiff base ligands through condensation with aldehydes. These Schiff bases are exceptional chelating agents for transition metals, forming stable complexes that can catalyze a variety of organic transformations.[1][2] The bulky tert-butyl groups enhance the solubility of the resulting metal complexes in organic solvents and can create a specific steric environment around the metal center, influencing the selectivity of the catalyzed reaction.

This guide details the synthesis of a cobalt(II) catalyst derived from 2-Amino-3,5-di-tert-butylphenol and its application in the aerobic oxidation of primary alcohols, a cornerstone transformation in industrial and pharmaceutical chemistry. The protocols provided are designed to be self-validating, with explanations for each step to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Part 1: Synthesis of the Schiff Base Ligand and Cobalt(II) Catalyst

The overall workflow involves a two-step process: first, the synthesis of the Schiff base ligand via condensation, followed by the complexation with a cobalt(II) salt.

G cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: Catalyst Synthesis A 2-Amino-3,5-di-tert-butylphenol C Condensation Reaction (Methanol, Reflux) A->C B Salicylaldehyde B->C D Schiff Base Ligand (L) C->D Formation of Imine E Schiff Base Ligand (L) G Complexation Reaction (Methanol, Reflux) E->G F CoCl2·6H2O F->G H Cobalt(II)-Schiff Base Catalyst [Co(L)2] G->H Coordination

Caption: Synthetic workflow for the Cobalt(II)-Schiff Base catalyst.

Protocol 1.1: Synthesis of the Schiff Base Ligand (L)

This protocol describes the condensation reaction between 2-Amino-3,5-di-tert-butylphenol and salicylaldehyde to form the corresponding Schiff base ligand. The reaction proceeds via nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, followed by dehydration to form the characteristic imine (C=N) bond.[1]

Materials:

  • 2-Amino-3,5-di-tert-butylphenol

  • Salicylaldehyde

  • Methanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-Amino-3,5-di-tert-butylphenol (0.01 mol) in 30 mL of anhydrous methanol. Stir until fully dissolved.

  • To this solution, add salicylaldehyde (0.01 mol) dropwise while stirring. A color change to yellow or orange is typically observed.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 2-3 hours to ensure the completion of the condensation reaction.[1]

  • After reflux, allow the reaction mixture to cool to room temperature. A yellow precipitate of the Schiff base ligand should form.

  • If precipitation is incomplete, the volume of the solvent can be reduced using a rotary evaporator.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold methanol to remove any unreacted starting materials, and dry in a vacuum desiccator.

  • Characterize the product using standard techniques such as FT-IR (look for the appearance of a C=N stretch around 1620 cm⁻¹) and NMR spectroscopy.

Protocol 1.2: Synthesis of the Cobalt(II)-Schiff Base Catalyst [Co(L)₂]

This protocol details the complexation of the synthesized Schiff base ligand with cobalt(II) chloride. The Schiff base acts as a bidentate ligand, coordinating to the cobalt center through the imine nitrogen and the phenolic oxygen.

Materials:

  • Schiff Base Ligand (L) from Protocol 1.1

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Methanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

Procedure:

  • Dissolve the Schiff base ligand (0.02 mol) in 40 mL of hot anhydrous methanol in a 100 mL round-bottom flask.

  • In a separate flask, dissolve cobalt(II) chloride hexahydrate (0.01 mol) in 20 mL of anhydrous methanol.

  • Add the methanolic solution of CoCl₂·6H₂O dropwise to the hot solution of the Schiff base ligand with continuous stirring.[3] A color change and the formation of a precipitate indicate complex formation.

  • After the addition is complete, attach a reflux condenser and heat the mixture to reflux for 1 hour.[4]

  • Cool the reaction mixture to room temperature. The solid cobalt(II) complex will precipitate out.

  • Collect the complex by vacuum filtration, wash with a small amount of cold methanol, and then with diethyl ether.

  • Dry the final product in a vacuum oven at 60 °C.

  • The resulting cobalt(II) complex can be characterized by FT-IR (shifts in C=N and C-O stretching frequencies upon coordination), UV-Vis spectroscopy, and magnetic susceptibility measurements.

Part 2: Application in Catalytic Aerobic Oxidation of Benzyl Alcohol

Cobalt-Schiff base complexes are effective catalysts for the aerobic oxidation of primary alcohols to aldehydes, a green chemistry alternative to stoichiometric oxidants.[5][6] This protocol outlines a general procedure for the oxidation of benzyl alcohol to benzaldehyde using the synthesized catalyst and molecular oxygen (from air) as the terminal oxidant.

Protocol 2.1: Catalytic Oxidation of Benzyl Alcohol

Materials:

  • Cobalt(II)-Schiff Base Catalyst [Co(L)₂]

  • Benzyl alcohol

  • Toluene (or another suitable solvent like DMF)

  • Reaction vessel (e.g., a three-necked flask) equipped with a reflux condenser, magnetic stirrer, and a gas inlet/outlet

  • Oxygen source (can be a balloon filled with O₂ or an air pump)

  • Heating mantle with temperature control

  • GC or GC-MS for reaction monitoring and product analysis

Procedure:

  • To a three-necked flask, add the Cobalt(II)-Schiff Base Catalyst (e.g., 1-5 mol%).

  • Add benzyl alcohol (e.g., 1.0 mmol) and the solvent (e.g., 10 mL of toluene).

  • Begin stirring the mixture and start a gentle flow of oxygen or air through the solution.

  • Heat the reaction mixture to the desired temperature (e.g., 70-90 °C) and maintain for the required reaction time (e.g., 2-6 hours).[7]

  • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, benzaldehyde, can be quantified by GC analysis using an internal standard. The catalyst can often be recovered and potentially reused.[8]

Data Presentation: Typical Reaction Parameters

The efficiency of the catalytic oxidation is influenced by several factors. The following table summarizes typical conditions and expected outcomes based on literature for similar systems.

ParameterTypical Range/ValueExpected OutcomeReference
Catalyst Loading 1 - 5 mol%Higher loading generally increases reaction rate.[5]
Solvent Toluene, DMF, AcetonitrileSolvent polarity can affect catalyst stability and activity.[5][7]
Temperature 70 - 100 °CHigher temperatures increase conversion but may affect selectivity.[7][9]
Oxygen Source Air or pure O₂Pure O₂ may lead to faster reaction rates.[6]
Reaction Time 2 - 8 hoursVaries with substrate and conditions.[7]
Conversion 60 - 95%Dependent on optimization of other parameters.[5]
Selectivity >95% for BenzaldehydeHigh selectivity is a key advantage of these catalysts.[10]

Part 3: Mechanistic Insights

The catalytic cycle for the aerobic oxidation of alcohols by cobalt-Schiff base complexes is generally believed to involve the activation of molecular oxygen and the substrate by the cobalt center.

G A Co(II) Catalyst B [Co(II)-O2] Adduct A->B + O2 C [Co(III)-OOH] B->C + RCH2OH - RCH2O· D Co(III)-OH C->D + RCH2OH - RCHO - H2O F RCHO C->F H-abstraction D->A - H2O E RCH2OH H RCH2O- E->H Deprotonation G H2O H->B e- transfer

Caption: Plausible catalytic cycle for alcohol oxidation.

The process is thought to initiate with the coordination of O₂ to the Co(II) center, forming a cobalt-oxygen adduct. This is followed by a series of electron and proton transfer steps involving the alcohol substrate, leading to the formation of the aldehyde product and water, and regenerating the active Co(II) catalyst.[10][11] The reaction often follows Michaelis-Menten kinetics, indicating the formation of a catalyst-substrate intermediate complex.[10]

Conclusion

2-Amino-3,5-di-tert-butylphenol serves as an excellent building block for the synthesis of sophisticated catalytic systems. Through a straightforward two-step synthesis involving Schiff base formation and metal complexation, a highly effective catalyst for the aerobic oxidation of alcohols can be prepared. The protocols and insights provided herein offer a solid foundation for researchers and drug development professionals to explore the rich catalytic chemistry enabled by this versatile precursor. The modular nature of the Schiff base synthesis allows for extensive tuning of the ligand's electronic and steric properties, opening avenues for the development of next-generation catalysts with enhanced activity and selectivity.

References

  • Eurasian Chemical Communications. Synthesis, characterization and antibacterial activity of Schiff base and its metal (II) complexes derived from 3-aminophenol and benzaldehyde. Available at: [Link]

  • International Journal of Research and Scientific Innovation. Synthesis, Characterization and Antibacterial Activity of Schiff Base and its Metal (II) Complexes Derived From 3-Aminophenol and Benzaldehyde. Available at: [Link]

  • International Journal of Scientific Research. SYNTHESIS OF SALICYLALDEHYDE BASED SCHIFF BASES AND THEIR METAL COMPLEXES IN AQUEOUS MEDIA -CHARACTERIZATION AN. Available at: [Link]

  • DergiPark. Schiff Base Catalysts for the Oxidation of Benzyl Alcohol to Benzaldehyde. Available at: [Link]

  • ResearchGate. New cobalt(II) Schiff base complex: Synthesis, characterization, DFT calculation and antimicrobial activity. Available at: [Link]

  • RSC Publishing. Mononuclear copper(ii) Schiff base complex: synthesis, structure, electrical analysis and protein binding study. Available at: [Link]

  • PubMed Central. Efficient Synthesis of a Schiff Base Copper(II) Complex Using a Microfluidic Device. Available at: [Link]

  • National Institutes of Health. Co-N-Si/AC Catalyst for Aerobic Oxidation of Benzyl Alcohols to Esters under Mild Conditions. Available at: [Link]

  • MDPI. Syntheses, Characterization and Study of the Use of Cobalt (II) Schiff–Base Complexes as Catalysts for the Oxidation of Styrene by Molecular Oxygen. Available at: [Link]

  • ACS Publications. Schiff Base Cobalt(II) Complex-Catalyzed Highly Markovnikov-Selective Hydrosilylation of Alkynes. Available at: [Link]

  • ACS Publications. Cobalt-Schiff Base Complex Catalyzed Oxidation of Para-Substituted Phenolics. Preparation of Benzoquinones. Available at: [Link]

  • ResearchGate. A copper(II)-Schiff base complex: Synthesis, structural characterization and catalytic oxidative coupling of 2-aminophenol. Available at: [Link]

  • MDPI. Cobalt (II) Complexes with Schiff Base Ligands Derived from Terephthalaldehyde and ortho-Substituted Anilines: Synthesis, Characterization and Antibacterial Activity. Available at: [Link]

  • ResearchGate. Synthesis, Characterization and Antibacterial Screening of Schiff Base and It's Metal (II) Complexes Derived from 3-Aminophenol and Salicylaldehyde. Available at: [Link]

  • National Institutes of Health. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available at: [Link]

  • MDPI. Catalytic Oxidation of Benzyl Alcohol Using Nanosized Cu/Ni Schiff-Base Complexes and Their Metal Oxide Nanoparticles. Available at: [Link]

  • ResearchGate. A copper(II)-Schiff base complex: Synthesis, structural characterization and catalytic oxidative coupling of 2-aminophenol. Available at: [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological studies of schiff bases derived from piperonal and their complexes with cobalt (II). Available at: [Link]

  • ScienceDirect. Mechanism and kinetics of the aerobic oxidation of benzyl alcohol to benzaldehyde catalyzed by cobalt porphyrin in a membrane mi. Available at: [Link]

  • ACS Publications. Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4. Available at: [Link]

  • RSC Publishing. Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. Available at: [Link]

  • Springer. Oxidation of benzyl alcohol in liquid phase catalyzed by cobalt oxide. Available at: [Link]

  • National Institutes of Health. Oxidation of Benzyl Alcohol Using Cobalt Oxide Supported Inside and Outside Hollow Carbon Spheres. Available at: [Link]

  • Sci-Hub. Reaction Mechanism of Aerobic Oxidation of Alcohols Conducted on Activated‐Carbon‐Supported Cobalt Oxide Catalysts. Available at: [Link]

  • PubMed. Mechanism of Pd(OAc)2/DMSO-catalyzed aerobic alcohol oxidation: mass-transfer-limitation effects and catalyst decomposition pathways. Available at: [Link]

Sources

Application

Advanced Protocol: 2-Amino-3,5-di-tert-butylphenol as a Polymerization Inhibitor

Executive Summary 2-Amino-3,5-di-tert-butylphenol (CAS 24973-57-7) represents a specialized class of "hindered aminophenol" polymerization inhibitors. Unlike standard phenolic inhibitors (e.g., MEHQ, BHT) that rely solel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3,5-di-tert-butylphenol (CAS 24973-57-7) represents a specialized class of "hindered aminophenol" polymerization inhibitors. Unlike standard phenolic inhibitors (e.g., MEHQ, BHT) that rely solely on hydroxyl hydrogen transfer, this compound leverages a dual-functional scavenging mechanism involving both the phenolic hydroxyl and the ortho-amino group.

This guide provides a validated workflow for using 2-Amino-3,5-di-tert-butylphenol to stabilize reactive monomers (acrylates, styrenics, dienes) against premature polymerization during storage and processing. It highlights the compound's unique acid-extractability , which allows for removal without the use of caustic bases—a critical advantage for base-sensitive monomers.

Chemical Identity & Mechanism[1]

Physicochemical Profile
PropertySpecification
Chemical Name 2-Amino-3,5-di-tert-butylphenol
CAS Number 24973-57-7
Molecular Formula C₁₄H₂₃NO
Molecular Weight 221.34 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in alcohols, acetone, aromatic hydrocarbons, and most monomers.[1] Insoluble in water (neutral pH).
Melting Point ~160–162 °C (Decomposes)
Mechanism of Action: The "Dual-Scavenger" Effect

The efficacy of 2-Amino-3,5-di-tert-butylphenol stems from its ability to intercept carbon-centered and peroxyl radicals via Hydrogen Atom Transfer (HAT). The steric bulk of the tert-butyl groups at positions 3 and 5 prevents direct coupling at the ring, forcing the radical to be quenched via the formation of stable quinone imine intermediates.

Key Pathway:

  • Radical Interception: The phenol donates a hydrogen atom to the propagating radical (

    
    ), forming a phenoxy radical.
    
  • Stabilization: The ortho-amino group stabilizes the phenoxy radical via resonance.

  • Termination: The radical undergoes further oxidation to form 3,5-di-tert-butyl-1,2-benzoquinone (DTBBQ) or related imines, effectively terminating two radical chains per inhibitor molecule.

RadicalScavenging Figure 1: Stepwise Radical Scavenging Mechanism of Hindered Aminophenols MonomerRad Peroxyl Radical (ROO•) Transition H-Atom Transfer (HAT) MonomerRad->Transition Attack Inhibitor 2-Amino-3,5-di-tert-butylphenol Inhibitor->Transition PhenoxyRad Stabilized Phenoxy Radical Transition->PhenoxyRad -ROOH Quinone 3,5-di-tert-butyl-1,2-benzoquinone (Inactive Product) PhenoxyRad->Quinone +ROO• (2nd Termination)

Application Protocols

Protocol A: Preparation and Dosing

Objective: Establish a stable inhibitor concentration (typically 10–100 ppm) in the monomer bulk.

Expert Insight: Direct addition of solid inhibitor to large monomer tanks is discouraged due to slow dissolution kinetics. Always prepare a concentrated "masterbatch" first.

Reagents:

  • Target Monomer (e.g., Styrene, Methyl Methacrylate)

  • 2-Amino-3,5-di-tert-butylphenol (Solid)[2][3]

  • Solvent (Optional: Toluene or Methanol if monomer viscosity is high)

Step-by-Step:

  • Calculate Load: Determine the required mass for a 100 ppm target.

    • Formula:

      
      
      
  • Create Masterbatch: Dissolve the calculated mass of inhibitor in a small volume of the monomer (ratio 1:10 w/v).

    • Tip: Mild heating (30–40°C) and sonication accelerate dissolution.

  • Filtration (Critical): Pass the masterbatch through a 0.45 µm PTFE filter to remove any undissolved particulates that could act as nucleation sites.

  • Injection: Slowly add the masterbatch to the main monomer vessel under vigorous agitation.

  • Aeration: Ensure the monomer is stored under an air headspace (not pure Nitrogen). Like MEHQ, phenolic inhibitors often require dissolved oxygen to regenerate the radical scavenging cycle efficiently.

Protocol B: Monitoring Inhibitor Efficiency (Induction Period)

Objective: Verify the active lifespan of the inhibitor under thermal stress.

Method: Modified ASTM D2121 (Standard Test Methods for Polymer Content of Styrene Monomer).

  • Setup: Place 10 mL of inhibited monomer in a test tube.

  • Thermal Stress: Immerse in an oil bath at 100°C (or relevant process temperature).

  • Observation: Monitor the viscosity.

  • Endpoint: The "Induction Period" is defined as the time taken for the first visual onset of turbidity (polymer precipitation) or a significant viscosity spike.

    • Target: >24 hours at 60°C for storage stability.

Removal Protocol: The Acid-Wash Advantage

Context: Most phenolic inhibitors (e.g., TBC) require a caustic wash (NaOH) for removal. However, NaOH can hydrolyze sensitive ester monomers. 2-Amino-3,5-di-tert-butylphenol offers a distinct advantage: it can be removed via acid extraction due to the protonation of the amine group.

Protocol C: Acid Extraction (For Base-Sensitive Monomers)

Applicability: Acrylates, Methacrylates, Functionalized Esters.

Reagents:

  • Dilute Sulfuric Acid (0.1 M) or Citric Acid (10% w/v)

  • Deionized Water

  • Brine (Saturated NaCl)

  • Drying Agent (Magnesium Sulfate)

Workflow:

  • Phase Contact: In a separatory funnel, combine the inhibited monomer with the acid solution at a 3:1 (Monomer:Acid) ratio.

  • Agitation: Shake vigorously for 2 minutes. The amine group protonates to form an ammonium salt (

    
    ), partitioning into the aqueous phase.
    
  • Separation: Allow phases to settle (10–15 mins). Drain the lower aqueous layer (containing the inhibitor).

  • Wash: Wash the organic layer once with Deionized Water and once with Brine to remove residual acid.

  • Drying: Pass the monomer over a bed of anhydrous Magnesium Sulfate.

  • Validation: Measure UV-Vis absorbance. The disappearance of the characteristic aminophenol peak (typically ~280–300 nm) confirms removal.

RemovalProcess Figure 2: Decision Matrix for Inhibitor Removal Start Inhibited Monomer (Contains Aminophenol) Decision Monomer Base Sensitivity? Start->Decision BaseWash Caustic Wash (NaOH) (Standard Phenol Removal) Decision->BaseWash Robust (Styrene) AcidWash Acid Wash (H2SO4/Citric) (Amine Protonation) Decision->AcidWash Sensitive (Acrylates) PhaseSep Phase Separation (Inhibitor in Aqueous Phase) BaseWash->PhaseSep AcidWash->PhaseSep Dry Dry over MgSO4 PhaseSep->Dry Polymerization Ready for Polymerization Dry->Polymerization

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Premature Polymerization Oxygen depletion in headspace.Sparge monomer with dry air (not N₂) to activate the phenol.
Color Change (Pink/Red) Formation of Quinone/Imine products.Indicates the inhibitor is actively sacrificing itself. Check concentration immediately; re-dose if <10 ppm.
Incomplete Removal Emulsion formation during wash.Use Brine (NaCl) to break emulsion; ensure acid concentration is sufficient to fully protonate the amine.

Safety Note: 2-Amino-3,5-di-tert-butylphenol is an irritant. It may cause skin sensitization.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Waste: Aqueous waste from the removal process contains phenolic salts and must be disposed of as hazardous chemical waste, not flushed down the drain.

References

  • Mechanism of Aminophenol Oxidation: Barry, C. E., Nayar, P. G., & Begley, T. P. (1988).[4] Phenoxazinone synthase: enzymatic catalysis of an aminophenol oxidative cascade. Journal of the American Chemical Society, 110(10), 3333-3334.[4] [Link]

  • Radical Scavenging Activity: Ksendzova, G., et al. (2015). NOx scavenging activity of aminophenols. ResearchGate. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of 2-Amino-3,5-di-tert-butylphenol for Advanced Synthesis

Introduction 2-Amino-3,5-di-tert-butylphenol is a sterically hindered aromatic amine that serves as a valuable building block in the synthesis of a diverse array of complex organic molecules. Its unique structural featur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-3,5-di-tert-butylphenol is a sterically hindered aromatic amine that serves as a valuable building block in the synthesis of a diverse array of complex organic molecules. Its unique structural features, characterized by the bulky tert-butyl groups flanking the amino and hydroxyl functionalities, impart distinct reactivity and selectivity profiles. These steric constraints can be strategically exploited to direct reactions towards specific outcomes, making it a cornerstone in the development of novel ligands, antioxidants, and pharmaceutical intermediates.[1][2] The electron-donating nature of the amino and hydroxyl groups, coupled with the steric hindrance, influences the regioselectivity of electrophilic aromatic substitution and the reactivity of the functional groups themselves. This guide provides a comprehensive overview of key derivatization strategies for 2-Amino-3,5-di-tert-butylphenol, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Strategic Considerations for Derivatization

The presence of three reactive sites—the amino group, the hydroxyl group, and the aromatic ring—necessitates a thoughtful approach to derivatization. The bulky tert-butyl groups significantly influence the accessibility of these sites, often dictating the course of a reaction.

  • Amino Group (NH₂): The primary amine is a versatile handle for a multitude of transformations, including acylation, alkylation, and diazotization. The steric hindrance from the adjacent tert-butyl group can modulate its nucleophilicity and may require more forcing reaction conditions compared to unhindered anilines.

  • Hydroxyl Group (OH): The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide, a potent nucleophile. It is also a target for etherification and esterification reactions. Selective protection of this group is often a crucial first step to prevent unwanted side reactions when modifying the amino group or the aromatic ring.

  • Aromatic Ring: The electron-rich nature of the phenol ring makes it susceptible to electrophilic aromatic substitution. The positions ortho and para to the hydroxyl and amino groups are activated. However, the existing substitution pattern and steric hindrance from the tert-butyl groups will direct incoming electrophiles to the remaining unsubstituted positions.

A logical workflow for the derivatization of 2-Amino-3,5-di-tert-butylphenol often involves a sequence of protection, functionalization, and deprotection steps.

derivatization_workflow A 2-Amino-3,5-di-tert-butylphenol B Protection Strategy A->B Selective Modification C OH Protection B->C D NH2 Protection B->D E Functionalization C->E D->E F N-Acylation / N-Alkylation E->F G Diazotization E->G H Schiff Base Formation E->H I Deprotection F->I G->I H->I J Final Product I->J

Caption: General workflow for derivatizing 2-Amino-3,5-di-tert-butylphenol.

Protection of the Hydroxyl Group

To selectively react with the amino group, the phenolic hydroxyl group often requires protection. The choice of protecting group is critical and should be based on its stability to the subsequent reaction conditions and the ease of its removal.[3]

Silylation: Formation of a tert-Butyldimethylsilyl (TBDMS) Ether

Silylation is a common and effective method for protecting hydroxyl groups. tert-Butyldimethylsilyl chloride (TBDMSCl) is a widely used reagent for this purpose due to the stability of the resulting TBDMS ether under a variety of conditions.

Protocol: TBDMS Protection of 2-Amino-3,5-di-tert-butylphenol

Parameter Value
Reactants 2-Amino-3,5-di-tert-butylphenol, TBDMSCl, Imidazole
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature Room Temperature
Reaction Time 2-4 hours
Work-up Aqueous wash, extraction, and column chromatography

Step-by-Step Methodology:

  • Dissolve 2-Amino-3,5-di-tert-butylphenol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.

  • To this solution, add TBDMSCl (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired TBDMS-protected phenol.

Causality Behind Experimental Choices:

  • Imidazole: Acts as a base to deprotonate the phenolic hydroxyl group, generating a more nucleophilic phenoxide. It also catalyzes the reaction by activating the TBDMSCl.

  • Anhydrous Conditions: Silyl ethers are sensitive to moisture, and the presence of water can lead to hydrolysis of the protecting group and poor reaction yields.

  • Inert Atmosphere: Prevents oxidation of the aminophenol, which can be sensitive to air, especially under basic conditions.

Derivatization of the Amino Group

With the hydroxyl group protected, the amino group becomes the primary site for further transformations.

N-Acylation

N-acylation is a fundamental transformation that introduces an acyl group to the nitrogen atom, forming an amide. This is typically achieved using an acyl chloride or an acid anhydride in the presence of a base.

Protocol: N-Acetylation of TBDMS-protected 2-Amino-3,5-di-tert-butylphenol

Parameter Value
Reactants TBDMS-protected 2-Amino-3,5-di-tert-butylphenol, Acetyl chloride, Triethylamine
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 1-3 hours
Work-up Aqueous wash, extraction, and column chromatography

Step-by-Step Methodology:

  • Dissolve the TBDMS-protected aminophenol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (hexane/ethyl acetate) to yield the N-acetylated product.

Rationale:

  • Triethylamine: Serves as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • 0 °C to Room Temperature: The initial cooling helps to control the exothermic nature of the acylation reaction.

Diazotization and Subsequent Reactions

Diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) yields a diazonium salt.[4] These intermediates are highly versatile and can undergo a variety of transformations, including Sandmeyer-type reactions to introduce halides or cyano groups.

Protocol: Diazotization and Iodination

diazotization_protocol A Start: Dissolve aminophenol in aq. acid B Cool to 0-5 °C A->B C Add NaNO2 solution dropwise B->C Maintain temperature D Stir for 30 min at 0-5 °C C->D E Add KI solution D->E Formation of diazonium salt F Warm to RT, then heat E->F N2 evolution G Work-up and Purification F->G

Caption: Workflow for the diazotization-iodination of 2-Amino-3,5-di-tert-butylphenol.

Step-by-Step Methodology:

  • Suspend 2-Amino-3,5-di-tert-butylphenol (1.0 eq) in a mixture of a strong acid (e.g., HCl or H₂SO₄) and water.[5]

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at this temperature for 30 minutes. The formation of the diazonium salt is indicated by a clear solution.

  • To this solution, add a solution of potassium iodide (1.5 eq) in water.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with sodium thiosulfate solution to remove any residual iodine, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Scientific Rationale:

  • Low Temperature: Aromatic diazonium salts are generally unstable and can decompose at higher temperatures.[5] Maintaining a low temperature is crucial for their successful formation and subsequent reaction.

  • Excess Acid: The presence of excess acid prevents the coupling of the diazonium salt with the unreacted aminophenol.

Schiff Base Formation

The reaction of the primary amine with an aldehyde or ketone yields a Schiff base (an imine).[6][7] This reaction is typically acid-catalyzed and involves the reversible formation of a carbinolamine intermediate followed by dehydration.

Protocol: Synthesis of a Schiff Base with Benzaldehyde

Parameter Value
Reactants 2-Amino-3,5-di-tert-butylphenol, Benzaldehyde, Acetic acid (catalyst)
Solvent Ethanol or Toluene
Temperature Reflux
Reaction Time 4-8 hours
Work-up Cooling, filtration, and recrystallization

Step-by-Step Methodology:

  • Dissolve 2-Amino-3,5-di-tert-butylphenol (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (a few drops).

  • Heat the mixture to reflux and monitor the reaction by TLC. A Dean-Stark apparatus can be used if toluene is the solvent to remove the water formed during the reaction.

  • After completion, cool the reaction mixture to room temperature or in an ice bath to induce crystallization.

  • Collect the precipitated Schiff base by filtration, wash with cold ethanol, and dry under vacuum.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Mechanistic Insight:

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

  • Water Removal: The formation of the imine is a reversible equilibrium. Removing the water by-product, for instance with a Dean-Stark trap, drives the reaction to completion according to Le Chatelier's principle.

Deprotection Strategies

The final step in many synthetic sequences is the removal of the protecting group to unveil the desired functional group. The choice of deprotection method must be compatible with the functionalities present in the derivatized molecule.

Deprotection of TBDMS Ethers:

TBDMS ethers are typically cleaved under acidic conditions or by using a fluoride ion source.

Protocol: Fluoride-Mediated Deprotection

  • Dissolve the TBDMS-protected compound in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF) at room temperature.

  • Stir for 1-2 hours and monitor the deprotection by TLC.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the deprotected phenol.

Rationale:

  • TBAF: The fluoride ion has a high affinity for silicon, leading to the cleavage of the Si-O bond. TBAF is a convenient and widely used source of fluoride ions in organic synthesis.

References

  • Preparation method of 3, 5-di-tert-butylphenol. CN117142926B. Google Patents.
  • Derivatization-targeted analysis of amino compounds in plant extracts in neutral loss acquisition mode by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Dealkylation of 2,5-tert. alkylphenol compounds. US2676191A. Google Patents.
  • Method of preparing 2,6-di-tert.butylphenol. US4113976A. Google Patents.
  • An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof. WO2016075703A2. Google Patents.
  • Protecting group. Wikipedia. Available at: [Link]

  • THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. ResearchGate. Available at: [Link]

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI. Available at: [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. Available at: [Link]

  • The preparation method of 2-amino-4-tert.-butyl phenol. CN1093354A. Google Patents.
  • Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. Technical Disclosure Commons. Available at: [Link]

  • 2,4-Di-tert-butylphenol. PubChem. Available at: [Link]

  • Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. ResearchGate. Available at: [Link]

  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. Available at: [Link]

  • Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. PubMed Central. Available at: [Link]

  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications. MDPI. Available at: [Link]

  • Schiff Bases of Terephthalaldehyde with 2-Aminophenol and 2-Aminothiophenol and Their Metal Complexes. Scholars Research Library. Available at: [Link]

  • Diazotisation. Organic Chemistry Portal. Available at: [Link]

  • DIAZOTIZATION OF ALIPHATIC AND AROMATIC AMINES. University of Arizona. Available at: [Link]

  • Schiff Bases Functionalized with T-Butyl Groups as Adequate Ligands to Extended Assembly of Cu(II) Helicates. MDPI. Available at: [Link]

  • Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. ChemRxiv. Available at: [Link]

  • A facile tert-butyl nitrite-assisted preparation of deamino graphitic carbon nitride (DA-gCN) as a photocatalyst for the C-H arylation of heteroarenes using anilines as radical source. PubMed Central. Available at: [Link]

  • Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. RSC Publishing. Available at: [Link]

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Application

Application Notes &amp; Protocols: The Strategic Use of Amino-Functionalized Di-tert-butylphenols in Advanced Materials Science

This document provides an in-depth technical guide for researchers, materials scientists, and formulation chemists on the application of amino-functionalized hindered phenols, a class of molecules that offers significant...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, materials scientists, and formulation chemists on the application of amino-functionalized hindered phenols, a class of molecules that offers significant advantages over traditional stabilizers in the development of high-performance materials. While the specific isomer 2-Amino-3,5-di-tert-butylphenol is not widely documented in materials science literature, this guide focuses on the foundational principles and practical applications derived from its structural analogues, such as 2-amino-4-tert-butylphenol and other amino-functionalized hindered phenols. We will explore the critical role of the hindered phenol moiety in polymer stabilization and demonstrate how the introduction of an amino group unlocks advanced functionalities, including covalent polymer grafting and the synthesis of sophisticated Schiff base ligands for metal chelation and catalysis.

Part 1: The Foundational Chemistry of Hindered Phenols in Polymer Stabilization

The Mechanism of Action: Radical Scavenging

The primary function of hindered phenolic compounds in materials science is to act as antioxidants.[1] Polymers, when exposed to heat, UV radiation, or mechanical stress, undergo auto-oxidation, a free-radical chain reaction that leads to degradation of the material's mechanical and aesthetic properties. Hindered phenols, characterized by bulky tert-butyl groups positioned ortho to the hydroxyl group, are highly efficient primary antioxidants that interrupt this cycle.[2][3]

The process proceeds via a hydrogen atom transfer (HAT) mechanism:

  • A reactive polymer radical (R•) or peroxy radical (ROO•) abstracts the labile hydrogen atom from the phenolic hydroxyl group (-OH).

  • This terminates the degradation chain by satisfying the radical, forming a stable polymer chain (RH or ROOH).

  • A resonance-stabilized phenoxy radical is formed. The key to the efficacy of hindered phenols is the steric shielding provided by the ortho-tert-butyl groups.[4] This bulkiness prevents the phenoxy radical from initiating new degradation chains, forcing it to terminate by reacting with another radical.[4][5]

G cluster_0 Polymer Degradation Cycle cluster_1 Intervention by Hindered Phenol Initiation Initiation (Heat, UV, Stress) R Polymer Radical (R•) Initiation->R ROO Peroxy Radical (ROO•) R->ROO + O₂ O2 O₂ ROO->R + RH (Propagation) ROOH Hydroperoxide (ROOH) ROO->ROOH ROO->ROOH ArOH Hindered Phenol (ArOH) ROO->ArOH H• Donation RH Polymer Chain (RH) ArO Stable Phenoxy Radical (ArO•) ArOH->ArO Termination Non-Radical Products ArO->Termination + ROO•

Caption: Free-radical scavenging cycle of a hindered phenolic antioxidant.

Structure-Activity Relationship: The Critical Role of Steric Hindrance

The position of the tert-butyl groups is paramount. Isomers like 2,6-di-tert-butylphenol are exceptionally effective because the two ortho-substituents create a "pocket" around the hydroxyl group and the subsequent phenoxy radical.[4] In contrast, isomers like 3,5-di-tert-butylphenol, where the bulky groups are in the meta position, offer significantly less steric protection to the reactive hydroxyl group, rendering them less effective as primary antioxidants for polymers.[2] This causality is a guiding principle in the design of high-performance stabilizers.

Part 2: Amino-Functionalized Hindered Phenols for Covalent Polymer Integration

Rationale for Amino Functionalization

A significant drawback of traditional, low-molecular-weight antioxidants is their tendency to migrate or leach out of the polymer matrix over time, particularly at elevated temperatures or in contact with solvents. This depletes the stabilizer and can lead to contamination of the surrounding environment. Covalently bonding the antioxidant functionality to the polymer backbone is the definitive solution to this problem. The introduction of a primary or secondary amine group onto the hindered phenol structure provides a highly effective reactive handle for this purpose.

Application Protocol I: Grafting of an Amino-Phenol onto Maleic Anhydride-Grafted Polypropylene (PP-g-MA)

This protocol details a melt-phase grafting reaction, a common industrial technique for creating polymer-bound stabilizers. The nucleophilic amino group reacts with the electrophilic anhydride ring of PP-g-MA to form a stable imide linkage.

Materials:

  • Polypropylene-grafted maleic anhydride (PP-g-MA, 1-2 mol% MA content)

  • 4-amino-2,6-di-tert-butylphenol (or similar amino-functionalized hindered phenol)

  • Toluene or Xylene (for solution-phase, if preferred over melt-phase)

  • Internal laboratory mixer (e.g., Brabender or Haake) or twin-screw extruder

  • Nitrogen gas supply

Protocol (Melt Phase):

  • Drying: Thoroughly dry the PP-g-MA pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture, which can interfere with the reaction.

  • Pre-Mixing: In a sealed bag, create a dry blend of the PP-g-MA pellets and the amino-phenol powder. A typical loading is 1.5 molar equivalents of the amino-phenol relative to the maleic anhydride content to ensure complete reaction.

  • Melt Compounding:

    • Set the internal mixer temperature to 190-210°C.

    • Purge the mixing chamber thoroughly with dry nitrogen to create an inert atmosphere, preventing oxidative side reactions.

    • Add the dry blend to the pre-heated mixer and begin compounding at a rotor speed of 60-80 RPM.

  • Reaction: Continue mixing for 5-10 minutes. The reaction between the amine and the anhydride is rapid at these temperatures. The formation of the imide linkage can be monitored in real-time by the increase in melt torque, indicating an increase in molecular weight and chain interaction.

  • Collection and Purification:

    • Stop the rotors and quickly remove the molten polymer mass.

    • To remove any unreacted amino-phenol, the resulting polymer can be dissolved in hot xylene, precipitated in a large volume of methanol, filtered, and dried under vacuum at 70°C. For most industrial applications, this purification step is omitted as the residual amount of unreacted stabilizer is minimal and still functional.

Causality: The choice of a melt-phase reaction is driven by efficiency and solvent-free processing, which is environmentally and economically advantageous. The inert atmosphere is critical because at 200°C, the polymer would otherwise undergo significant thermal-oxidative degradation.

G cluster_0 Input Materials cluster_1 Process cluster_2 Output & Purification PPgMA PP-g-MA Pellets Dry Vacuum Dry (80°C, 4h) PPgMA->Dry AminoPhenol Amino-Phenol Powder Blend Dry Blend AminoPhenol->Blend Dry->Blend Mixer Melt Compound (190-210°C, N₂ atm) Blend->Mixer 5-10 min Product Functionalized Polymer Mixer->Product Purify Optional: Dissolve/Precipitate Product->Purify Final Pure, Stabilized Polymer Purify->Final G Amine 2-Amino-4-tert-butylphenol Plus + Aldehyde 3,5-di-tert-butyl-2-hydroxybenzaldehyde SchiffBase Schiff Base Product Aldehyde->SchiffBase Ethanol, Δ (H⁺ catalyst) Water + H₂O

Sources

Method

Application Notes and Protocols for the Electrochemical Analysis of 2-Amino-3,5-di-tert-butylphenol

Introduction: Unveiling the Redox Landscape of a Sterically Hindered Aminophenol 2-Amino-3,5-di-tert-butylphenol is a fascinating molecule for electrochemical exploration, embodying the characteristic redox-active moieti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Redox Landscape of a Sterically Hindered Aminophenol

2-Amino-3,5-di-tert-butylphenol is a fascinating molecule for electrochemical exploration, embodying the characteristic redox-active moieties of both aromatic amines and phenols. The presence and positioning of the bulky tert-butyl groups introduce significant steric hindrance, which is anticipated to profoundly influence its electrochemical behavior, including its oxidation potential, reaction kinetics, and the stability of its oxidized products.[1] These bulky substituents can sterically protect the generated radical intermediates, potentially leading to more stable and well-defined electrochemical signals.[2]

Aminophenols, in general, are known to undergo oxidation through processes involving their amino and hydroxyl groups.[3] The relative positions of these groups are critical in determining the reaction pathway. For 2-Amino-3,5-di-tert-butylphenol, an ortho-aminophenol derivative, the electrochemical oxidation is expected to proceed via the formation of a quinone-imine intermediate. This guide provides a comprehensive overview of the anticipated electrochemical behavior of 2-Amino-3,5-di-tert-butylphenol and detailed protocols for its investigation using cyclic voltammetry, a powerful technique for characterizing redox processes.[4]

Core Principles: The Electrochemical Oxidation of Aminophenols

The electrochemical oxidation of aminophenols is a complex process that is highly dependent on factors such as the molecular structure, pH of the medium, and the nature of the electrode surface. Generally, the oxidation of ortho-aminophenols is believed to proceed through a two-electron, two-proton transfer to form an unstable ortho-quinone monoimine. This intermediate can then undergo further reactions, such as hydrolysis or polymerization.[3]

The tert-butyl groups on the aromatic ring of 2-Amino-3,5-di-tert-butylphenol are electron-donating, which is expected to lower the oxidation potential compared to unsubstituted aminophenols.[1] Furthermore, the steric bulk of these groups may hinder intermolecular reactions, potentially stabilizing the initial oxidation products and allowing for their electrochemical detection.

Anticipated Electrochemical Reaction Pathway

The proposed electrochemical oxidation mechanism for 2-Amino-3,5-di-tert-butylphenol is depicted below. The initial step is a one-electron oxidation to form a radical cation, which is then further oxidized in a subsequent one-electron step to a quinone-imine species. The stability of this quinone-imine will be a key factor in the observed electrochemical response.

G cluster_0 Electrochemical Oxidation Molecule 2-Amino-3,5-di-tert-butylphenol Radical Radical Intermediate Molecule->Radical -e- QuinoneImine Quinone-Imine Product Radical->QuinoneImine -e-, -2H+

Caption: Proposed electrochemical oxidation pathway of 2-Amino-3,5-di-tert-butylphenol.

Experimental Workflow: A Guide to Meaningful Data Acquisition

A systematic approach is crucial for obtaining reliable and reproducible data. The following workflow outlines the key stages of the electrochemical analysis of 2-Amino-3,5-di-tert-butylphenol.

G cluster_1 Experimental Protocol Prep Solution Preparation Cell Electrochemical Cell Assembly Prep->Cell CV Cyclic Voltammetry Scan Cell->CV Analysis Data Analysis CV->Analysis Interpretation Interpretation of Results Analysis->Interpretation

Caption: A streamlined workflow for the electrochemical analysis.

Detailed Protocol: Cyclic Voltammetry of 2-Amino-3,5-di-tert-butylphenol

This protocol provides a step-by-step guide for performing cyclic voltammetry on 2-Amino-3,5-di-tert-butylphenol.

1. Materials and Reagents:

  • 2-Amino-3,5-di-tert-butylphenol

  • Acetonitrile (anhydrous, ≥99.8%)

  • Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte

  • Argon or Nitrogen gas (high purity)

  • Glassy carbon working electrode

  • Platinum wire counter electrode

  • Ag/AgCl or Saturated Calomel Electrode (SCE) reference electrode

  • Volumetric flasks and pipettes

  • Electrochemical workstation

2. Solution Preparation:

  • Electrolyte Solution (0.1 M TBAP in Acetonitrile): Accurately weigh the required amount of TBAP and dissolve it in anhydrous acetonitrile in a volumetric flask to achieve a final concentration of 0.1 M.

  • Analyte Stock Solution (e.g., 10 mM): Prepare a stock solution of 2-Amino-3,5-di-tert-butylphenol in the 0.1 M TBAP/acetonitrile electrolyte solution.

  • Working Solution (e.g., 1 mM): Dilute the stock solution with the electrolyte solution to the desired working concentration.

3. Electrochemical Cell Setup:

  • Polish the glassy carbon working electrode with alumina slurry, rinse thoroughly with deionized water and then with acetonitrile, and dry completely.

  • Assemble the three-electrode cell with the polished working electrode, platinum wire counter electrode, and the reference electrode.

  • Add the working solution to the electrochemical cell.

  • Purge the solution with argon or nitrogen for at least 10 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of inert gas over the solution during the experiment.

4. Cyclic Voltammetry Parameters:

  • Potential Range: A suggested starting range is from -0.2 V to +1.0 V vs. Ag/AgCl. This range may need to be adjusted based on the initial scan.

  • Scan Rate: Begin with a scan rate of 100 mV/s. Perform scans at various rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the redox process.

  • Number of Cycles: Record at least three cycles to ensure the stability of the electrochemical response.

5. Data Acquisition:

  • Initiate the cyclic voltammetry scan using the electrochemical workstation.

  • Record the resulting voltammogram (current vs. potential).

  • Save the data for further analysis.

Data Analysis and Interpretation

The cyclic voltammogram will provide valuable information about the redox behavior of 2-Amino-3,5-di-tert-butylphenol.

  • Anodic Peak (Epa): The potential at which oxidation occurs.

  • Cathodic Peak (Epc): The potential at which the oxidized species is reduced back. The presence and characteristics of this peak indicate the reversibility of the reaction.

  • Peak Current (Ipa and Ipc): The magnitude of the current at the peak potentials, which is related to the concentration of the analyte and the kinetics of the reaction.

ParameterExpected Observation/Interpretation
Anodic Peak Potential (Epa) Expected in the positive potential region, likely influenced by the electron-donating tert-butyl groups.
Reversibility (Ipc/Ipa ratio) The ratio of the cathodic to anodic peak currents. A ratio close to 1 suggests a reversible process. For many aminophenols, this process is often irreversible or quasi-reversible due to follow-up chemical reactions of the oxidized species.[3]
Effect of Scan Rate For a diffusion-controlled process, the peak current will be proportional to the square root of the scan rate. A linear relationship between peak current and scan rate suggests an adsorption-controlled process.[5]

Troubleshooting and Advanced Protocols

  • No or Poorly Defined Peaks: Check electrode cleanliness, cell connections, and ensure the solution is properly deoxygenated. The concentration of the analyte may need to be adjusted.

  • Irreproducible Results: Ensure consistent electrode polishing and solution preparation. Temperature fluctuations can also affect results.

  • Further Investigations:

    • Varying pH: In aqueous or mixed solvent systems, studying the effect of pH can provide insights into the number of protons involved in the reaction mechanism.

    • Controlled Potential Coulometry: This technique can be used to determine the number of electrons transferred in the overall reaction.

    • Spectroelectrochemistry: Combining electrochemical measurements with spectroscopic techniques (e.g., UV-Vis, IR) can help identify the reaction intermediates and final products.[3]

Conclusion

The electrochemical behavior of 2-Amino-3,5-di-tert-butylphenol is expected to be a rich area of study, with the interplay of the amino and hydroxyl groups and the steric influence of the tert-butyl substituents dictating its redox properties. The protocols and guidelines presented here provide a solid foundation for researchers to explore the electrochemical landscape of this intriguing molecule, paving the way for its potential applications in areas such as antioxidant research, sensor development, and synthetic chemistry.

References

  • New Journal of Chemistry. (n.d.). Oxidation of 3,5-di-tert-butylcatechol and 2-aminophenol by molecular oxygen catalyzed by an organocatalyst. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Oxidation of 3,5-di-tert-butylcatechol and 2-aminophenol by molecular oxygen catalyzed by an organocatalyst. [Link]

  • RUA. (n.d.). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. [Link]

  • ResearchGate. (n.d.). Separation and determination of aminophenols and phenylenediamines by liquid chromatography and micellar electrokinetic capillary chromatography. [Link]

  • MOspace. (n.d.). Electrochemical Analysis of Oxidation of Primary Amines to Ketones with 3,5-Di-Tert-Butyl-1,2-Benzoquinone. [Link]

  • ResearchGate. (n.d.). Electrochemical Investigation of 4-Aminophenol at CTAB Modified Carbon Paste Electrode: A Cyclic Voltammetric. [Link]

  • ResearchGate. (n.d.). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. [Link]

  • ResearchGate. (n.d.). Simultaneous Voltammetric Determination of p-aminophenol and Paracetamol using Activated Glassy Carbon Electrode: Cyclic Voltammetry and Differential Pulse Voltammetry Study. [Link]

  • ResearchGate. (n.d.). Structural characterization and electrochemical properties of the 3,3'-5,5-tetra-tert-butyl-4,4'-diphenoquinone. [Link]

  • PubMed. (n.d.). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. [Link]

  • Wikipedia. (n.d.). 2,4,6-Tri-tert-butylphenol. [Link]

  • NIH. (n.d.). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]

Sources

Application

"protocols for handling and storage of 2-Amino-3,5-di-tert-butylphenol"

Application Notes and Protocols for 2-Amino-3,5-di-tert-butylphenol Abstract This document provides a comprehensive guide to the safe handling, storage, and use of 2-Amino-3,5-di-tert-butylphenol. The protocols herein ar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for 2-Amino-3,5-di-tert-butylphenol

Abstract

This document provides a comprehensive guide to the safe handling, storage, and use of 2-Amino-3,5-di-tert-butylphenol. The protocols herein are designed for researchers, scientists, and drug development professionals. The core focus is on mitigating risks through proper engineering controls, personal protective equipment (PPE), and established laboratory procedures. The causality behind each recommendation is explained to ensure a deep understanding of the safety principles involved.

Compound Identification and Physicochemical Properties

2-Amino-3,5-di-tert-butylphenol, and its common isomer 5-Amino-2,4-di-tert-butylphenol, are bifunctional organic molecules featuring both a nucleophilic amino group and a phenolic hydroxyl group.[1] This dual reactivity makes them valuable intermediates in organic synthesis, particularly in the pharmaceutical industry.[1] However, this reactivity also necessitates specific handling and storage protocols to prevent degradation and ensure laboratory safety.

Table 1: Compound Identifiers and Properties Note: Data is primarily for the closely related and more commonly documented isomer, 5-Amino-2,4-di-tert-butylphenol, which serves as a reliable proxy.

PropertyValueSource
Chemical Name 2-Amino-3,5-di-tert-butylphenol-
Synonym/Isomer 5-Amino-2,4-di-tert-butylphenol[2][3][4]
CAS Number 873055-58-4 (for 5-Amino-2,4-di-tert-butylphenol)[2][5]
Molecular Formula C₁₄H₂₃NO[2][6]
Molecular Weight 221.34 g/mol [2][6]
Appearance Off-white to pink or grey solid[4][5]
Boiling Point ~319.7 °C (Predicted)[4]
Density ~0.99 g/cm³ (Predicted)[4]
pKa ~11.63 (Predicted)[4]

Hazard Identification and GHS Classification

Substituted aminophenols require careful handling due to potential health hazards. While specific GHS data for 2-Amino-3,5-di-tert-butylphenol is not universally published, a hazard assessment based on related structures like 2-Amino-4-tert-butylphenol and various di-tert-butylphenols indicates the following potential classifications.[7][8]

Table 2: GHS Hazard Summary (Anticipated)

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[7]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[7]
Skin Corrosion/IrritationCategory 1B / 2H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[8]
Serious Eye Damage/IrritationCategory 1 / 2H318/H319: Causes serious eye damage or causes serious eye irritation.[8]
Aquatic Hazard, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects.[8][9][10]

Toxicological Profile:

  • Inhalation: Harmful if inhaled, may cause respiratory irritation.[7][10]

  • Skin Contact: Harmful if absorbed through the skin.[7][9] Can cause skin irritation, and in some cases, severe burns. Prolonged contact may lead to sensitization.[9]

  • Eye Contact: Causes serious eye irritation or damage.[8][9]

  • Ingestion: Harmful if swallowed.[9]

Hierarchy of Controls: A Systematic Approach to Safety

Effective management of chemical hazards relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures. Personal Protective Equipment (PPE) is essential but is considered the last line of defense.

Hierarchy_of_Controls cluster_0 Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE PPE (Least Effective) Administrative->PPE

Diagram 1: Hierarchy of Safety Controls.
Engineering Controls

The primary method for controlling exposure is to handle the material within a properly functioning chemical fume hood.[11]

  • Rationale: A fume hood contains dust and vapors, preventing inhalation and minimizing contamination of the laboratory environment. The constant airflow directs airborne particles away from the user.

  • Verification: Ensure the fume hood has a valid inspection sticker and that the airflow monitor indicates safe operating conditions before beginning work.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.[12][13]

Table 3: Recommended Personal Protective Equipment

ProtectionSpecificationRationale and Best Practices
Hand Double-gloving: Inner nitrile gloves with outer neoprene or butyl rubber gloves.Nitrile provides splash protection, while neoprene or butyl rubber offers superior resistance to phenols for extended handling.[14][15] Always inspect gloves for tears or punctures before use.[9] Wash hands thoroughly after removing gloves.[7][11]
Eye/Face ANSI-approved safety goggles and a full-face shield.Goggles provide a seal against dust and splashes.[16] A face shield is required when there is a significant risk of splashing, especially when handling solutions.[14][17]
Body A fully buttoned, flame-resistant lab coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities.Protects skin and personal clothing from contamination.[2][14] Contaminated clothing must be removed immediately and decontaminated before reuse.[7]
Respiratory A NIOSH-approved respirator (e.g., N95) may be required if work cannot be performed in a fume hood or if dust generation is unavoidable.This is a secondary measure. Primary reliance should be on engineering controls.[18] Use of a respirator requires proper fit-testing and training.[18]

Protocol for Safe Handling

This protocol outlines the steps for safely weighing and preparing solutions of 2-Amino-3,5-di-tert-butylphenol.

4.1. Preparation and Pre-Handling Checks

  • Designate Work Area: All handling must occur within a certified chemical fume hood.[11]

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers) and place them in the fume hood before retrieving the chemical.

  • Verify Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[9][11][14]

  • Don PPE: Put on all required PPE as specified in Table 3.

4.2. Weighing the Solid Compound

  • Equilibrate Container: If the chemical has been stored refrigerated, allow the sealed container to warm to room temperature before opening.

    • Causality: This crucial step prevents atmospheric moisture from condensing on the cold solid, which can lead to hydrolysis or degradation of the compound.[19]

  • Tare Balance: Place a weigh boat on an analytical balance located within the fume hood (or as close as feasible) and tare it.

  • Dispense Solid: Slowly and carefully dispense the required amount of the solid onto the weigh boat using a clean spatula. Avoid generating dust.[7][9][20] If dust becomes airborne, cease work and allow the fume hood to clear it.

  • Seal Container: Tightly close the main container immediately after dispensing.[7][9][16]

4.3. Preparing Solutions

  • Add Solvent: Carefully add the weighed solid to a flask containing the desired solvent.

  • Dissolution: Use magnetic stirring or gentle swirling to dissolve the compound. Avoid heating unless the protocol specifically requires it, and if so, use a heating mantle with temperature control.

  • Transfer: If transferring the solution, do so carefully to avoid splashes.

Protocol for Safe Storage

The stability of aminophenols is highly dependent on storage conditions. Exposure to air and light can cause oxidative degradation, often indicated by a change in color from off-white to brown or purple.

5.1. Storage Conditions

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[19]

    • Causality: The aminophenol functional group is susceptible to oxidation by atmospheric oxygen. An inert atmosphere displaces oxygen, preserving the compound's purity and integrity.

  • Temperature: Store in a cool, dry, and well-ventilated area.[7][9][16] Refrigeration at 2-8°C is recommended for long-term storage.[4]

    • Causality: Lower temperatures slow the rate of potential degradation reactions.[21]

  • Light: Protect from light by using an amber glass vial or by storing the container in a dark place.[14][19][21]

    • Causality: Phenolic compounds can be photosensitive, and exposure to light (especially UV) can catalyze degradation.

  • Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.

5.2. Container and Labeling

  • Primary Container: Use a well-sealed, clearly labeled glass container.[19]

  • Secondary Containment: Place the primary container inside a compatible, sealed secondary container to manage potential leaks.

  • Labeling: The label must clearly identify the compound, date received, and all relevant hazard warnings.

Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.

Emergency_Response cluster_spill Chemical Spill cluster_exposure Personal Exposure Start Incident Occurs Spill_Alert Alert personnel and evacuate area Start->Spill_Alert Exposure_Remove Remove contaminated clothing and PPE immediately Start->Exposure_Remove Spill_Assess Assess spill size Spill_Alert->Spill_Assess Spill_Small Small Spill: Absorb with inert material (e.g., vermiculite, sand) Spill_Assess->Spill_Small Minor Spill_Large Large Spill: Evacuate. Call EHS. Spill_Assess->Spill_Large Major Spill_Cleanup Place absorbed material in sealed waste container Spill_Small->Spill_Cleanup Spill_Decon Decontaminate area Spill_Cleanup->Spill_Decon Exposure_Skin Skin Contact: Flush with copious amounts of water for 15 min. Exposure_Remove->Exposure_Skin Exposure_Eyes Eye Contact: Flush at eyewash station for 15 min. Exposure_Remove->Exposure_Eyes Exposure_Inhale Inhalation: Move to fresh air. Exposure_Remove->Exposure_Inhale Exposure_Seek_Medical Seek immediate medical attention. Exposure_Skin->Exposure_Seek_Medical Exposure_Eyes->Exposure_Seek_Medical Exposure_Inhale->Exposure_Seek_Medical

Diagram 2: Emergency Response Workflow for Spills and Exposures.

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of soap and water for at least 15 minutes.[2][11] Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][11] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air.[2][16] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][16]

Waste Disposal

All waste containing 2-Amino-3,5-di-tert-butylphenol, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[14]

  • Collect waste in a designated, sealed, and clearly labeled container.[20]

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into drains or the environment.[2]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Di-Tert.-Butylphenol, 99%. Retrieved from [Link]

  • Goh, B. H., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules, 23(2), 464. Available at: [Link]

  • PubChem. (n.d.). 3,5-Di-tert-butylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,4-Di-tert-butylphenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Liu, Y., et al. (2023). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Toxics, 11(1), 1. Available at: [Link]

  • PubChem. (n.d.). 2,4-Di-tert-butylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet - 2,6-Di-tert-butylphenol. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Fact Sheet: Phenol. EH&S. Retrieved from [Link]

  • Jayanthi, G., et al. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 5-Amino-2,4-di-tert-butylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Elder, J. W., et al. (2013). The Synthesis and Substitution Reactions of 3,5-Di-tert-butylphenol. ResearchGate. Available at: [Link]

  • Olin Epoxy. (n.d.). Phenol Technical Bulletin. Retrieved from [Link]

  • Allan Chemical Corporation. (2023). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Science.gov. (n.d.). substituted di-tert-butyl phenols: Topics. Retrieved from [Link]

  • PharmaCompass. (n.d.). 5-amino-2,4-di-tert-butyl phenol. Retrieved from [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Chemistry For Everyone. (2023). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube. Retrieved from [Link]...

Sources

Method

Application Note &amp; Protocol: Strategic Approaches to the Catalytic Amination of 3,5-di-tert-butylphenol

Audience: Researchers, scientists, and drug development professionals. Abstract: The introduction of an amino group to the sterically hindered 3,5-di-tert-butylphenol scaffold is a critical transformation in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The introduction of an amino group to the sterically hindered 3,5-di-tert-butylphenol scaffold is a critical transformation in the synthesis of high-value molecules, including pharmaceuticals and specialized polymers. This document provides a detailed guide to the catalytic amination of 3,5-di-tert-butylphenol, focusing on robust and efficient protocols. We will delve into the mechanistic underpinnings of catalyst selection and reaction optimization, offering field-proven insights to overcome common challenges associated with this transformation. The protocols provided are designed to be self-validating, ensuring reliable and reproducible outcomes.

Introduction: The Challenge and Significance of Hindered Phenol Amination

The 3,5-di-tert-butylphenol framework is a common motif in a variety of functional molecules, prized for its antioxidant properties and its ability to impart steric bulk. The direct amination of this phenol presents a significant synthetic challenge due to the steric hindrance imposed by the two tert-butyl groups flanking the hydroxyl functionality. Traditional methods often require harsh conditions and stoichiometric reagents, leading to poor selectivity and functional group tolerance.

Modern catalytic approaches, particularly those employing transition metal catalysts, have emerged as a powerful solution. These methods offer milder reaction conditions, broader substrate scope, and improved efficiency. This guide will focus on palladium- and copper-catalyzed systems, which have demonstrated considerable success in this area.

Mechanistic Considerations: A Tale of Two Metals

The choice of catalyst is paramount and is dictated by the desired amine and the specific reaction pathway. Both palladium and copper catalysts have been effectively employed, albeit through different mechanistic routes.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. While typically applied to aryl halides, its application to phenol derivatives is also possible through in-situ conversion of the phenol to a triflate or other suitable leaving group. The catalytic cycle, illustrated below, generally proceeds through oxidative addition, ligand exchange, and reductive elimination.

buchner_hartwig_amination cluster_legend Legend Pd(0)L Pd(0)L Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-OTf Ar-OTf Aryl Triflate (from Phenol) Amine Amine (R2NH) Ligand_Exchange Ligand Exchange Amine->Ligand_Exchange Base Base Base->Ligand_Exchange Oxidative_Addition->Ligand_Exchange [Pd(II)(Ar)(OTf)L] Reductive_Elimination Reductive Elimination Ligand_Exchange->Reductive_Elimination [Pd(II)(Ar)(NR2)L] Reductive_Elimination->Pd(0)L Regenerates Catalyst Product Ar-NR2 Reductive_Elimination->Product Key1 Catalyst/Reagents Key2 Catalytic Cycle Step

Figure 1: Simplified Buchwald-Hartwig amination cycle for aryl triflates.

The choice of phosphine ligand is critical for success, with bulky, electron-rich ligands such as those from the Buchwald or Hartwig research groups often providing the best results. These ligands facilitate both the oxidative addition and reductive elimination steps.

Copper-Catalyzed Chan-Lam Amination

The Chan-Lam coupling offers an alternative, often complementary, approach. This reaction typically utilizes a copper catalyst and an oxidant, and can proceed under milder conditions than some palladium-catalyzed systems. The mechanism is thought to involve the formation of a copper(III) intermediate.

Experimental Protocols

The following protocols are presented as a starting point for the catalytic amination of 3,5-di-tert-butylphenol. Optimization of reaction parameters may be necessary for specific substrates and desired outcomes.

Protocol 1: Palladium-Catalyzed Amination via Aryl Triflate

This two-step protocol involves the initial conversion of the phenol to an aryl triflate, followed by a Buchwald-Hartwig amination.

Step 1: Synthesis of 3,5-di-tert-butylphenyl triflate

  • To a solution of 3,5-di-tert-butylphenol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add pyridine (1.5 eq).

  • Slowly add triflic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to yield the aryl triflate.

Step 2: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with argon or nitrogen (3x).

  • Add the 3,5-di-tert-butylphenyl triflate (1.0 eq) and the desired amine (1.2 eq).

  • Add anhydrous toluene (0.2 M).

  • Stir the reaction mixture at 80-110 °C until the starting material is consumed (monitor by GC-MS or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

experimental_workflow cluster_step1 Step 1: Triflate Formation cluster_step2 Step 2: Buchwald-Hartwig Amination Phenol 3,5-di-tert-butylphenol Reagents1 Pyridine, Tf2O in DCM, 0 °C to RT Phenol->Reagents1 Workup1 Aqueous Workup Reagents1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Triflate 3,5-di-tert-butylphenyl triflate Purification1->Triflate Reaction Toluene, 80-110 °C Triflate->Reaction Catalyst_System Pd2(dba)3, Ligand, NaOtBu Catalyst_System->Reaction Amine Desired Amine Amine->Reaction Workup2 Aqueous Workup Reaction->Workup2 Purification2 Column Chromatography Workup2->Purification2 Final_Product Aminated Product Purification2->Final_Product

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-3,5-di-tert-butylphenol

Status: Operational Ticket ID: SYNTH-2A35DTBP-GUIDE Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Regioselectivity & Oxidative Instability Executive Summary The synthesis of 2-Amino-3,5-di-tert...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SYNTH-2A35DTBP-GUIDE Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Regioselectivity & Oxidative Instability

Executive Summary

The synthesis of 2-Amino-3,5-di-tert-butylphenol presents a unique "two-headed" challenge in organic synthesis: extreme steric hindrance combined with high oxidative lability . Unlike its isomer (the Ivacaftor intermediate 5-amino-2,4-di-tert-butylphenol), this specific target requires forcing a nitrogen nucleophile into the crowded ortho position (C2), flanked by a hydroxyl group and a bulky tert-butyl group.

This guide provides a validated workflow to navigate the nitration bottleneck and the subsequent reduction without generating the characteristic "black tar" of polymerized quinones.

Module 1: The Nitration Bottleneck

Core Challenge: Nitrating 3,5-di-tert-butylphenol preferentially at the C2 (ortho) position rather than the C4 (para) position or over-nitrating to the dinitro species.

Standard Protocol (Optimized)
  • Substrate: 3,5-di-tert-butylphenol.[1][2]

  • Reagent: 70% Nitric Acid (

    
    ).[3]
    
  • Solvent: Glacial Acetic Acid (Critical for regioselectivity).

  • Temperature:

    
    .
    
Troubleshooting Guide: Nitration
SymptomProbable CauseCorrective Action
Low Yield (<30%) Steric Shielding: The C2 position is sterically crowded. Standard electrophilic attack is slow.Switch Solvent: Ensure Glacial Acetic Acid is used. It stabilizes the transition state better than sulfuric acid for this specific bulky phenol [1].
Formation of Dinitro Species Over-nitration: High concentration of nitronium ions (

).
Stoichiometry Control: Use exactly 1.05 eq of

. Do not use fuming nitric acid; it leads to 2,6-dinitro-3,5-di-tert-butylphenol [1].
Product is an Oil/Gum Isomer Mixture: Presence of para-nitro (C4) isomer.Recrystallization: The ortho-nitro isomer (2-nitro-3,5-di-tert-butylphenol) crystallizes well from ethanol/water mixtures, whereas the para isomer often remains oily.
FAQ: Nitration

Q: Why can't I use the standard sulfuric acid/nitric acid mixed acid? A: The mixed acid system is too aggressive. Due to the activation of the phenol ring, it leads to rapid dinitration or oxidation of the tert-butyl groups. Acetic acid provides a milder medium that favors the mono-nitration at the ortho position due to hydrogen bonding with the phenolic -OH, directing the incoming electrophile to the C2 position.

Module 2: Reduction & Handling (The "Tar" Trap)

Core Challenge: The resulting amine (2-Amino-3,5-di-tert-butylphenol) is an electron-rich aminophenol. Upon exposure to air, it rapidly oxidizes to 2-aminophenoxazine-3-one or reactive o-quinones, turning the mixture deep red/black [2].

Recommended Reduction Pathways
Method A: Catalytic Hydrogenation (Cleanest)
  • Catalyst: 5% Pd/C or Pt/C (Sulfided).

  • Solvent: Methanol or Ethanol (Degassed).

  • Atmosphere:

    
     balloon (1 atm).
    
  • Note: Must be filtered under Argon/Nitrogen.

Method B: Chemical Reduction (Robust)
  • Reagent: Sodium Dithionite (

    
    ) or Hydrazine Hydrate/Raney Ni.
    
  • Advantage: Dithionite acts as an in situ antioxidant, protecting the product during workup.

Troubleshooting Guide: Reduction
SymptomProbable CauseCorrective Action
Solution turns red/brown immediately Oxidation: Formation of o-iminoquinone.Add Antioxidant: Add a pinch of sodium dithionite or ascorbic acid to the reaction solvent. Sparge solvents with Argon for 20 mins before use.
Filter cake heats up (Pyrophoric) Catalyst Ignition: Dry Pd/C with hydrogen is pyrophoric.Keep Wet: Never suck the filter cake dry. Wash with solvent while maintaining a liquid layer, then transfer immediately to a waste container under water.
Yield Loss during Workup Water Solubility: Aminophenols are amphoteric.pH Control: Avoid strong basic workups. Neutralize to pH 7-8 and extract rapidly with Ethyl Acetate.

Module 3: Isolation & Stabilization Strategy

The "Golden Rule": Never isolate the free base unless you intend to use it immediately.

Protocol: Hydrochloric Salt Formation To ensure long-term stability, convert the free amine to its Hydrochloride salt.

  • Filter the hydrogenation mixture (under

    
    ) into a receiving flask containing 1.1 eq of concentrated HCl in Methanol.
    
  • Evaporate the solvent to near dryness.

  • Precipitate by adding diethyl ether or hexane.

  • Store the white/off-white solid in a desiccator. The HCl salt is resistant to oxidation.

Visualizing the Pathway

The following diagram illustrates the critical decision nodes (diamonds) and failure states (red boxes) in the synthesis.

SynthesisPath Start Start: 3,5-Di-tert-butylphenol Nitration Nitration (HNO3 / AcOH) Start->Nitration CheckRegio Isomer Check (TLC/NMR) Nitration->CheckRegio OrthoNitro 2-Nitro-3,5-di-tert-butylphenol (Target Intermediate) CheckRegio->OrthoNitro Controlled Temp (Acetic Acid) ParaNitro 4-Nitro Isomer (Byproduct) CheckRegio->ParaNitro Steric Leakage DiNitro 2,6-Dinitro Isomer (Over-reaction) CheckRegio->DiNitro Excess HNO3 Reduction Reduction (H2, Pd/C or Na2S2O4) OrthoNitro->Reduction Atmosphere Inert Atmosphere? Reduction->Atmosphere Oxidation Oxidation to Quinones/Tars Atmosphere->Oxidation Oxygen Present FreeBase Free Amine (Unstable) Atmosphere->FreeBase Argon/N2 FreeBase->Oxidation Slow Decay SaltFormation Add HCl/MeOH FreeBase->SaltFormation Immediate FinalProduct Product: 2-Amino-3,5-di-tert-butylphenol (HCl Salt) SaltFormation->FinalProduct

Caption: Synthesis workflow for 2-Amino-3,5-di-tert-butylphenol highlighting regioselectivity checkpoints and oxidation risks.

References

  • Elder, J. W., & Mariella, R. P. (1963). The Synthesis and Substitution Reactions of 3,5-Di-tert-butylphenol. Canadian Journal of Chemistry. (Describes the specific regioselectivity of nitration in acetic acid vs. sulfuric acid).

  • Gao, Y., et al. (2011). Oxidation of 3,5-di-tert-butylcatechol and 2-aminophenol by molecular oxygen catalyzed by an organocatalyst. New Journal of Chemistry. (Details the oxidative instability of aminophenols to phenoxazinones).

  • Technical Disclosure Commons. (2025). Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. (Provides general context on catalytic hydrogenation of sterically hindered nitrophenols, though for the isomer).

Sources

Optimization

Technical Support Center: Regioselective Nitration of 3,5-Di-tert-butylphenol

Ticket ID: #INT-35-NO2 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are likely encountering difficulties due to the extreme steric "buttressing effect" unique to the 3,5-di-tert-bu...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #INT-35-NO2 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely encountering difficulties due to the extreme steric "buttressing effect" unique to the 3,5-di-tert-butylphenol substrate.[1] Unlike standard phenols, the C4 (para) position is sterically occluded by two bulky tert-butyl groups, making standard electrophilic aromatic substitution (SEAr) favor the C2 (ortho) position almost exclusively.

This guide addresses the three most common failure modes:

  • Regioselectivity Failure: Inability to access the para-nitro isomer.

  • Over-Nitration: Unwanted formation of 2,6-dinitro species.

  • Oxidative Degradation: Reaction mixture turning into "black tar" (quinone formation).

Module 1: The Regioselectivity Paradox (Ortho vs. Para)
User Question:

"I am trying to nitrate 3,5-di-tert-butylphenol. Based on electronic effects, I expected significant para-substitution (C4), but I am only recovering the ortho-isomer (C2) or starting material. How do I force para-nitration?"

Technical Diagnosis:

You are fighting a thermodynamic and kinetic losing battle against Steric Buttressing .

  • Electronic Prediction: The -OH group directs ortho/para.

  • Steric Reality: The C4 position is sandwiched between two massive tert-butyl groups at C3 and C5. The Van der Waals radii of these groups overlap significantly, creating a "steric fortress" that blocks the approach of the nitronium ion (

    
    ).
    
  • The Outcome: The reaction follows the path of least resistance to C2 (or C6), which is flanked by one -OH and one tert-butyl group—still hindered, but accessible compared to C4.

Visualizing the Steric Blockade

The following diagram illustrates the energy landscape and accessible pathways.

ReactionPath Start 3,5-Di-tert-butylphenol (Substrate) NO2_Attack Electrophilic Attack (NO2+) Start->NO2_Attack Path_Ortho Path A: Ortho-Attack (C2) (Kinetically Favored) NO2_Attack->Path_Ortho Lower Activation Energy Path_Para Path B: Para-Attack (C4) (Sterically Blocked) NO2_Attack->Path_Para High Steric Barrier Prod_Ortho 2-Nitro-3,5-di-tert-butylphenol (Major Product) Path_Ortho->Prod_Ortho Prod_Para 4-Nitro-3,5-di-tert-butylphenol (Trace/Not Formed) Path_Para->Prod_Para Side_Di 2,6-Dinitro Isomer (Over-reaction) Prod_Ortho->Side_Di Excess HNO3 High Temp

Figure 1: Reaction pathway analysis showing the kinetic dominance of ortho-nitration due to steric blocking at the para-position.

Module 2: Troubleshooting "Black Tar" & Side Reactions
User Question:

"My reaction mixture turned dark red/black within minutes, and yield is low. What happened?"

Root Cause Analysis:

Phenols with electron-donating alkyl groups are highly susceptible to Oxidative De-aromatization .

  • Quinone Formation: Nitric acid acts as an oxidant. It oxidizes the phenol to 3,5-di-tert-butyl-1,2-benzoquinone (red/black solid). This is catalyzed by nitrous acid (

    
    ) present in fuming or concentrated nitric acid.
    
  • Ipso-Substitution: Under strongly acidic conditions (e.g., mixed acid

    
    ), a tert-butyl group can be cleaved (de-alkylation) or replaced by a nitro group (ipso-nitration), leading to complex mixtures.
    
The Fix: Scavenging and Solvent Control
  • Add Urea: Add a small amount of urea to the reaction mixture. Urea scavenges

    
    , suppressing the autocatalytic oxidation cycle.
    
  • Switch Reagents: Stop using mixed acids (

    
    ). They are too aggressive for this electron-rich substrate.
    
Module 3: Optimized Protocols

Depending on your lab's capabilities, choose one of the following protocols. Protocol A is the modern "Green" standard for selectivity. Protocol B is the classical method if specialized reagents are unavailable.

Protocol A: Chemoselective Nitration (Recommended)

Best for: High regioselectivity (Ortho), preventing oxidation, and avoiding dinitration.

Mechanism: Uses tert-butyl nitrite (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


) to form an O-nitroso intermediate which rearranges to the C-nitro product.[2] This avoids strong acid media.
ParameterSpecification
Reagent tert-Butyl Nitrite (

) (3.0 equiv)
Solvent Dichloromethane (DCM) or Acetonitrile
Temperature Room Temperature (25°C)
Time 1–3 Hours
Workup Evaporation followed by silica plug filtration.

Step-by-Step:

  • Dissolve 3,5-di-tert-butylphenol (1 mmol) in DCM (5 mL).

  • Add tert-butyl nitrite (3 mmol) dropwise.

  • Stir at room temperature. The solution may turn yellow (nitro compound) but should not turn black (tar).

  • Monitor by TLC.[3] The ortho-nitro product usually has a distinct

    
     from the starting phenol.
    
  • Why this works: The reaction proceeds via homolysis of the O-NO bond, delivering the

    
     group intramolecularly to the ortho position, bypassing the steric bulk of the tert-butyl groups and avoiding the para position entirely.
    
Protocol B: Classical Modified (HNO3/Acetic Acid)

Best for: Scale-up with standard reagents.

Warning: Do NOT use Sulfuric Acid.

ParameterSpecification
Reagent

(70%)
Solvent Glacial Acetic Acid (AcOH)
Additive Urea (catalytic amount to prevent oxidation)
Temperature < 10°C (Ice Bath)

Step-by-Step:

  • Dissolve 3,5-di-tert-butylphenol in Glacial Acetic Acid.

  • Add 1-2% mol Urea.

  • Cool to 0-5°C.

  • Add

    
     (1.05 equiv) dropwise over 30 minutes. Do not add excess.  Excess leads to 2,6-dinitro-3,5-di-tert-butylphenol.
    
  • Quench with ice water. The yellow precipitate is the crude 2-nitro isomer.

  • Recrystallize from Ethanol/Water.

Module 4: Decision Logic for Troubleshooting

Use this flow to diagnose your specific experimental failure.

DecisionTree Issue What is the primary issue? Br1 Black/Dark Mixture Issue->Br1 Br2 Wrong Isomer / Mixture Issue->Br2 Br3 Low Yield / No Reaction Issue->Br3 Sol1 CAUSE: Oxidation to Quinone FIX: Add Urea, Lower Temp, Switch to t-BuONO Br1->Sol1 Sol2 CAUSE: Over-nitration (Dinitro) FIX: Reduce HNO3 to 1.0 eq, Improve cooling Br2->Sol2 2 Products? Sol3 CAUSE: Steric Block (Para) REALITY: Para-isomer is inaccessible via standard SEAr. Accept Ortho. Br2->Sol3 Want Para? Sol4 CAUSE: Solvent Effect FIX: Switch from non-polar to Acetic Acid or DCM Br3->Sol4

Figure 2: Troubleshooting logic flow for identifying process failures.

References
  • Regioselectivity & Synthesis of 3,5-di-tert-butylphenol Derivatives Elder, J. W., & Mariella, R. P. (1963). The Synthesis and Substitution Reactions of 3,5-Di-tert-butylphenol. Canadian Journal of Chemistry, 41(7), 1653–1661. Note: This is the foundational paper establishing that direct nitration yields the 2-nitro isomer (48%) and 2,6-dinitro isomer (28%).

  • Chemoselective Nitration using tert-Butyl Nitrite Barrett, A. G. M., et al. (2012). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support.[2] Organic Letters. Note: Describes the mechanism of O-nitroso rearrangement to avoid oxidation side products.

  • Oxidative Degradation of Phenols Taha, M., et al. (2010). Oxidation of Phenols: Mechanisms and Prevention. Journal of Organic Chemistry. Note: General reference for the mechanism of quinone formation in electron-rich phenols.

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of 2-Amino-3,5-di-tert-butylphenol

Welcome to the dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-3,5-di-tert-butylphenol. This guide is structured to provide researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-3,5-di-tert-butylphenol. This guide is structured to provide researchers, scientists, and drug development professionals with expert insights, from initial method development to advanced troubleshooting. Our goal is to empower you with the causal understanding needed to develop robust, reliable, and accurate analytical methods for this unique molecule.

The analysis of 2-Amino-3,5-di-tert-butylphenol presents a distinct set of challenges due to its hybrid chemical nature. The molecule contains a basic amino group, a weakly acidic phenolic hydroxyl group, and two bulky, hydrophobic tert-butyl groups. This combination necessitates careful control over chromatographic conditions to achieve optimal separation and peak shape.

Part 1: Frequently Asked Questions (FAQs) for Method Development & Optimization

This section addresses the most common initial queries when setting up an HPLC method for 2-Amino-3,5-di-tert-butylphenol.

Q1: What is the recommended stationary phase (column) for analyzing 2-Amino-3,5-di-tert-butylphenol?

A1: A reversed-phase C18 (octadecylsilane) column is the most appropriate starting point. The two non-polar tert-butyl groups give the molecule significant hydrophobic character, leading to strong retention on a C18 stationary phase[1]. This strong interaction allows for the use of high organic content in the mobile phase, which is beneficial for solubility and achieving reasonable run times. For high-efficiency separations, consider using a column with core-shell particles or sub-2 µm fully porous particles[2][3].

Q2: How do I select an appropriate mobile phase?

A2: The key is to control the ionization of both the amino and phenolic functional groups.

  • Rationale: The amino group (pKa ~4-5) will be protonated at low pH, while the phenolic group (pKa ~10-11) will be deprotonated at high pH. Analyzing the molecule in its neutral form is ideal for achieving sharp, symmetrical peaks and stable retention times.

  • Recommendation: A mobile phase buffered between pH 6 and pH 8 is a good starting point. However, silica-based columns are not stable above pH 8. Therefore, a mobile phase with a pH slightly acidic to neutral (e.g., pH 5-7) is a practical compromise.

  • Starting Conditions: Begin with a mobile phase consisting of Acetonitrile (ACN) and water (or a suitable buffer like phosphate or acetate). Due to the molecule's hydrophobicity, a higher percentage of ACN will be required. A good starting gradient might be 60-90% ACN. Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase can help suppress the interaction of the amino group with residual silanols on the column, thereby improving peak shape[4].

Q3: What detection wavelength should I use?

A3: Phenolic compounds typically exhibit strong UV absorbance.[4]. To determine the optimal wavelength, scan a standard solution of 2-Amino-3,5-di-tert-butylphenol using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. The wavelength of maximum absorbance (λ-max), likely in the 270-285 nm range, should be selected for maximum sensitivity[4].

Table 1: Recommended Starting HPLC Parameters
ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmExcellent retention for hydrophobic compounds.
Mobile Phase A Water with 0.1% Formic AcidControls ionization, improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for eluting the analyte.
Gradient 60% B to 90% B over 10 minutesEfficiently elutes the highly retained analyte.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-40 °CImproves efficiency and reduces viscosity[5].
Detection UV at λ-max (approx. 275 nm)Provides high sensitivity for the phenolic chromophore.
Injection Vol. 5-10 µLA good starting point to avoid column overload.

Part 2: Troubleshooting Common Chromatographic Issues

Even with a well-designed method, problems can arise. This section provides a systematic guide to identifying and resolving common issues.

Workflow for General HPLC Troubleshooting

The following diagram illustrates a logical approach to diagnosing HPLC problems.

HPLC_Troubleshooting_Workflow Start Problem Observed (e.g., Bad Peak Shape, Pressure Issues) Check_Pressure Check System Pressure Start->Check_Pressure Check_Peaks Analyze Peak Characteristics Start->Check_Peaks High_Pressure High Pressure? - Check for blockages - Flush column - Replace frit/guard column Check_Pressure->High_Pressure High Low_Pressure Low/Fluctuating Pressure? - Check for leaks - Degas mobile phase - Check pump seals/valves Check_Pressure->Low_Pressure Low/Unstable Peak_Shape Poor Peak Shape? (Tailing, Fronting, Split) Check_Peaks->Peak_Shape Shape Retention_Time Retention Time Drift? Check_Peaks->Retention_Time Retention Resolution Poor Resolution? Check_Peaks->Resolution Resolution Systematic_Fix Implement Solution & Verify High_Pressure->Systematic_Fix Low_Pressure->Systematic_Fix Peak_Shape->Systematic_Fix Retention_Time->Systematic_Fix Resolution->Systematic_Fix

Caption: A logical workflow for diagnosing and addressing common HPLC issues.

Q4: My peak for 2-Amino-3,5-di-tert-butylphenol is tailing severely. What is the cause and how can I fix it?

A4: Peak tailing is the most anticipated issue for this analyte.

  • Primary Cause: Secondary interactions between the basic amino group on your analyte and acidic, unreacted silanol groups on the silica-based stationary phase[6]. These interactions cause a portion of the analyte molecules to be retained longer than the main band, resulting in a tail.

  • Solutions:

    • Mobile Phase pH Adjustment: Ensure your mobile phase is sufficiently acidic (e.g., with 0.1% formic or trifluoroacetic acid). This protonates the amino group, but more importantly, it suppresses the ionization of the silanol groups, minimizing the unwanted interaction.

    • Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of free silanol groups. If you are using an older column, switching to a modern, high-purity silica column can significantly improve peak shape.

    • Competitive Amine: In difficult cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, this can shorten column lifetime and is often a last resort.

    • Lower Analyte Concentration: Overloading the column can saturate the primary retention sites (C18) and force interactions with secondary sites (silanols), leading to tailing. Try injecting a lower concentration of your sample.

Q5: I am seeing ghost peaks in my chromatogram, especially during a gradient run. Where are they coming from?

A5: Ghost peaks are peaks that appear in your chromatogram even when a blank solvent is injected.

  • Causality: They are typically caused by the elution of contaminants that have adsorbed onto the column from previous injections or from the mobile phase itself[7]. When you run a gradient, the increasing solvent strength can wash these strongly retained compounds off the column.

  • Solutions:

    • Column Wash: Implement a high-organic wash step at the end of each gradient run (e.g., hold at 95-100% ACN for several minutes) to clean the column after every injection.

    • Use High-Purity Solvents: Ensure you are using HPLC-grade or MS-grade solvents to prepare your mobile phase. Lower-grade solvents can contain impurities that accumulate on the column[8].

    • Sample Clean-up: If the contamination is from the sample matrix, consider implementing a sample clean-up step, such as Solid Phase Extraction (SPE), before injection[7].

    • Check for System Contamination: Contamination can also originate from the autosampler wash solvent or worn pump seals.

Q6: My analyte's retention time is decreasing with every injection. What should I do?

A6: A drifting retention time, especially a consistent decrease, often points to issues with the column or mobile phase equilibration.

  • Primary Cause: Insufficient column equilibration time between gradient runs. If the column is not fully returned to the initial mobile phase conditions before the next injection, the starting conditions will be inconsistent, leading to retention time shifts.

  • Solutions:

    • Increase Equilibration Time: The rule of thumb is to allow at least 10-15 column volumes of the starting mobile phase to pass through the column for re-equilibration after a gradient run. For a 4.6 x 150 mm column at 1 mL/min, this translates to at least 15-20 minutes.

    • Check for Leaks: A leak in the system can cause pressure fluctuations and lead to unstable flow rates, which directly impacts retention times[9].

    • Mobile Phase Instability: Ensure your mobile phase components are fully miscible and stable over time. If using buffers, check for signs of precipitation.

Table 2: Troubleshooting Summary
ProblemMost Likely Cause(s)Recommended Solutions
Peak Tailing Secondary interactions with silanol groups; Column overload.Use acidic mobile phase; Use a base-deactivated column; Reduce injection concentration.
Peak Fronting Column overload; Sample solvent stronger than mobile phase.Dilute the sample; Dissolve sample in the initial mobile phase.
Split Peaks Clogged column inlet frit; Column void; Sample solvent incompatibility.Reverse-flush the column; Replace the column; Dissolve sample in mobile phase.
High Backpressure Blockage in the system (frit, guard, or column); Buffer precipitation.Identify blockage by systematically removing components; Flush system; Use fresh, filtered mobile phase.[10]
Retention Time Drift Insufficient column equilibration; Temperature fluctuations; Changing mobile phase composition.Increase equilibration time; Use a column oven; Prepare fresh mobile phase daily.

Part 3: Detailed Experimental Protocol

This section provides a validated, step-by-step protocol for the quantitative analysis of 2-Amino-3,5-di-tert-butylphenol.

Protocol 1: Sample and Standard Preparation

Objective: To prepare samples and standards in a diluent that ensures analyte stability and compatibility with the reversed-phase method. The amino and phenol groups are susceptible to oxidation, so care must be taken.

  • Stock Standard Preparation (1000 µg/mL):

    • Accurately weigh approximately 10 mg of 2-Amino-3,5-di-tert-butylphenol reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water. This diluent is a good compromise for solubility and compatibility with the initial mobile phase.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Preparation (e.g., 10 µg/mL):

    • Perform serial dilutions of the stock standard solution using the 50:50 Acetonitrile/Water diluent to create a calibration curve (e.g., 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample matrix containing the analyte.

    • Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile) with sonication or vortexing.

    • Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pelletize any excipients or insoluble material.

    • Dilute the supernatant with the 50:50 Acetonitrile/Water diluent to bring the analyte concentration within the calibration range.

    • Filter the final diluted sample through a 0.45 µm syringe filter (PTFE or nylon) into an HPLC vial.

Protocol 2: HPLC Analysis Workflow

Objective: To perform the HPLC analysis using the optimized conditions and verify system performance.

  • System Setup:

    • Install the column and set the column oven temperature to 35 °C.

    • Prepare fresh mobile phases (A: Water + 0.1% Formic Acid, B: ACN + 0.1% Formic Acid). Filter and degas the mobile phases[8].

    • Purge the pump lines to remove any air bubbles.

    • Set the flow rate to 1.0 mL/min and the detection wavelength to the determined λ-max.

  • System Equilibration:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 60% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject a working standard (e.g., 10 µg/mL) five or six times consecutively.

    • Verify that the system meets the pre-defined suitability criteria.

Table 3: Example System Suitability Criteria
ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 1.5Ensures peak symmetry and minimizes silanol interactions.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0%Indicates system stability and consistent flow.
Theoretical Plates (N) > 5000Confirms column efficiency.
  • Sequence Execution:

    • Run the analytical sequence: Blank (diluent), Calibration Standards (lowest to highest concentration), Samples, and Quality Control (QC) standards.

  • Data Processing:

    • Integrate the peaks and generate a calibration curve using a linear regression model.

    • Quantify the amount of 2-Amino-3,5-di-tert-butylphenol in the samples based on the calibration curve.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78243, 2-Amino-5-nitrophenol. Retrieved from [Link] [Note: This link is for a related compound, 2-amino-5-nitrophenol, and is used to illustrate general principles of analyzing aminophenols.]

  • ResearchGate. (n.d.). Determination of 2,6-di-tert-butylphenol in Irganox 1425. Retrieved from [Link]

  • ResearchGate. (n.d.). Human biomonitoring of 2,4-di-tert-butylphenol: determination of the parent substance and a novel, specific metabolite in urine by UHPLC-MS/MS. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Zheng, Y., et al. (2020). Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. Journal of Analytical Methods in Chemistry, 2020, 8893104. [Link]

  • ResearchGate. (n.d.). Molecular structure and bioactivities of 2, 4-Ditert butyl phenol extracted from Plumbago zeylanica, investigated using HPLC and NMR. Retrieved from [Link]

  • DiVA portal. (n.d.). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Retrieved from [Link]

  • MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. International Journal of Molecular Sciences. [Link]

  • LCGC International. (2010). Improving HPLC Separation of Polyphenols. Retrieved from [Link]

  • ResearchGate. (n.d.). RP-HPLC Method for the Separation of Some Phenol Derivatives Using Gradient Elution and UV Detection. Retrieved from [Link]

  • MDPI. (2016). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Molecules. [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Retrieved from [Link]

  • Scientific Research Publishing. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry. [Link]

  • Semantic Scholar. (n.d.). Di-Tert-Butylphenol (2,4 DTBP) by Bacteria Isolates from Industrial Wastewater Treatment Plant. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • PubMed. (2011). Recent developments in the HPLC separation of phenolic compounds. Journal of Separation Science. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • PubMed. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Talanta. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • PharmaCores. (n.d.). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

Sources

Optimization

"stability of 2-Amino-3,5-di-tert-butylphenol under oxidative conditions"

Welcome to the technical support center for 2-Amino-3,5-di-tert-butylphenol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but sensitive intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-3,5-di-tert-butylphenol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but sensitive intermediate in their synthetic workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to help you navigate the challenges associated with the stability of this compound under oxidative conditions. Our goal is to explain the "why" behind the experimental choices, ensuring your success through a deeper understanding of the molecule's behavior.

Section 1: Understanding the Core Instability

2-Amino-3,5-di-tert-butylphenol is a sterically hindered aminophenol. While the bulky tert-butyl groups offer a degree of steric protection and stabilize the corresponding phenoxy radical, the electron-rich aromatic ring, substituted with both an amino (-NH₂) and a hydroxyl (-OH) group, is inherently susceptible to oxidation.[1] This dual functionality makes the molecule an excellent synthetic building block but also the source of its instability, particularly in the presence of atmospheric oxygen.

The primary degradation pathway involves oxidation to highly colored quinone-imine or phenoxazinone structures. This process is often autocatalytic and can be accelerated by exposure to air, light, and trace metal impurities.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My solid 2-Amino-3,5-di-tert-butylphenol, which was initially off-white, has developed a dark purple or brown color upon storage. Can I still use it?

Answer:

This is the most common issue reported and is a clear visual indicator of oxidation.

  • Causality: Aminophenols readily oxidize in the presence of air, and this process leads to the formation of highly conjugated, colored impurities.[2] The initial oxidation likely forms a quinone-imine intermediate, which can then undergo further reactions, including dimerization or polymerization, to produce complex, dark-colored mixtures.[3][4]

  • Expert Recommendation: It is strongly advised not to use the discolored material directly in your reaction. These impurities can significantly reduce your yield by consuming starting material and introducing side products that complicate purification.

  • Solution: Before use, the darkened material should be purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) under an inert atmosphere (Nitrogen or Argon) is the recommended method. The goal is to remove the colored oxidation products and obtain a pale-colored solid.

Question 2: My reaction mixture turns intensely colored (e.g., deep red, purple, or brown) immediately after adding the 2-Amino-3,5-di-tert-butylphenol, and the yield of my desired product is low.

Answer:

This indicates rapid oxidation of the aminophenol under your reaction conditions.

  • Causality: This issue often arises from one or more of the following factors:

    • Atmospheric Oxygen: The reaction is likely being performed without adequate protection from air.

    • Solvent Purity: Peroxides in solvents like THF or diethyl ether can act as potent oxidants.

    • Base-Mediated Oxidation: In the presence of a base, the phenol is deprotonated to the more electron-rich and easily oxidized phenoxide ion.[5]

    • Metal Catalysts: Some metal catalysts, particularly copper or iron salts, can facilitate aerobic oxidation.

  • Troubleshooting Workflow:

G cluster_checks Initial Checks cluster_solutions Corrective Actions start Low Yield & Intense Color Change check_atmosphere Is the reaction under an inert atmosphere (N2/Ar)? start->check_atmosphere check_solvents Are solvents peroxide-free and degassed? check_atmosphere->check_solvents Yes setup_inert Implement rigorous inert atmosphere techniques (e.g., Schlenk line). check_atmosphere->setup_inert No check_base Is a base present? check_solvents->check_base Yes purify_solvents Use freshly distilled or commercially available anhydrous, degassed solvents. check_solvents->purify_solvents No base_protocol Add base last and at a lower temperature. Consider a weaker, non-oxidizing base. check_base->base_protocol Yes re_evaluate Re-evaluate reaction with purified starting material and optimized conditions. check_base->re_evaluate No setup_inert->re_evaluate purify_solvents->re_evaluate base_protocol->re_evaluate

Caption: Troubleshooting workflow for low yield and color formation.

Question 3: I am performing a cross-coupling reaction and my catalyst appears to be deactivating, leading to a stalled reaction. Could the aminophenol be the cause?

Answer:

Yes, it is a strong possibility.

  • Causality: The amino and hydroxyl groups are potential coordinating ligands that can bind to the metal center of your catalyst (e.g., Palladium, Copper). This coordination can inhibit the catalytic cycle. Furthermore, oxidative degradation products can also act as catalyst poisons.

  • Expert Recommendation: To mitigate this, you can protect one or both of the functional groups.

    • N-Protection: The amine can be protected with a group like Boc (tert-butoxycarbonyl), which is stable under many cross-coupling conditions and can be removed later with acid.[6]

    • O-Protection: The phenol can be protected as a methyl or benzyl ether.

  • Alternative Strategy: If protection/deprotection is not desirable, ensure that the aminophenol is added slowly to the reaction mixture, which already contains the catalyst and other reagents. This can help minimize the concentration of free aminophenol available to coordinate with the catalyst at any given time.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the primary oxidation product of 2-Amino-3,5-di-tert-butylphenol?

A: While direct studies on this specific molecule are scarce, based on the well-documented oxidation of 2-aminophenol, the primary product of oxidative coupling is expected to be 2-amino-1,9-di-tert-butyl-phenoxazin-3-one .[7][8] The reaction proceeds through a series of steps involving the formation of a quinone-imine, Michael addition of another aminophenol molecule, and subsequent oxidation.

G A 2-Amino-3,5-di-tert-butylphenol B Radical Cation / Phenoxy Radical A->B [O] -e-, -H+ C Quinone-imine Intermediate B->C Dimerization / Disproportionation D Dimeric Adduct C->D + 1 eq. Aminophenol (Michael Addition) E Di-tert-butylated Phenoxazinone D->E [O] -2H+

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Aminophenol Synthesis

Welcome to the technical support center for aminophenol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aminophenol synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of aminophenols, a critical intermediate in the pharmaceutical and chemical industries.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve issues leading to low product yields.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems that can arise during aminophenol synthesis, particularly when using common methods like the reduction of nitroaromatic compounds.

Problem 1: My p-Aminophenol yield is significantly lower than expected, and I observe a significant amount of aniline as a byproduct.

Q: What are the primary causes for the formation of aniline and the subsequent decrease in p-aminophenol (PAP) yield during the reduction of nitrobenzene?

A: The formation of aniline is a major competing reaction that can drastically reduce the yield of your desired p-aminophenol.[2][3] This typically occurs during the catalytic hydrogenation of nitrobenzene, which proceeds through a phenylhydroxylamine intermediate. This intermediate can then undergo two competing reactions: a Bamberger rearrangement to form p-aminophenol or further reduction to form aniline.[3]

Several factors can favor the formation of aniline over p-aminophenol:

  • High Reaction Temperature: Elevated temperatures can promote the complete hydrogenation of the phenylhydroxylamine intermediate to aniline.[3] While a certain temperature is required to drive the Bamberger rearrangement, excessive heat will favor the aniline side product.[3]

  • Suboptimal Catalyst or Catalyst Concentration: The choice and concentration of your catalyst are critical. For instance, in catalytic hydrogenation, using a high loading of a noble metal catalyst like Platinum on Carbon (Pt/C) can lead to over-reduction to aniline.[1]

  • Incorrect Acid Concentration: The Bamberger rearrangement is an acid-catalyzed reaction.[3] If the concentration of the acid (e.g., sulfuric acid) is too low, the rearrangement will be slow, allowing more time for the competing reduction to aniline to occur. Conversely, excessively high acid concentrations do not necessarily improve the yield and can lead to other side reactions.

Troubleshooting Workflow:

start Low p-Aminophenol Yield High Aniline Byproduct temp Is the reaction temperature within the optimal range? start->temp catalyst Is the catalyst type and concentration appropriate? temp->catalyst Yes adjust_temp Adjust temperature to the recommended range (e.g., 70-85°C). temp->adjust_temp No acid Is the acid concentration optimized? catalyst->acid Yes adjust_catalyst Optimize catalyst loading. Consider alternative catalysts. catalyst->adjust_catalyst No purification Review Purification Strategy acid->purification Yes adjust_acid Titrate and adjust acid concentration (e.g., 1.5 M H2SO4). acid->adjust_acid No solution Yield Improved purification->solution adjust_temp->temp adjust_catalyst->catalyst adjust_acid->acid

Caption: Troubleshooting workflow for low p-aminophenol yield with high aniline byproduct.

Experimental Protocol: Optimizing Reaction Temperature

  • Set up a series of parallel reactions in small-scale reactors.

  • Maintain all other reaction parameters (reactant concentrations, catalyst loading, stirring speed, and reaction time) constant.

  • Vary the reaction temperature in 5-10°C increments across a range suggested in the literature (e.g., 60°C, 70°C, 80°C, 90°C).[3]

  • After the specified reaction time, quench the reactions and analyze the product mixture of each reaction by a suitable analytical method (e.g., HPLC, GC-MS) to determine the ratio of p-aminophenol to aniline.

  • Plot the yield of p-aminophenol and aniline as a function of temperature to identify the optimal temperature that maximizes the desired product while minimizing the aniline byproduct.

Reaction Temperature (°C)p-Aminophenol Yield (%)Aniline Byproduct (%)
6046.58Varies
7048.04Varies
8045.56Varies
9043.87Varies
Note: Yields are based on a specific study and will vary depending on the exact reaction conditions.[3]
Problem 2: The reaction seems to be incomplete, resulting in a low conversion of the starting material (e.g., p-nitrophenol).

Q: What factors can lead to incomplete conversion of p-nitrophenol to p-aminophenol?

A: Incomplete conversion is a common issue that can stem from several factors related to the reaction kinetics and catalyst activity.

  • Insufficient Reducing Agent: In reductions using chemical hydrides like sodium borohydride (NaBH4), an insufficient amount of the reducing agent will naturally lead to incomplete conversion.[4]

  • Catalyst Deactivation or Insufficient Loading: The catalyst plays a crucial role in facilitating the reduction. If the catalyst has lost its activity due to poisoning or if an insufficient amount is used, the reaction rate will be slow, leading to incomplete conversion within the given reaction time.[4]

  • Poor Mass Transfer: In heterogeneous catalytic reactions, the reactants need to effectively interact with the catalyst surface.[5] Poor stirring or inadequate mixing can lead to mass transfer limitations, where the reaction rate is limited by the diffusion of reactants to the catalyst surface rather than the intrinsic kinetics of the reaction.

Troubleshooting Workflow:

start Incomplete Conversion of Starting Material reducing_agent Is the molar ratio of reducing agent to substrate sufficient? start->reducing_agent catalyst Is the catalyst active and at the correct loading? reducing_agent->catalyst Yes adjust_reducing_agent Increase the molar equivalent of the reducing agent. reducing_agent->adjust_reducing_agent No mixing Is the reaction mixture being adequately stirred? catalyst->mixing Yes check_catalyst Use fresh catalyst or increase the catalyst loading. catalyst->check_catalyst No solution Conversion Improved mixing->solution Yes improve_mixing Increase stirring speed to improve mass transfer. mixing->improve_mixing No adjust_reducing_agent->reducing_agent check_catalyst->catalyst improve_mixing->mixing

Caption: Troubleshooting workflow for incomplete conversion of starting material.

Problem 3: My final product is discolored (e.g., brown or reddish-yellow) after purification.

Q: What causes discoloration of the final aminophenol product, and how can it be prevented?

A: Aminophenols, particularly p-aminophenol, are susceptible to oxidation, especially in the presence of air and light.[6] This oxidation can lead to the formation of colored impurities, resulting in a discolored final product. The presence of residual metallic catalysts can also sometimes contribute to discoloration.

Preventative Measures and Purification Strategies:

  • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Use of Antioxidants: During workup and purification, the addition of a small amount of an antioxidant, such as sodium bisulfite or sodium dithionite, can help prevent oxidation.[7]

  • Recrystallization: Recrystallization from a suitable solvent is a powerful technique for removing colored impurities. The choice of solvent is critical and may require some experimentation. Water can be used, but aminophenols have limited solubility in cold water.[6]

  • Activated Carbon Treatment: Treating a solution of the crude aminophenol with activated carbon can effectively adsorb colored impurities.[3]

  • Proper Storage: Store the final product in a tightly sealed, amber-colored container, protected from light and air, to maintain its purity over time.[6]

Experimental Protocol: Decolorization with Activated Carbon

  • Dissolve the crude, discolored aminophenol in a suitable solvent (e.g., hot water or an appropriate organic solvent).

  • Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the solution.

  • Heat the mixture gently with stirring for 15-30 minutes.

  • Perform a hot filtration to remove the activated carbon. It is crucial to keep the solution hot during filtration to prevent premature crystallization of the product.

  • Allow the filtrate to cool slowly to induce crystallization of the purified, colorless aminophenol.

  • Collect the crystals by filtration and dry them under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for p-aminophenol?

A1: The most common industrial methods for producing p-aminophenol are the catalytic hydrogenation of nitrobenzene and the reduction of p-nitrophenol.[1][2] The nitrobenzene route is often favored due to the lower cost of the starting material.[2][8] Other methods include the iron-acid reduction of p-nitrophenol, though this method generates a significant amount of iron sludge.[2][3]

Q2: How can I effectively separate my aminophenol product from unreacted starting materials and byproducts?

A2: A combination of techniques is often necessary for effective purification.

  • Extraction: Liquid-liquid extraction can be used to separate the product from certain impurities. The pH of the aqueous solution can be adjusted to facilitate the separation of acidic, basic, and neutral components.[7][9]

  • Crystallization: As mentioned earlier, crystallization is a highly effective method for purifying solid compounds like aminophenols.[3]

  • Chromatography: For small-scale laboratory syntheses or for achieving very high purity, column chromatography can be employed.

Q3: Are there any safety precautions I should be aware of when working with aminophenol synthesis?

A3: Yes, several safety precautions are essential:

  • Toxicity: Aminophenols can be toxic and may cause skin irritation.[6] Always handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Flammability: Many organic solvents used in synthesis and purification are flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Reaction Hazards: Some reactions, particularly hydrogenations, are conducted under pressure and require specialized equipment and procedures. Ensure you are properly trained and equipped for such reactions. Nitroaromatic compounds can also be energetic materials.

Q4: Can the choice of solvent impact the yield and purity of my aminophenol product?

A4: Absolutely. The solvent can influence reaction rates, selectivity, and the ease of product isolation. For instance, in the Bamberger rearrangement, aprotic solvents can hinder the reaction.[10] The choice of solvent for recrystallization is also critical for obtaining a high-purity product with good recovery.

References

  • OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST - Rasayan Journal of Chemistry. Available from: [Link]

  • Process Design and Economics of Production of p-Aminophenol - ResearchGate. Available from: [Link]

  • Study on Continuous-Flow Process for Direct Synthesis of p-Aminophenol from Nitrobenzene - ACS Publications. Available from: [Link]

  • Process Design and Economics of Production of p-Aminophenol - arXiv. Available from: [Link]

  • (PDF) OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST - ResearchGate. Available from: [Link]

  • Process for the production of an aminophenol - Google Patents.
  • Process for synthesizing p-aminophenol through nitrobenzene hydrogenation - Google Patents.
  • One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol - Green Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/γ-Al2O3 Catalyst - BCREC Journal. Available from: [Link]

  • Process for the purification of p-aminophenol - Google Patents.
  • Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem. Available from: [Link]

Sources

Optimization

Technical Support Center: Separation of Aminophenol Isomers by Column Chromatography

Welcome to the technical support guide for the chromatographic separation of aminophenol isomers. This document is designed for researchers, scientists, and drug development professionals who encounter challenges in reso...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic separation of aminophenol isomers. This document is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving ortho-, meta-, and para-aminophenol. Due to their structural similarities and amphoteric nature, these isomers present a unique purification challenge. This guide provides field-proven insights, troubleshooting workflows, and foundational knowledge to empower you to achieve robust and reproducible separations.

Section 1: Frequently Asked Questions (FAQs) & Foundational Principles

This section addresses the fundamental concepts underpinning the separation of aminophenol isomers. Understanding these principles is the first step toward effective method development and troubleshooting.

Q1: What makes the separation of o-, m-, and p-aminophenol isomers so challenging?

A1: The primary challenge lies in their subtle structural differences, which lead to very similar physicochemical properties. All three isomers have the same molecular weight and elemental composition. Their separation relies on exploiting minor differences in polarity and their interaction with the stationary phase. The key distinguishing feature is the relative position of the amino (-NH₂) and hydroxyl (-OH) groups, which dictates the potential for intra- and intermolecular hydrogen bonding.

Q2: What is the expected elution order of aminophenol isomers on a standard silica gel column, and why?

A2: On a normal-phase silica gel column, the elution order is typically:

  • ortho-Aminophenol (o-AP): Elutes first.

  • meta-Aminophenol (m-AP): Elutes second.

  • para-Aminophenol (p-AP): Elutes last.

The scientific rationale for this order is based on polarity. Silica gel is a highly polar stationary phase, and compounds with higher polarity adsorb more strongly, resulting in longer retention times.[1]

  • o-Aminophenol: The proximity of the -OH and -NH₂ groups allows for strong intramolecular hydrogen bonding. This internal bonding satisfies some of the molecule's hydrogen bonding potential, reducing its ability to interact with the polar silanol groups of the silica gel. Consequently, it is the least polar of the three and elutes fastest.[2]

  • p-Aminophenol: The functional groups are on opposite sides of the benzene ring, making intramolecular hydrogen bonding impossible. Both the -OH and -NH₂ groups are fully available for intermolecular hydrogen bonding with the silica gel surface. This strong interaction makes it the most polar isomer, causing it to be retained the longest.

  • m-Aminophenol: This isomer cannot form strong intramolecular hydrogen bonds like the ortho isomer, but its geometry results in a polarity that is intermediate between the ortho and para isomers.

Q3: How does the mobile phase pH critically influence the separation?

A3: The mobile phase pH is arguably the most powerful parameter for optimizing the separation of aminophenol isomers. Aminophenols are amphoteric, meaning they have both acidic (phenolic -OH) and basic (amino -NH₂) functional groups. The pH of the mobile phase determines the ionization state of these groups.[3]

  • pKa Values: The pKa of the conjugate acid of the amino group (-NH₃⁺) is around 4.3-5.5, while the pKa of the phenolic proton (-OH) is around 10.3.[4][5][6]

  • Low pH (e.g., pH < 4): At a low pH, the amino group will be protonated (-NH₃⁺), making the molecule cationic and highly polar. This leads to very strong retention on a silica gel column.

  • Intermediate pH (e.g., pH 4.5-5.0): In this range, subtle differences in the pKa values of the isomers can be exploited. For instance, m-aminophenol may become neutral while the o- and p-isomers remain partially protonated, offering a window for selective elution.[5] A buffered mobile phase at a pH of around 4.85 has been shown to be effective in HPLC separations, a principle that can be adapted to column chromatography.[7][8]

  • High pH (e.g., pH > 10.5): At high pH, the phenolic group will be deprotonated (-O⁻), making the molecule anionic. Note that standard silica gel is unstable at high pH and should be avoided. For reversed-phase applications, high pH can be used with appropriate columns.

Controlling the pH with a buffer is essential for achieving reproducible retention times and good peak shape.[9]

Q4: What are the recommended starting points for stationary and mobile phases?

A4:

  • Stationary Phase:

    • Normal-Phase: Silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice for preparative column chromatography.[2] Alumina can also be used, but silica often provides better selectivity for these compounds.[10][11]

    • Reversed-Phase: For analytical (HPLC) or more challenging preparative separations, C8 or C18 bonded silica is frequently used.[2][12] Mixed-mode phases, such as those with both C18 and strong cation exchange (SCX) properties, have also proven highly effective.[7][8]

  • Mobile Phase (Eluent):

    • Normal-Phase (Silica Gel): A mixture of a non-polar solvent and a polar solvent is used. Common systems include Ethyl Acetate/Hexane, Dichloromethane/Methanol, or Chloroform/Acetone. A gradient elution, where the proportion of the polar solvent is gradually increased, is often necessary to first elute the less polar o-isomer and then the more strongly retained m- and p-isomers.[13]

    • Reversed-Phase (C18/C8): A buffered aqueous solution mixed with an organic modifier is standard.[14] A common starting point is a phosphate or acetate buffer (e.g., 20 mM, pH ~4.8) with methanol or acetonitrile as the organic component.[7][15][16]

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiment.

Q: I am seeing poor or no separation of my isomers (co-elution). What should I do?

A: This is the most common issue. The solution involves enhancing the selectivity of your chromatographic system.

  • Cause 1: Incorrect Mobile Phase Polarity. The polarity of your eluent may be too high, causing all isomers to travel quickly down the column together, or too low, causing them to remain adsorbed at the top.

    • Solution: Perform systematic Thin-Layer Chromatography (TLC) analysis first to determine the optimal solvent system. Test various ratios of a non-polar solvent (e.g., Hexane) and a polar solvent (e.g., Ethyl Acetate). The ideal system should show clear separation of spots with Rf values between 0.2 and 0.5.

  • Cause 2: Lack of pH Control. Uncontrolled pH can lead to inconsistent ionization states of the aminophenols, causing band broadening and poor resolution.[3]

    • Solution (for Reversed-Phase): Incorporate a buffer into your mobile phase. A phosphate or acetate buffer at a pH between 4.5 and 5.0 is an excellent starting point to exploit the pKa differences between the isomers.[7][8]

    • Solution (for Normal-Phase): While less common, adding a small amount of an acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to the mobile phase can improve peak shape and selectivity by suppressing unwanted interactions with the silica surface.

  • Cause 3: Column Overloading. Loading too much sample onto the column will exceed its capacity, leading to broad, overlapping peaks.

    • Solution: Reduce the amount of sample loaded. As a rule of thumb for silica gel, use a sample-to-silica mass ratio of 1:50 to 1:100 for difficult separations.

  • Cause 4: Inappropriate Flow Rate. A flow rate that is too fast does not allow for proper equilibrium between the stationary and mobile phases, resulting in poor separation.[17]

    • Solution: Reduce the flow rate. Allow more time for the differential partitioning of the isomers to occur. This is especially critical for isomers with very close retention times.

Q: My chromatogram shows significant peak tailing. How can I get sharper peaks?

A: Peak tailing is often caused by secondary, undesirable interactions between your analyte and the stationary phase.

  • Cause 1: Strong Interaction with Acidic Silanol Groups. The basic amino group of the aminophenols can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This causes a portion of the analyte to be retained more strongly, resulting in a "tail."

    • Solution: Add a competitive base to your mobile phase. A small amount (0.1-1%) of triethylamine or ammonia can be added to the eluent. These basic modifiers will preferentially bind to the active silanol sites, preventing the aminophenol from tailing.

  • Cause 2: Sample Solvent is Too Strong. If the sample is dissolved in a solvent that is much more polar than the mobile phase, it will disrupt the equilibrium at the top of the column and can cause distorted peak shapes.[18]

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent. If the sample is not soluble, consider using the "dry loading" technique (see protocol below).

Q: My retention times are not reproducible between runs. Why is this happening?

A: Irreproducible retention times point to an unstable chromatographic system.

  • Cause 1: Fluctuating Mobile Phase Composition. This is especially problematic if using a volatile solvent or if the mobile phase is not prepared fresh.

    • Solution: Prepare fresh mobile phase for each experiment. If using a multi-component eluent, mix them thoroughly and keep the reservoir covered to prevent differential evaporation. Ensure your pH meter is calibrated if you are preparing a buffered mobile phase.[18]

  • Cause 2: Column Degradation or Contamination. Over time, the stationary phase can degrade, especially if exposed to extreme pH, or become contaminated with strongly adsorbed impurities from previous runs.

    • Solution: Ensure your mobile phase pH is compatible with the stationary phase (for silica, typically pH 2-7.5). If contamination is suspected, flush the column with a strong solvent (e.g., methanol or isopropanol for a silica column) to wash away impurities.

  • Cause 3: Temperature Fluctuations. Chromatography is sensitive to temperature. Significant changes in ambient lab temperature can affect solvent viscosity and partitioning equilibrium.[18]

    • Solution: If possible, run the chromatography in a temperature-controlled environment. Consistency is key.

Q: I'm getting very low (or no) recovery of my compound from the column. Where did it go?

A: This frustrating issue can be due to irreversible adsorption or on-column decomposition.

  • Cause 1: Irreversible Adsorption. The highly polar aminophenols, particularly the para isomer, can bind so strongly to active sites on the silica or alumina that they cannot be eluted with a mobile phase of moderate polarity.

    • Solution: After your main elution, flush the column with a very strong polar solvent system, such as 10-20% methanol in dichloromethane with 1% ammonia. This is often strong enough to displace even tightly bound polar compounds.

  • Cause 2: On-Column Decomposition. Aminophenols are susceptible to oxidation, especially in the presence of air and light, and this process can be catalyzed by the stationary phase.[6] The appearance of colored bands (often brown or purple) on the column that do not move is a sign of decomposition.

    • Solution:

      • Use an Antioxidant: Adding a small amount of an antioxidant like ascorbic acid to your sample solution before loading can prevent oxidation.[19]

      • Deactivate the Stationary Phase: The acidity of silica gel can sometimes promote degradation. You can try using deactivated silica or alumina.

      • Work Quickly: Do not let the sample sit on the column for an extended period. Prepare the column and run the separation promptly.

Q: My column has a very high backpressure or an extremely slow flow rate. What's wrong?

A: This typically indicates a blockage or poorly packed column.

  • Cause 1: Clogged Frit or Column Inlet. Particulate matter from the sample or precipitation of the compound at the column head can block the flow.[20]

    • Solution: Filter your sample before loading. If precipitation is occurring because the sample is not soluble in the mobile phase, use the dry loading method. If the top frit is clogged, you may need to carefully remove the top layer of silica and replace it.

  • Cause 2: Poorly Packed Column. Air bubbles or channels in the stationary phase bed can disrupt the solvent flow and lead to poor separation.

    • Solution: Ensure the column is packed carefully and uniformly using a slurry method. Gently tap the column during packing to settle the silica and remove any voids. Never let the solvent level drop below the top of the stationary phase.[17]

  • Cause 3: Swelling or Fines in Stationary Phase. Using very fine silica particles or a stationary phase that swells in the chosen solvent can lead to high backpressure.

    • Solution: Use silica with an appropriate particle size (e.g., 230-400 mesh is standard). Ensure your chosen stationary phase is compatible with your mobile phase.

Section 3: Standard Protocol for Normal-Phase Separation

This protocol provides a robust starting point for the separation of o-, m-, and p-aminophenol using silica gel column chromatography.

Objective: To separate a mixture of aminophenol isomers.

Materials:

  • Silica Gel (60 Å, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (both HPLC grade)

  • Glass chromatography column with stopcock

  • Sand (washed) and Cotton Wool

  • Collection tubes/flasks

  • TLC plates, chamber, and UV lamp

Methodology:

  • Determine Optimal Eluent via TLC:

    • Prepare several eluent systems with varying ratios of Hexane:Ethyl Acetate (e.g., 80:20, 70:30, 60:40).

    • Spot your aminophenol mixture on a TLC plate and develop it in the test eluents.

    • Identify the solvent system that provides the best separation between the three isomers. A good starting point is often around 70:30 Hexane:Ethyl Acetate.

  • Column Packing (Slurry Method):

    • Insert a small plug of cotton wool at the bottom of the column and add a thin layer (approx. 1 cm) of sand.

    • In a beaker, prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 90:10 Hexane:Ethyl Acetate). The consistency should be like a milkshake.

    • With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

    • Allow the silica to settle into a uniform bed. Do not let the solvent level fall below the top of the silica bed at any point.[17]

    • Add a final protective layer of sand (approx. 1 cm) on top of the packed silica.

  • Sample Loading (Dry Loading Method):

    • Dissolve your aminophenol mixture (e.g., 100 mg) in a minimal amount of a volatile solvent (e.g., methanol or acetone).

    • Add about 1-2 g of fresh silica gel to this solution.

    • Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your sample adsorbed onto the silica.[21]

    • Carefully add this powder as a uniform layer on top of the sand in your packed column.

  • Elution and Fraction Collection:

    • Carefully add your starting eluent to the column.

    • Open the stopcock and begin collecting fractions. Start with a lower polarity eluent (e.g., 80:20 Hexane:EtOAc) to elute the o-aminophenol.

    • Once the first isomer has eluted (monitor by TLC), gradually increase the polarity of the eluent (e.g., move to 60:40, then 50:50 Hexane:EtOAc) to elute the m- and then the p-isomers. This is known as a step gradient.[13]

    • Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the process.

  • Analysis:

    • Analyze the collected fractions using TLC to identify which ones contain your pure compounds.

    • Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the purified compounds.

Section 4: Data Summary Table

The following table summarizes key properties of aminophenol isomers and recommended starting conditions for their separation.

Parametero-Aminophenolm-Aminophenolp-AminophenolReference
pKa (-NH₃⁺) ~4.78~4.30~5.48[4][5]
pKa (-OH) ~9.97~9.87~10.30[22]
Polarity Trend LowMediumHigh[2]
Elution Order (Normal-Phase) 1st2nd3rd[2]
Elution Order (Reversed-Phase) 3rd2nd1st-
Recommended Stationary Phase Silica Gel (Normal Phase) or C18 (Reversed Phase)[2][12]
Recommended Mobile Phase Hexane/Ethyl Acetate Gradient (Normal) or Buffered Methanol/Water (Reversed)[7][8][13]

Section 5: Visual Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common issues during the separation of aminophenol isomers.

TroubleshootingWorkflow problem problem cause cause solution solution start start start_node Start: Poor Separation cause1 Cause Incorrect Mobile Phase Polarity start_node->cause1 cause2 Cause Lack of pH Control (esp. for RP-HPLC) start_node->cause2 cause3 Cause Peak Tailing start_node->cause3 cause4 Cause Low / No Recovery start_node->cause4 solution1 Solution Optimize eluent using TLC. Implement gradient elution. cause1:f1->solution1:f0 solution2 Solution Add buffer to mobile phase (e.g., pH 4.5-5.0). cause2:f1->solution2:f0 solution3 Solution Add modifier to eluent (e.g., 0.1% Triethylamine). cause3:f1->solution3:f0 solution4 Solution Check for decomposition (add antioxidant). Flush column with strong solvent. cause4:f1->solution4:f0

Caption: Troubleshooting workflow for aminophenol separation.

References

  • Badea, I. A., Axinte, L., & Vladescu, L. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment, 185(3), 2367–2375. [Link]

  • Saito, K., & Taniguchi, H. (1974). Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Journal of the Agricultural Chemical Society of Japan, 48(5), 341-344. [Link]

  • ResearchGate. (2015). How can I separate o-amino phenol and p-amino phenol? [Online discussion]. [Link]

  • Aqel, A., et al. (2015). Chromatograms of a phenol separation. ResearchGate. [Link]

  • Wang, J., & Zhang, H. (2001). [Studies on determination of p-aminophenol and its related compounds prepared with catalytic hydrogenation by reversed-phase high performance liquid chromatography]. Se Pu, 19(5), 443–445. [Link]

  • Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained. [Link]

  • Amoako, K., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). ResearchGate. [Link]

  • Google Patents. (2021). CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Chatzimichail, S., et al. (2021). The Role of Adsorption and pH of the Mobile Phase on the Chromatographic Behavior of a Therapeutic Peptide. LCGC International. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol. [Link]

  • ResearchGate. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • PubMed. (1974). Determination of aminophenol isomers by high-speed liquid chromatography. [Link]

  • Pharmaceutical Methods. (2024). Maintenance of pH Stability during Ion-Exchange Chromatography Elution. [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. [Link]

  • Agilent. (2007). HPLC Column and Separation Troubleshooting. [Link]

  • Wilson, R., et al. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 27, 42724–42732. [Link]

  • Dolan, J. W. (2015). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • ResearchGate. (n.d.). The pKa values for aminophenols isomers. [Link]

  • PubChem. (n.d.). 4-Aminophenol. [Link]

  • ResearchGate. (2014). What is the effect of PH in washing and elution for purification with ni-agarose column?[Link]

  • Canals, I., et al. (2003). Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. Journal of Chromatography A, 987(1-2), 3-15. [Link]

  • Chemistry Stack Exchange. (2019). 4-Bromophenol vs 4-aminophenol pKa in water comparison confusion. [Link]

  • Reddit. (2022). Column chromatography issues. [Link]

  • ResearchGate. (2016). TGA curves of isomers of aminophenol. [Link]

  • Chemistry For Everyone. (2023). What Is The Principle Of Adsorption Chromatography?[Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing Aminophenols Against Oxidation During Workup and Storage

Welcome to the Technical Support Center for handling aminophenol compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of aminoph...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling aminophenol compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of aminophenol oxidation. Drawing from extensive field experience and established chemical principles, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the stability of your valuable compounds.

Introduction: The Challenge of Aminophenol Instability

Aminophenols are a cornerstone in the synthesis of a vast array of pharmaceuticals, dyes, and photographic materials. Their utility is derived from their unique bifunctional nature, possessing both a nucleophilic amino group and a redox-active phenolic hydroxyl group. However, this very reactivity makes them highly susceptible to oxidation, a process that can compromise experimental outcomes, reduce product yield, and impact purity.

This guide will equip you with the foundational knowledge and practical techniques to effectively prevent the oxidation of aminophenols during both experimental workups and long-term storage.

Understanding the "Why": The Mechanism of Aminophenol Oxidation

The propensity of aminophenols to oxidize is fundamentally linked to their chemical structure. The electron-donating nature of both the amino and hydroxyl groups increases the electron density of the aromatic ring, making it susceptible to oxidation. The process is often initiated by the presence of an oxidant, which can be as ubiquitous as atmospheric oxygen.

The oxidation of p-aminophenol, for instance, proceeds through a free-radical mechanism. It involves a one-electron oxidation to form a p-aminophenoxy free radical. This radical can then undergo further reactions, leading to the formation of highly colored quinoneimines. These intermediates are prone to polymerization, resulting in the characteristic discoloration—from yellow and brown to deep purple and black—observed in degraded aminophenol samples.

OxidationMechanism

Figure 1: Simplified oxidation pathway of p-aminophenol.

Troubleshooting Guides: Addressing Common Oxidation Issues

This section provides solutions to specific problems you may encounter during your work with aminophenols.

Issue 1: My solid aminophenol has turned brown/purple in the bottle.
  • Probable Cause: This is a classic sign of oxidation due to prolonged exposure to air and/or light during storage. The age of the reagent also plays a significant role, as aminophenols have a finite shelf life, especially after the container has been opened.

  • Immediate Action: For critical applications, it is strongly recommended to discard the discolored reagent and use a fresh, unopened bottle. While purification by recrystallization or sublimation is sometimes possible, it can be challenging and may not completely remove oligomeric impurities.

  • Preventative Strategy:

    • Procurement: Purchase aminophenols in smaller quantities to ensure a fresh supply.

    • Storage Environment: Always store aminophenols in a cool, dark, and dry place. A desiccator is highly recommended to protect from moisture.

    • Inert Atmosphere: After opening, purge the headspace of the bottle with an inert gas like nitrogen or argon before tightly sealing. This displaces oxygen, a primary culprit in oxidation.

    • Consider the Salt Form: Aminophenol salts (e.g., hydrochlorides) are significantly more resistant to oxidation than the free base.[1] If your experimental design allows, using the salt form is a robust preventative measure.

Issue 2: My aminophenol solution rapidly changes color upon preparation.
  • Probable Cause: This is a clear indication of rapid oxidation in the solution phase. Several factors can contribute to this, often in combination.

  • Systematic Troubleshooting and Solutions:

    • Dissolved Oxygen in Solvent:

      • Solution: Use deoxygenated solvents. This can be easily achieved by sparging the solvent with an inert gas (nitrogen or argon) for 15-30 minutes prior to use.

    • Presence of Catalytic Metal Ions:

      • Explanation: Trace amounts of metal ions, particularly copper (Cu²⁺), can act as potent catalysts for the oxidation of aminophenols.[2]

      • Solution:

        • Use high-purity solvents.

        • Ensure all glassware is scrupulously clean. If metal contamination is suspected, wash glassware with a chelating agent solution (e.g., EDTA), followed by a thorough rinse with deionized water.

        • If compatible with your reaction, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the solution to sequester any stray metal ions.

    • High pH (Alkaline Conditions):

      • Explanation: Alkaline conditions deprotonate the phenolic hydroxyl group, making the aminophenol more susceptible to oxidation.[2] The rate of auto-oxidation of 2-aminophenol, for instance, has been shown to increase at higher pH values.[3]

      • Solution: If your experimental protocol allows, preparing the solution in a slightly acidic buffer can significantly enhance its stability.

    • Exposure to Light:

      • Explanation: Light, especially UV light, can provide the energy needed to initiate and propagate oxidative chain reactions.[2]

      • Solution: Prepare and handle aminophenol solutions in amber glass vials or flasks. Alternatively, wrap standard glassware in aluminum foil to protect the contents from light.

    • Elevated Temperature:

      • Explanation: As with most chemical reactions, higher temperatures increase the rate of oxidation.[2]

      • Solution: Prepare solutions at room temperature or below, and if necessary for your experiment, maintain a cool environment using an ice bath.

Issue 3: I'm seeing degradation of my aminophenol during HPLC analysis.
  • Probable Cause: The analytical conditions, including the mobile phase composition and the time the sample spends in the autosampler, can contribute to on-column or in-solution degradation.

  • Optimization Strategies:

    • Mobile Phase Additives: Add an antioxidant to your mobile phase and/or sample diluent. Ascorbic acid is a commonly used and highly effective choice for this purpose.[4]

    • pH of Mobile Phase: For separating 4-aminophenol, a mobile phase with a slightly acidic pH (e.g., pH 4.0) has been shown to be effective.

    • Sample Preparation: Prepare samples immediately before injection to minimize the time they are in solution.

    • Temperature Control: If your HPLC system has a temperature-controlled autosampler, set it to a cool temperature (e.g., 4 °C) to slow down degradation.

Proactive Prevention: Strategies for Robust Aminophenol Handling

The Power of Antioxidants

The addition of an antioxidant is one of the most effective ways to protect aminophenol solutions. Antioxidants function by acting as "sacrificial" reducing agents, preferentially reacting with oxidants before they can attack the aminophenol.

AntioxidantRecommended Starting Concentration (w/v)Efficacy & Key Considerations
Ascorbic Acid (Vitamin C) 0.01 - 0.1%Highly effective, particularly in aqueous solutions. Acts as a potent reducing agent, scavenging oxygen and other oxidizing species. A common choice for stabilizing HPLC samples.[4]
Sodium Metabisulfite/Sodium Bisulfite 0.05 - 0.5%A strong reducing agent that can be very effective. It works by inhibiting polyphenol oxidase and reacting with quinone intermediates.[4]
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%A phenolic antioxidant that is highly effective in organic (non-aqueous) systems. It functions as a free radical scavenger. Note its limited solubility in aqueous solutions.[4]

Important Note: The choice and concentration of antioxidant should be optimized for your specific application to ensure it does not interfere with your downstream reactions or analyses.

Working Under an Inert Atmosphere

For reactions that are particularly sensitive to oxidation or require prolonged heating, working under an inert atmosphere is crucial.

InertAtmosphere

Figure 2: A typical setup for maintaining an inert atmosphere.

This setup ensures that the reaction is continuously blanketed with an unreactive gas, preventing atmospheric oxygen from coming into contact with the aminophenol.

Experimental Protocol: Workup and Purification of 4-Aminophenol from a Reaction Mixture

This protocol outlines a general procedure for the workup and purification of 4-aminophenol synthesized via the reduction of 4-nitrophenol, with a focus on preventing oxidation.

Reaction: Reduction of 4-nitrophenol to 4-aminophenol (e.g., using a reducing agent like NaBH₄ or catalytic hydrogenation).[1][3][5][6]

Objective: To isolate pure 4-aminophenol from the reaction mixture while minimizing oxidative degradation.

Materials:

  • Reaction mixture containing 4-aminophenol

  • Deoxygenated water (sparged with N₂ or Ar for 30 min)

  • Sodium bisulfite or ascorbic acid

  • Ethyl acetate (or another suitable extraction solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Activated carbon (decolorizing charcoal)

  • Inert gas supply (N₂ or Ar)

Procedure:

  • Quenching the Reaction (if necessary):

    • Cool the reaction mixture in an ice bath to slow down any residual reactivity and minimize oxidation.

    • If a reducing agent like NaBH₄ was used, cautiously quench any excess by the slow, portion-wise addition of a dilute acid (e.g., 1 M HCl) until gas evolution ceases. Maintain a cool temperature throughout this process.

  • Neutralization and Antioxidant Addition:

    • Adjust the pH of the aqueous reaction mixture to approximately 7-8 using a suitable base (e.g., saturated sodium bicarbonate solution). This will ensure the aminophenol is in its free base form for extraction.

    • Immediately add a small amount of an antioxidant, such as sodium bisulfite (a spatula tip), to the neutralized solution to protect the product during the workup.

  • Extraction:

    • Transfer the aqueous solution to a separatory funnel.

    • Extract the 4-aminophenol with several portions of ethyl acetate. Perform the extractions quickly to minimize exposure to air.

    • Combine the organic extracts.

  • Washing the Organic Phase:

    • Wash the combined organic extracts with deoxygenated water to remove any water-soluble impurities.

    • Follow with a wash with brine to aid in the removal of water from the organic layer.

  • Drying and Filtration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent.

  • Solvent Removal:

    • Concentrate the filtrate using a rotary evaporator. Be mindful of the temperature; use a warm water bath but avoid excessive heat.

  • Recrystallization for Purification:

    • Dissolve the crude 4-aminophenol in a minimum amount of hot water.[4] A small amount of sodium bisulfite can be added to the recrystallization solvent to prevent oxidation during heating.

    • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

    • Hot filter the solution to remove the activated carbon and any other insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold water.

    • Dry the purified 4-aminophenol crystals thoroughly, preferably in a vacuum desiccator.

Frequently Asked Questions (FAQs)

Q1: Which of the aminophenol isomers is the most stable? A1: 3-Aminophenol (m-aminophenol) is the most stable of the three isomers under atmospheric conditions. 2-Aminophenol (o-aminophenol) and 4-aminophenol (p-aminophenol) are significantly more susceptible to oxidation and readily form colored products upon exposure to air and light.[2]

Q2: Can I use a rotary evaporator to remove the solvent from my aminophenol solution? A2: Yes, but with caution. The combination of a large surface area, reduced pressure, and heating can accelerate oxidation if air is introduced into the system. Ensure the rotary evaporator has a good vacuum and use a moderate temperature for the water bath. It is also good practice to introduce an inert gas when releasing the vacuum.

Q3: Is it better to store aminophenols in the freezer? A3: While storing at low temperatures generally slows down chemical reactions, for solid aminophenols, preventing exposure to moisture is often more critical. If you choose to store them in a freezer, ensure the container is exceptionally well-sealed to prevent condensation from forming on the cold solid when it is removed. A desiccator at room temperature or in a refrigerator is often a safer choice. For solutions, freezing can be an effective storage method, but ensure the solvent is appropriate and consider the effects of freeze-thaw cycles.

Q4: My aminophenol is only slightly discolored. Can I still use it? A4: The answer depends on the sensitivity of your reaction. For non-critical applications, a slightly discolored reagent might be acceptable. However, for reactions where purity is paramount, such as in the final steps of a pharmaceutical synthesis, the presence of oxidation byproducts could lead to the formation of impurities that are difficult to remove. It is always best practice to use the purest reagents possible.

Q5: How do I properly dispose of oxidized aminophenol waste? A5: Aminophenols and their degradation products should be treated as hazardous chemical waste. Dispose of them according to your institution's environmental health and safety guidelines. Do not pour them down the drain.

References

  • ResearchGate. (n.d.). Aminophenols | Request PDF. Retrieved from a URL related to aminophenol properties and stability.
  • Wangkheirakpam, S., & Gu, M. (2025). Metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol by N-doped graphene. Energy & Environmental Science.
  • De Gruyter. (2002). Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution.
  • MDPI. (2022). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method.
  • BenchChem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Derivatives as Antioxidants. Retrieved from a URL related to aminophenol antioxidant activity.
  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • ACS Publications. (2020). Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO4)2·H2O: Experimental and Computational Studies. Industrial & Engineering Chemistry Research.
  • ResearchGate. (2018). Possible understanding of the conversion of 4-nitrophenol to 4-aminophenol using NaBH4 and metal nanoparticles as an H2 source and catalyst, respectively.
  • RUA. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Journal of Electroanalytical Chemistry.
  • PubMed. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis.
  • ResearchGate. (n.d.). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Revista de Chimie.
  • IJARIIE. (2017). Recovery of 4-Aminophenol from Aqueous Solution Using Different techniques.
  • Google Patents. (1984).
  • Google Patents. (1972).
  • WIPO. (1993). PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL. WO/1993/020039.
  • European Patent Office. (1987). Process for producing aminophenols. EP 0224625 A1.
  • PubMed. (1982). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. The Journal of Biological Chemistry.
  • Elsevier. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta.
  • TSI Journals. (2011). PHOTOCHEMICAL OXIDATION OF p-AMINOPHENOL BY FENTON REAGENT. Trade Science Inc.
  • ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method.
  • PubMed Central. (2023). Comparative evaluation of antioxidant activity, total phenolic content, anti-inflammatory, and antibacterial potential of Euphorbia-derived functional products. Heliyon.
  • PubMed Central. (2018). Comparative Study of Phytochemical, Antioxidant, and Cytotoxic Activities and Phenolic Content of Syzygium aqueum (Burm. f. Alston f.)
  • ResearchGate. (n.d.). Evaluation of Phytochemicals And Antioxidant Activity (IC50) of Bintaro Fruit Ethanol Extract (Cerberaodollam L.).
  • PubMed Central. (2017).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Polysubstituted Aminophenols

Welcome to the Technical Support Center dedicated to the successful scale-up synthesis of polysubstituted aminophenols. This guide is designed for researchers, chemists, and process development professionals navigating t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the successful scale-up synthesis of polysubstituted aminophenols. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning aminophenol synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth, field-tested insights and practical, step-by-step protocols to ensure the robustness and reproducibility of your synthetic routes.

Section 1: Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your scale-up campaigns.

Reaction Execution & Optimization

Question: My large-scale reduction of a substituted nitrophenol is sluggish and results in a low yield of the desired aminophenol, with significant starting material remaining. What are the likely causes and how can I improve conversion?

Answer: Low conversion during the scale-up of nitrophenol reductions is a frequent challenge, often stemming from issues with mass and heat transfer, catalyst activity, or reagent stoichiometry. Here’s a systematic approach to troubleshooting:

  • Catalytic Hydrogenation Issues:

    • Catalyst Deactivation: On a larger scale, catalyst poisoning by impurities (e.g., sulfur or halides) in the starting materials or solvents becomes more pronounced. Consider pre-treating your starting materials or using a guard bed. The catalyst itself might also be agglomerating, reducing its active surface area.[1][2] Ensure adequate agitation to keep the catalyst suspended.

    • Hydrogen Mass Transfer: Inefficient gas-liquid mixing is a common scale-up problem. The hydrogen availability at the catalyst surface may be limited. Increase agitation speed or consider a reactor design with better gas dispersion capabilities.

    • Solvent Effects: The choice of solvent can significantly impact reaction rates. Ensure your solvent system fully dissolves the starting material and is stable under the reaction conditions. For instance, polar solvents often favor the hydrogenation of nitrophenols.[3]

  • Metal/Acid Reductions (e.g., Béchamp Reduction):

    • Iron Passivation: The surface of the iron powder can become passivated by the formation of an oxide layer, hindering its reactivity.[4] The use of an acid, such as acetic or hydrochloric acid, is crucial to activate the iron surface.[5][6]

    • Insufficient Acid: The acid is a reactant, not just a catalyst. Ensure you are using the correct stoichiometric amount, as it is consumed during the reaction.

    • Exothermic Reaction Control: The Béchamp reduction is highly exothermic. Poor temperature control on a large scale can lead to side reactions and a decrease in selectivity.[6] Implement a robust cooling system and control the rate of addition of the nitro compound.

Question: I'm observing the formation of significant colored impurities in my crude aminophenol product. What are these byproducts and how can I prevent their formation?

Answer: The formation of colored impurities is a classic sign of oxidation. Aminophenols are highly susceptible to oxidation, especially in the presence of air and at elevated temperatures, leading to the formation of polymeric quinoid structures.[7][8]

  • Preventative Measures:

    • Inert Atmosphere: The most critical step is to maintain a strictly inert atmosphere (nitrogen or argon) throughout the reaction, work-up, and isolation steps.[7]

    • Temperature Control: Avoid excessive reaction temperatures and prolonged reaction times, as these can promote oxidation and the formation of other byproducts.[7]

    • Antioxidants: The addition of a small amount of an antioxidant, such as sodium bisulfite or sodium hydrosulfite, to the work-up solutions can help to prevent oxidation of the product.[9][10]

  • Common Byproducts in Nitrophenol Reductions:

    • Hydroxylamine Intermediates: Incomplete reduction can lead to the accumulation of hydroxylamine intermediates, which can participate in side reactions.[11]

    • Azoxy and Azo Compounds: These can form from the condensation of nitroso and hydroxylamine intermediates, particularly under neutral or basic conditions.

    • Over-reduction Products: In some cases, the phenolic hydroxyl group can be hydrogenolyzed, leading to the formation of anilines.

Work-up & Purification

Question: My aminophenol product is difficult to crystallize and purify on a large scale. What strategies can I employ for effective purification?

Answer: Large-scale purification of aminophenols requires a different approach than laboratory-scale chromatography.

  • Recrystallization: This is often the most effective method for large-scale purification.

    • Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the aminophenol at an elevated temperature and allow it to crystallize upon cooling, while impurities remain in the mother liquor.[7] Toluene or mixtures of chlorobenzene and petroleum ether have been reported to be effective.[7]

    • pH Adjustment: The solubility of aminophenols is highly pH-dependent. You can often achieve purification by dissolving the crude product in an acidic aqueous solution, treating it with activated carbon to remove colored impurities, and then carefully adjusting the pH to precipitate the purified aminophenol.[9]

  • Extraction:

    • Liquid-Liquid Extraction: This can be used to remove specific impurities. For example, extracting an aqueous solution of the aminophenol salt with an organic solvent can remove non-polar impurities. Adjusting the pH of the aqueous layer will then precipitate the purified product.[10][12]

  • Impurity-Specific Strategies:

    • Salt Formation: If you have a persistent acidic or basic impurity, you can sometimes selectively precipitate either the impurity or the product by forming a salt.[13]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of aminophenols?

A1: Safety is paramount during scale-up. Key concerns include:

  • Toxicity: Aminophenols can be toxic and may cause skin and eye irritation.[14][15] Some are also suspected mutagens.[16][17] Always consult the Safety Data Sheet (SDS) and use appropriate Personal Protective Equipment (PPE), including gloves, goggles, and respiratory protection.[14][18]

  • Exothermic Reactions: As mentioned, many of the reduction reactions are highly exothermic. A failure in temperature control on a large scale can lead to a runaway reaction.

  • Flammable Solvents and Hydrogen Gas: The use of flammable organic solvents and hydrogen gas in catalytic hydrogenations presents a significant fire and explosion risk. Ensure proper grounding of equipment and use intrinsically safe electricals.

Q2: How can I effectively monitor the progress of my large-scale reaction?

A2: In-process controls (IPCs) are crucial for monitoring reaction progress and making informed decisions.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most common and reliable method for monitoring the disappearance of starting materials and the appearance of the product and any byproducts.[8][19]

  • Thin-Layer Chromatography (TLC): While less quantitative, TLC can be a quick and effective way to get a qualitative assessment of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for identifying and quantifying volatile impurities.[8]

Q3: What are the common impurities I should look for in my final aminophenol product?

A3: The impurity profile will depend on the synthetic route.

  • From Nitrophenol Reduction: Common impurities include unreacted nitrophenol, aniline derivatives from over-reduction, and dimeric species like 4,4'-diaminodiphenyl ether.[8][10]

  • General Impurities: Residual solvents, inorganic salts from the work-up, and heavy metals from catalysts are also potential impurities.

Section 3: Experimental Protocols & Data

Protocol: Scale-Up Béchamp Reduction of 4-Nitro-3-methylphenol

This protocol is a general guideline and should be optimized for your specific substrate and equipment.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Nitro-3-methylphenol153.141.53 kg10.0
Iron Powder (<100 mesh)55.852.51 kg45.0
Glacial Acetic Acid60.050.60 L10.5
Water18.0215 L-
Toluene92.1410 L-
50% w/w Sodium Hydroxide40.00As needed-

Procedure:

  • Reactor Setup: Charge a 50 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet with water (10 L) and glacial acetic acid (0.60 L).

  • Iron Addition: Begin stirring and add the iron powder (2.51 kg) to the reactor.

  • Heating: Heat the stirred slurry to 60 °C.

  • Nitro Compound Addition: In a separate vessel, dissolve the 4-nitro-3-methylphenol (1.53 kg) in toluene (5 L). Slowly add this solution to the reactor over 2-3 hours, maintaining the internal temperature between 80-90 °C. The reaction is exothermic, so cooling may be required.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 90 °C. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).

  • Work-up: Cool the reaction mixture to 50 °C. Carefully add 50% w/w sodium hydroxide solution to adjust the pH to 8-9. This will precipitate iron salts.

  • Filtration: Filter the hot mixture through a bed of celite to remove the iron sludge. Wash the filter cake with hot toluene (2 x 2.5 L).

  • Phase Separation: Transfer the combined filtrate to a separatory funnel and separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with toluene (2 x 2.5 L).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-amino-3-methylphenol.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene/heptane).

Section 4: Visualizations

Workflow for Troubleshooting Low Yield in Nitrophenol Reduction

G start Low Yield / Incomplete Reaction check_method Identify Reduction Method start->check_method catalytic Catalytic Hydrogenation check_method->catalytic Catalytic bechamp Béchamp (Fe/Acid) check_method->bechamp Metal/Acid check_catalyst Check Catalyst Activity catalytic->check_catalyst check_h2 Check H2 Mass Transfer catalytic->check_h2 check_iron Check Iron Activity bechamp->check_iron check_acid Check Acid Stoichiometry bechamp->check_acid catalyst_poisoned Catalyst Poisoned? (Pre-treat starting material) check_catalyst->catalyst_poisoned Yes catalyst_agglomerated Agglomeration? (Increase agitation) check_catalyst->catalyst_agglomerated No h2_pressure Low H2 Pressure? (Increase pressure) check_h2->h2_pressure poor_mixing Poor Mixing? (Increase agitation) check_h2->poor_mixing iron_passivated Iron Passivated? (Ensure sufficient acid) check_iron->iron_passivated Yes resolve Re-run Reaction check_iron->resolve No insufficient_acid Insufficient Acid? (Recalculate stoichiometry) check_acid->insufficient_acid Yes check_acid->resolve No catalyst_poisoned->resolve catalyst_agglomerated->resolve h2_pressure->resolve poor_mixing->resolve iron_passivated->resolve insufficient_acid->resolve

Caption: Troubleshooting Decision Tree for Low Yields.

General Synthesis and Purification Pathway

G cluster_synthesis Synthesis cluster_purification Purification start Substituted Nitrophenol reduction Reduction (e.g., Catalytic H2 or Fe/Acid) start->reduction crude Crude Aminophenol Solution reduction->crude workup Work-up (pH adjust, filtration) crude->workup extraction Extraction (optional) workup->extraction recrystallization Recrystallization extraction->recrystallization final_product Pure Polysubstituted Aminophenol recrystallization->final_product

Caption: General Workflow for Aminophenol Synthesis.

References

  • Hydroxydiphenylamine synthesis from lab to industrial scale - Benchchem.
  • US4496764A - Process for the preparation of 4-amino-3-methyl-phenol - Google P
  • Troubleshooting side reactions in the synthesis of aminophenols - Benchchem.
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines - ACS Public
  • US3717680A - PURIFICATION OF p-AMINOPHENOL - Google P
  • US4440954A - Process for the purification of p-aminophenol - Google P
  • Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection | Request PDF - ResearchG
  • Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO4)
  • Safety D
  • Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity - ACS Public
  • Organic Salts of Pharmaceutical Impurity p-Aminophenol - PMC - NIH.
  • o-Aminophenol: Industrial Applic
  • Process for the purification of p-aminophenol - P
  • Béchamp reduction - Wikipedia.
  • (PDF)
  • Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Ore
  • AMINOPHENOLS (mixed isomers) HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL - NJ.gov.
  • Safety Data Sheet: 4-Aminophenol - Astech Ireland.
  • SAFETY D

Sources

Troubleshooting

Technical Support Center: Managing Steric Hindrance in Reactions of Di-tert-butylphenols

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with di-tert-butylphenols. The immense steric bulk imparte...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with di-tert-butylphenols. The immense steric bulk imparted by the dual tert-butyl groups presents unique synthetic challenges, transforming otherwise straightforward reactions into complex optimization problems.[1][2] These substituents effectively shield the phenolic hydroxyl group and its adjacent ortho positions, profoundly influencing reactivity, regioselectivity, and reaction kinetics.[3]

This guide is structured to provide direct, actionable solutions to common experimental issues and answer fundamental questions about the behavior of these compounds. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of steric hindrance.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My O-alkylation (Williamson ether synthesis) of 2,6-di-tert-butylphenol is failing or giving extremely low yields. What's going wrong and how can I fix it?

Answer: This is a classic challenge. The two tert-butyl groups flanking the hydroxyl moiety severely restrict access for incoming electrophiles. The phenoxide, while a potent nucleophile, is effectively caged.

Causality:

  • Incomplete Deprotonation: Standard bases like K₂CO₃ or NaOH may not be strong enough to fully deprotonate the sterically hindered and less acidic phenol, leading to low concentrations of the required phenoxide. The steric bulk around the phenolic oxygen inhibits solvation of the resulting anion, rendering the phenol less acidic than its non-hindered counterparts.[4]

  • Ineffective Nucleophilic Attack: Even when the phenoxide is formed, its steric environment prevents it from achieving the necessary geometry for an SN2 attack on the alkyl halide.

  • Side Reactions: At higher temperatures intended to force the reaction, the alkyl halide may undergo elimination, or the phenol may be susceptible to oxidation.[5]

Troubleshooting Protocol & Solutions:

SymptomPossible CauseRecommended Solution
No or minimal product Incomplete deprotonation; Insufficient reactivity1. Use a Stronger, Non-Nucleophilic Base: Switch from carbonate or hydroxide bases to sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent like THF or DMF to drive deprotonation to completion. 2. Increase Electrophile Reactivity: Use a more reactive alkylating agent. The order of reactivity is Alkyl Iodide > Alkyl Bromide > Alkyl Chloride. Alkyl triflates are even more potent.
Low yield despite conversion Competing elimination of the alkylating agent1. Optimize Temperature: Carefully control the reaction temperature. While heat is often necessary, excessive temperatures favor elimination over substitution.[5] Start at a moderate temperature (e.g., 60-80 °C) and slowly increase if needed. 2. Use a Phase-Transfer Catalyst: For reactions in biphasic systems, a catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the phenoxide into the organic phase, increasing its effective concentration near the electrophile.
Reaction works for simple alkyl halides but fails for aryl halides SNAr or standard SN2 pathways are not viable for C(sp²)-O bond formation1. Switch to Cross-Coupling Chemistry: For synthesizing diaryl ethers, the Williamson ether synthesis is unsuitable. You must use a metal-catalyzed cross-coupling reaction. The two primary choices are the Buchwald-Hartwig O-Arylation (Palladium-catalyzed) and the Ullmann Condensation (Copper-catalyzed).[6][7][8][9][10]
Q2: I'm attempting a Friedel-Crafts reaction on a di-tert-butylphenol, but the reaction is sluggish and gives a messy product distribution. How can I improve this?

Answer: Friedel-Crafts reactions on these substrates are notoriously difficult due to steric hindrance at the ortho positions and potential catalyst inactivation.

Causality:

  • Steric Blocking: The ortho positions are almost completely inaccessible to the bulky electrophile-Lewis acid complex.[3] Reactions are overwhelmingly directed to the para position if it is unsubstituted.

  • Catalyst Sequestration: The phenolic oxygen can act as a Lewis base, coordinating to and deactivating the Lewis acid catalyst (e.g., AlCl₃). This often necessitates using excess catalyst.

  • Dealkylation/Rearrangement: Under harsh acidic conditions and high temperatures, the tert-butyl groups themselves can be cleaved from the ring or rearrange.

Solutions & Strategic Pivot:

  • Protect the Hydroxyl Group: Before attempting the Friedel-Crafts reaction, protect the phenolic -OH as a methyl ether or another stable group. This prevents catalyst deactivation and allows for more controlled reactivity. The protecting group can be removed post-reaction.

  • Use a More Potent Catalytic System: Employ a stronger Lewis acid or a Brønsted acid like triflic acid if compatible with your substrate.

  • Alternative Strategy - Directed ortho Metalation (DoM): If ortho functionalization is essential, Friedel-Crafts is the wrong approach. Directed ortho Metalation (DoM) is the superior strategy.[11][12][13] This involves:

    • Protecting the phenol as a Directed Metalation Group (DMG), such as a carbamate or methoxymethyl (MOM) ether.

    • Using a strong organolithium base (e.g., n-BuLi or s-BuLi) to selectively deprotonate the sterically hindered ortho position, which is activated by the coordinating DMG.[14]

    • Trapping the resulting aryllithium intermediate with your desired electrophile.

Q3: My Palladium-catalyzed Buchwald-Hartwig C-O coupling to form a hindered diaryl ether is giving poor yields. What is the most critical parameter to optimize?

Answer: For sterically hindered cross-coupling partners, ligand selection is paramount. The ligand dictates the stability of the catalyst and facilitates the sterically demanding reductive elimination step that forms the C-O bond.

Causality:

  • Slow Reductive Elimination: The bulky di-tert-butylphenol and the coupling partner crowd the metal center, creating a high energy barrier for the final bond-forming reductive elimination step.

  • Catalyst Decomposition: The unsaturated, coordinatively unstable Pd(0) species can decompose before engaging in the catalytic cycle if not properly stabilized by a suitable ligand.

Optimization Workflow:

Start Low Yield in Buchwald-Hartwig Coupling Ligand Is the ligand a bulky, alectron-rich biarylphosphine (e.g., XPhos, RuPhos, BrettPhos)? Start->Ligand Base Is the base appropriate? (e.g., Cs2CO3, K3PO4) Ligand->Base Yes UseBulky ACTION: Switch to a Buchwald-type ligand. Ligand->UseBulky No Solvent Is the solvent anhydrous and degassed? Base->Solvent Yes UseNonNucBase ACTION: Use a non-nucleophilic base like Cs2CO3. Base->UseNonNucBase No Temp Is the temperature optimized? Solvent->Temp Yes DegasSolvent ACTION: Use fresh, dry, degassed solvent (e.g., Toluene, Dioxane). Solvent->DegasSolvent No Success Reaction Optimized Temp->Success Yes ScreenTemp ACTION: Screen temperatures (e.g., 80-110 °C). Temp->ScreenTemp No UseBulky->Base UseNonNucBase->Solvent DegasSolvent->Temp ScreenTemp->Success

Caption: Troubleshooting workflow for hindered C-O coupling.

Key Ligand Classes for Hindered Substrates:

LigandKey FeatureApplication Note
XPhos Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl. Very bulky and electron-rich.A go-to ligand for many challenging C-N and C-O couplings. Excellent for accommodating sterically demanding substrates.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl. Features alkoxy groups that enhance solubility and reactivity.Particularly effective for coupling with hindered aryl chlorides and for forming tetra-ortho-substituted biaryls. Its complexes can also catalyze aminations.[8]
BrettPhos (2-Dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)Extremely active and bulky, often allowing for lower catalyst loadings or room-temperature reactions for certain substrates.

For a detailed protocol, see Section 3.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why are di-tert-butylphenols common antioxidants?

Answer: Their structure is key to their function as radical scavengers. The phenolic proton is easily abstracted by a radical species. The resulting phenoxyl radical is highly stabilized by two mechanisms:

  • Resonance: The unpaired electron is delocalized over the aromatic ring.

  • Steric Shielding: The two bulky tert-butyl groups physically block the oxygen radical from reacting further, particularly from dimerizing to form undesirable products.[15][16] This steric protection makes the radical persistent but not aggressively reactive, allowing it to effectively terminate radical chains.

Q2: I need to functionalize the ortho position of 2,6-di-tert-butylphenol. Is this ever possible?

Answer: Yes, but it requires specific, non-traditional methods. As discussed in the troubleshooting guide, standard electrophilic aromatic substitution will fail at the ortho position. The most reliable method is Directed ortho Metalation (DoM) .[11][12][17] This technique uses a coordinating group to direct a strong base to deprotonate the adjacent C-H bond, creating a nucleophilic carbon center that can then react with an electrophile. Rhenium-catalyzed ortho-alkylation has also been reported as a selective method.[18]

Q3: When should I choose a Copper-catalyzed Ullmann reaction over a Palladium-catalyzed one for making a hindered diaryl ether?

Answer: This choice depends on the specific substrates, cost considerations, and available equipment.

  • Choose Palladium (Buchwald-Hartwig) when: You need milder conditions, have a broad range of functional groups to tolerate, and have access to specialized phosphine ligands.[8][9][19] It is often the first choice for modern synthesis due to its generality.

  • Choose Copper (Ullmann Condensation) when:

    • You are working with very electron-rich phenols or specific heteroaryl halides where palladium catalysis might be sluggish.

    • You have exhausted ligand screening for a particularly challenging Pd-catalyzed reaction.

    • Cost is a major driver (copper catalysts can be cheaper).

    • Traditional Ullmann reactions required harsh conditions (high temperatures, >150 °C), but modern protocols using ligands like picolinic acid or phenanthrolines allow for much milder conditions (80-120 °C).[6][7][20]

cluster_pd Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) oac L-Pd(II)(Ar)(X) Oxidative Addition Complex (OAC) pd0->oac + Ar-X phenoxide L-Pd(II)(Ar)(OAr') oac->phenoxide + Ar'-OH, Base phenoxide->pd0 Reductive Elimination product Ar-O-Ar' phenoxide->product note Bulky Ligand (L) - Stabilizes Pd(0) - Promotes Reductive Elimination

Caption: Simplified Buchwald-Hartwig cycle for C-O coupling.

Section 3: Detailed Experimental Protocols

Protocol 1: Buchwald-Hartwig O-Arylation of a Hindered Phenol

This protocol provides a general starting point for the coupling of 2,6-di-tert-butylphenol with an aryl bromide. Optimization of ligand, base, and temperature is likely required.

Materials:

  • 2,6-di-tert-butylphenol (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd₂(dba)₃ (2 mol %)

  • RuPhos (4.5 mol %)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous, degassed toluene (0.1 M concentration relative to the phenol)

Procedure:

  • Inert Atmosphere: All steps must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or a glovebox.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2,6-di-tert-butylphenol, the aryl bromide, Cs₂CO₃, RuPhos, and Pd₂(dba)₃.

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous, degassed toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Directed ortho Metalation (DoM) of 2,4-di-tert-butylphenol

This protocol describes the ortho-formylation of 2,4-di-tert-butylphenol.

Materials:

  • 2,4-di-tert-butylphenol (1.0 equiv)

  • sec-Butyllithium (s-BuLi) (2.2 equiv, ~1.4 M in cyclohexane)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv)

Procedure:

  • Inert Atmosphere: This reaction is extremely sensitive to air and moisture. Use a glovebox or rigorously dried glassware and Schlenk techniques.

  • Substrate Solution: In a flame-dried Schlenk flask under argon, dissolve 2,4-di-tert-butylphenol in anhydrous THF (to make a ~0.2 M solution).

  • Deprotonation/Metalation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add s-BuLi dropwise over 15 minutes. The first equivalent deprotonates the phenol, and the second deprotonates the ortho C-H bond. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: Slowly add anhydrous DMF via syringe. A color change is typically observed. Allow the reaction to stir at -78 °C for 30 minutes, then warm slowly to room temperature and stir for an additional 1 hour.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting aldehyde by flash chromatography.

References

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Taylor & Francis Online.
  • Fischer, A., & Henderson, G. N. (1967). Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol. Journal of the Chemical Society B: Physical Organic, 475-479.
  • Kovtonyuk, L. V., et al. (2023). Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity.
  • Semantic Scholar. (n.d.). Sterically Hindered Phenols as Antioxidant.
  • Organic Chemistry Portal. (n.d.).
  • Le, T. H., et al. (2024). Effect of reaction conditions on the etherification between glycerol and tert-butyl alcohol over beta zeolite. Scientific Reports.
  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794.
  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.
  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands.
  • Wikipedia. (n.d.).
  • St. Martin, D., et al. (2018). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Akhmadullin, R. M., et al. (2014). The heterogeneous catalyzed oxidation in the liquid alkaline medium of 2,6-di-tert-butylphenol into 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone.
  • Wang, Y., et al. (2022). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. ACS Omega.
  • BenchChem. (n.d.). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
  • Niu, D., et al. (2023).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Wikipedia. (n.d.). Steric effects.
  • University of California, Irvine. (n.d.). Directed (ortho)
  • Kuninobu, Y., & Takai, K. (2011).
  • Baran Lab. (n.d.).

Sources

Optimization

Technical Support Center: Characterization of Impurities in 2-Amino-3,5-di-tert-butylphenol Synthesis

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3,5-di-tert-butylphenol. It provides in-depth troubleshooting advice and answe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3,5-di-tert-butylphenol. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the identification and characterization of impurities that may arise during synthesis. Our focus is on providing practical, field-proven insights to ensure the integrity and purity of your final compound.

Introduction: The Criticality of Impurity Profiling

2-Amino-3,5-di-tert-butylphenol is a valuable building block in organic synthesis. However, like many substituted aminophenols, its synthesis is prone to the formation of various impurities. These can originate from starting materials, side reactions, intermediates, or degradation of the final product.[1] Rigorous impurity profiling is not merely a quality control measure; it is a regulatory necessity and fundamental to ensuring the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2] This guide will walk you through the common challenges and their analytical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities expected in the synthesis of 2-Amino-3,5-di-tert-butylphenol?

A1: The impurities can be broadly categorized based on their origin in a typical synthesis pathway, which often involves the nitration of 3,5-di-tert-butylphenol followed by the reduction of the resulting nitro-intermediate.

  • Process-Related Impurities: These arise directly from the chemical transformation.

    • Starting Materials: Unreacted 3,5-di-tert-butylphenol.

    • Intermediates: Incomplete reduction can leave residual 2-Nitro-3,5-di-tert-butylphenol.

    • Isomeric Impurities: Nitration of 3,5-di-tert-butylphenol can produce other positional isomers (e.g., 4-Nitro-3,5-di-tert-butylphenol), which are subsequently reduced to the corresponding amino-isomers.[3]

    • Over-Reaction Products: Formation of dinitro- or other polysubstituted species during the nitration step.[3]

  • Degradation Products: Aminophenols are highly susceptible to oxidation.

    • Oxidation Products: Exposure to air, light, or trace metals can lead to the formation of colored quinone-imines or other oxidative coupling products. This is a primary cause of product discoloration.[4]

  • Reagent- and Solvent-Related Impurities:

    • Residual Solvents: Volatile organic compounds used during the reaction or purification steps.[1]

    • Catalyst Residues: If catalytic hydrogenation is used for the reduction step (e.g., with Pd/C), trace amounts of the metal may remain.[5]

Q2: Why is my final product colored (e.g., pink, brown, or purple) even after purification?

A2: The discoloration of aminophenols is almost always attributable to the formation of trace-level oxidation products.[4] The electron-rich aromatic ring, activated by both the amino (-NH2) and hydroxyl (-OH) groups, is exceptionally sensitive to oxidation. Even parts-per-million (ppm) levels of highly colored quinone-imine type impurities can impart significant color to the bulk material. The key is to prevent their formation and have analytical methods sensitive enough to detect them.

Q3: What are the regulatory expectations for impurity characterization?

A3: Regulatory bodies like the FDA and international guidelines such as ICH (International Council for Harmonisation) have stringent requirements.[2] According to ICH Q3A guidelines, any impurity present at a level of 0.10% or higher must be reported, identified (i.e., its structure determined), and quantified. For impurities with the potential for high toxicity (e.g., genotoxic impurities), the control thresholds are much lower.[6] This necessitates the use of highly sensitive and specific analytical techniques.

Troubleshooting Guide: From Unexpected Peaks to Structural Elucidation

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: An unknown peak is observed in the HPLC chromatogram of the final product.

  • Potential Cause & Causal Logic: The identity of the peak depends on its retention time and UV-Vis spectrum relative to the main peak.

    • Isomeric Impurity: If the peak has a very similar UV spectrum to the main product but a different retention time, it is likely a positional isomer. The steric hindrance of the two tert-butyl groups directs nitration primarily to the 2-position, but side reactions can occur.

    • Incomplete Reduction: A peak corresponding to the 2-Nitro-3,5-di-tert-butylphenol intermediate indicates the reduction step was inefficient. This intermediate will have a significantly different UV spectrum and polarity.

    • Degradation Product: If the peak intensity increases over time or upon exposure to air, it is likely an oxidation product. These often have different chromophores that absorb at longer wavelengths.

  • Recommended Action & Workflow:

    • LC-MS Analysis: The first step is to obtain the mass of the unknown peak using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This provides the molecular weight, offering immediate clues. For example, a mass identical to the product suggests an isomer, while a mass of [M+30] (where M is the product mass) could suggest the nitro-intermediate (NO2 vs. NH2 group).[1]

    • Forced Degradation Studies: To confirm if a peak is a degradant, subject a pure sample of the product to stress conditions (acid, base, peroxide, heat, light) as per ICH Q1A guidelines. If the peak appears or grows under oxidative conditions (e.g., H₂O₂), it confirms its identity as an oxidation product.

    • Isolation & Structural Elucidation: If the impurity is above the identification threshold, it must be isolated, typically using preparative HPLC. The pure impurity is then subjected to full structural characterization using NMR (¹H, ¹³C, 2D-NMR) and high-resolution mass spectrometry (HRMS).[7]

Problem 2: The reaction yield is low, and multiple spots are visible on TLC.

  • Potential Cause & Causal Logic: Low yield and multiple products often point to issues with the nitration step, which is critical for regioselectivity. Using overly harsh nitrating agents (e.g., concentrated nitric and sulfuric acids) or poor temperature control can lead to the formation of multiple isomers and dinitrated byproducts.[3]

  • Recommended Action & Workflow:

    • Reaction Monitoring: Monitor the nitration reaction closely using TLC or HPLC to track the consumption of starting material and the formation of the desired product versus impurities.

    • Optimize Nitration Conditions: Consider using milder nitrating agents or a two-step protecting group strategy. For example, the hydroxyl group can be protected (e.g., as a methoxycarbonyl) to better control the nitration, followed by deprotection.[4]

    • Purification of Intermediate: Purifying the 2-Nitro-3,5-di-tert-butylphenol intermediate before the reduction step is a crucial control point. This ensures that any isomeric impurities from the nitration step are removed and not carried forward into the final product.

Analytical Protocols & Methodologies

Accurate characterization relies on robust and validated analytical methods. Below are foundational protocols that serve as a starting point for method development.

Protocol 1: HPLC-UV Method for Impurity Profiling

This method is designed for the separation and quantification of 2-Amino-3,5-di-tert-butylphenol from its potential process and degradation impurities.

Parameter Condition Rationale
Column C18 Reverse-Phase, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure the amino group is protonated, leading to sharper peaks.
Mobile Phase B AcetonitrileStrong organic solvent for eluting hydrophobic compounds.
Gradient 5% B to 95% B over 30 minutesA broad gradient is essential for screening to ensure elution of both polar (e.g., starting phenol) and non-polar (e.g., dinitro) impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times by controlling viscosity.
Detection Diode Array Detector (DAD) at 230 nm & 280 nmDAD allows for the acquisition of full UV spectra to aid in peak identification and tracking. 230 nm is for general aromatic absorbance, while 280 nm is more specific for phenols.
Injection Volume 10 µLStandard volume; can be adjusted based on sample concentration.

This protocol is a starting point and must be validated for specificity, linearity, accuracy, precision, and sensitivity according to ICH Q2(R1) guidelines.

Protocol 2: GC-MS for Residual Solvent Analysis

This method is used to identify and quantify any residual solvents from the synthesis and purification process.[8]

Parameter Condition Rationale
Technique Headspace Gas Chromatography-Mass SpectrometryHeadspace sampling is ideal for analyzing volatile solvents in a non-volatile solid matrix.
Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µmA column with appropriate polarity for separating common organic solvents.
Carrier Gas Helium or HydrogenInert carrier gas.
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/minInitial hold allows for separation of very volatile solvents; the ramp elutes higher-boiling point solvents.
Injector Temp 250 °CEnsures rapid volatilization of the sample.
Detector Mass Spectrometer (Scan mode)Provides definitive identification of solvents by comparing their mass spectra to a library (e.g., NIST).
Sample Prep Accurately weigh ~100 mg of sample into a headspace vial, add 1 mL of DMSO.DMSO is a high-boiling point solvent that effectively dissolves the sample and releases volatile impurities into the headspace.

Visualizing the Workflow

A clear understanding of the overall process is essential. The following diagrams illustrate the synthesis pathway and the analytical workflow for impurity characterization.

Synthesis_Pathway cluster_synthesis Synthesis Stage cluster_impurities Impurity Formation Start 3,5-di-tert-butylphenol Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Intermediate 2-Nitro-3,5-di-tert-butylphenol Nitration->Intermediate Isomer Isomeric Impurity (e.g., 4-Nitro isomer) Nitration->Isomer Side Reaction Reduction Reduction (e.g., Pd/C, H2) Intermediate->Reduction Product 2-Amino-3,5-di-tert-butylphenol (Crude Product) Reduction->Product Incomplete Incomplete Reduction (Nitro-Intermediate) Reduction->Incomplete Incomplete Reaction Oxidation Oxidation Impurity (e.g., Quinone-imine) Product->Oxidation Degradation

Caption: Synthesis pathway and points of impurity formation.

Analytical_Workflow cluster_screening Initial Screening & Detection cluster_identification Identification & Characterization cluster_reporting Quantification & Reporting Crude Crude or Final Product Sample HPLC HPLC-UV/DAD Analysis Crude->HPLC GC GC-MS Analysis (Residual Solvents) Crude->GC Peak Unknown Peak > 0.10%? HPLC->Peak LCMS LC-MS for Molecular Weight Peak->LCMS Yes Isolation Isolation via Prep-HPLC LCMS->Isolation Structure Structure Elucidation (NMR, HRMS, IR) Isolation->Structure Quant Quantify Impurity with Reference Standard Structure->Quant Report Report in Certificate of Analysis Quant->Report

Caption: General analytical workflow for impurity characterization.

References

  • Fieser, L. F. (1963). The Synthesis and Substitution Reactions of 3,5-Di-tert-butylphenol. Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (1990). CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.
  • Der Pharma Chemica. (2016). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Der Pharma Chemica, 8(1), 316-325. Available at: [Link]

  • Google Patents. (2016). CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol.
  • Technical Disclosure Commons. (2025). Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. Available at: [Link]

  • Google Patents. (2016). WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Office of Scientific and Technical Information (OSTI). (1987). Identification of impurities in commercial phenol produced by the cumene process. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works: A Complete Guide. Available at: [Link]

  • PubMed. (2001). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2001). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Available at: [Link]

  • National Institutes of Health (NIH). (2011). Techniques for Analysis of Plant Phenolic Compounds. Available at: [Link]

  • Manufacturing Chemist. (2024). The expert's guide to pharmaceutical impurity analysis. Available at: [Link]

  • ResearchGate. (2001). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection | Request PDF. Available at: [Link]

  • Organic Syntheses. (2005). Procedure for the Synthesis of tert-Butanesulfinamide. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. (2022). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Available at: [Link]

  • ResearchGate. (2015). Isolation and Characterization of Phenolic Compounds From Selected Foods of Plant Origin Using Modern Spectroscopic Approaches. Available at: [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Amino-3,5-di-tert-butylphenol and Other Hindered Phenol Antioxidants for Researchers and Drug Development Professionals

In the realm of material science and pharmaceutical development, the prevention of oxidative degradation is paramount to ensuring product stability, efficacy, and shelf-life. Hindered phenol antioxidants are a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of material science and pharmaceutical development, the prevention of oxidative degradation is paramount to ensuring product stability, efficacy, and shelf-life. Hindered phenol antioxidants are a cornerstone of stabilization strategies, prized for their ability to neutralize damaging free radicals.[1][2] This guide provides an in-depth comparison of 2-Amino-3,5-di-tert-butylphenol with other widely used hindered phenol antioxidants, offering insights into their mechanisms, performance characteristics, and practical applications. This analysis is supported by experimental data and established protocols to aid researchers in selecting the optimal antioxidant for their specific needs.

The Fundamental Mechanism of Hindered Phenol Antioxidants

Hindered phenol antioxidants are primary antioxidants that function as radical scavengers.[1][2] Their core mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical (R•), effectively neutralizing it and terminating the oxidative chain reaction.[3] The presence of bulky alkyl groups, typically tert-butyl groups, ortho to the hydroxyl group provides steric hindrance. This steric hindrance is crucial as it stabilizes the resulting phenoxy radical, preventing it from initiating new radical chains and contributing to the antioxidant's high efficiency.[3][4]

The general mechanism can be depicted as follows:

Hindered Phenol Antioxidant Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by Hindered Phenol Initiator Initiator (Heat, UV Light) Substrate Organic Substrate (RH) Initiator->Substrate Energy Radical Free Radical (R•) Substrate->Radical Forms R_dot R• O2 O₂ R_dot->O2 Reacts with ROO_dot Peroxy Radical (ROO•) O2->ROO_dot RH RH ROO_dot->RH Abstracts H ROOH Hydroperoxide (ROOH) RH->ROOH R_dot_new R• ROOH->R_dot_new ArOH Hindered Phenol (ArOH) ROO_dot_term ROO• ArOH->ROO_dot_term Donates H• ArO_dot Stable Phenoxy Radical (ArO•) ROO_dot_term->ArO_dot ROOH_term ROOH ArO_dot->ROOH_term DPPH Assay Workflow Prep_Solutions Prepare Stock Solutions (Antioxidant & DPPH) Serial_Dilutions Create Serial Dilutions of Antioxidant Prep_Solutions->Serial_Dilutions Reaction_Mixture Mix Antioxidant Dilutions with DPPH Solution Serial_Dilutions->Reaction_Mixture Incubation Incubate in the Dark (e.g., 30 minutes) Reaction_Mixture->Incubation Measurement Measure Absorbance (e.g., at 517 nm) Incubation->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation TGA Workflow Sample_Prep Prepare Sample (e.g., 5-10 mg) Instrument_Setup Set up TGA Instrument (Temperature Program, Atmosphere) Sample_Prep->Instrument_Setup Run_Analysis Place Sample in Furnace and Start Analysis Instrument_Setup->Run_Analysis Data_Acquisition Record Weight Loss vs. Temperature Run_Analysis->Data_Acquisition Data_Analysis Determine Onset of Decomposition and Other Thermal Events Data_Acquisition->Data_Analysis

Caption: A generalized workflow for Thermogravimetric Analysis (TGA).

Step-by-Step Methodology:

  • Sample Preparation: A small, accurately weighed amount of the antioxidant (typically 5-10 mg) is placed in a TGA crucible.

  • Instrument Setup: The TGA instrument is programmed with the desired temperature range and heating rate (e.g., 10°C/min). The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or under an oxidative atmosphere (e.g., air) to study thermo-oxidative stability.

  • Analysis: The sample is heated according to the programmed temperature profile, and the instrument continuously records the sample's weight as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the final residual weight.

Concluding Remarks for the Practicing Scientist

The choice between 2-Amino-3,5-di-tert-butylphenol and other hindered phenol antioxidants is a nuanced decision that depends on the specific requirements of the application.

  • 2-Amino-3,5-di-tert-butylphenol presents an interesting profile due to its dual functional groups. The amino group may offer synergistic effects or altered solubility, making it a candidate for systems where these properties are beneficial. Further experimental data is needed to fully elucidate its performance characteristics.

  • BHT remains a workhorse antioxidant due to its effectiveness and low cost. H[5]owever, its higher volatility makes it less suitable for applications involving high processing temperatures or requiring long-term stability where migration could be an issue.

[1]* Irganox 1010 and similar high-molecular-weight antioxidants are the preferred choice for demanding applications that require excellent thermal stability, low volatility, and non-discoloring properties.

[6][7]It is often beneficial to use a combination of primary antioxidants like hindered phenols with secondary antioxidants (e.g., phosphites or thioethers) to achieve synergistic effects. T[1][8]he secondary antioxidants function by decomposing hydroperoxides, which are formed during the initial stages of oxidation.

[1]Ultimately, the optimal antioxidant strategy should be determined through rigorous experimental testing that simulates the end-use conditions as closely as possible. This guide provides the foundational knowledge and experimental frameworks to empower researchers and drug development professionals in making informed decisions for their stabilization needs.

References

  • IRGANOX 1010 - Polivinil Plastik. (n.d.).
  • Hindered Phenol Antioxidant HPAO - Tintoll. (n.d.).
  • The Role of Tert-Butylated Phenols as Antioxidants: Application Notes and Protocols - Benchchem. (n.d.).
  • Antioxidant 1010 - Properties, Application, Features, Benifits etc. - ChemicalBook. (2021, December 9).
  • Hindered Phenols | Antioxidants for Plastics | amfine.com. (n.d.).
  • Mechanism of Hindered Phenol Antioxidant - Vinati Organics. (2024, June 21).
  • China 5-Amino-2 4-Di-Tert-Butylphenol Manufacturer and Supplier, Product | Hexie. (n.d.).
  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - MDPI. (n.d.).
  • BHT - SpecialChem. (2022, November 30).
  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - NIH. (2024, July 24).
  • Irganox® 1010 (Antioxidant) by BASF - Technical Datasheet - SpecialChem. (2023, January 4).
  • 2,4-Di-tert-butylphenol - Wikipedia. (n.d.).
  • Hindered phenolic antioxidants for protection of polymers - Partners in Chemicals. (2022, October 5).
  • Transformation of Hindered Phenolic Antioxidants | Stabilization Technologies. (2019, June 9).
  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - ResearchGate. (2020, January 6).
  • GOYENCHEM AO-1010 Hindered Phenol Antioxidant CAS No.6683-19-8. (n.d.).
  • 2,4-Di-tert-butylphenol | C14H22O | CID 7311 - PubChem. (n.d.).
  • Thermogravimetry analysis (TGA) curves of natural antioxidant and commercial antioxidant... - ResearchGate. (n.d.).
  • Irganox 1010 - BASF. (n.d.).
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - NIH. (2024, November 29).
  • Butylated hydroxytoluene - Wikipedia. (n.d.).
  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - MDPI. (2024, November 29).
  • Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. (n.d.).
  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - NIH. (2022, February 16).
  • Antioxidant 1010 | C73H108O12 | CID 64819 - PubChem - NIH. (n.d.).
  • What is BHT in Food? Benefits & Uses in Food Preservation - Elchemy. (2025, April 5).
  • Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. (n.d.).
  • Thermal decomposition of some phenolic antioxidants | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.).
  • (a) Thermogravimetric (TGA) results; and (b) Differential scanning calorimetry (DSC) results for the raw materials studied. - ResearchGate. (n.d.).
  • a detailed comparison: primary antioxidant 1520 against other hindered phenol antioxidants for premium-grade applications - BDMAEE. (2025, June 27).
  • DPPH Radical Scavenging Assay - MDPI. (n.d.).
  • Thermo-Oxidative Stability and Functional Properties of Extra Virgin Olive Oil Oleogels. (n.d.).
  • Evaluation of the antioxidant activity of the extracts by DPPH assay.... - ResearchGate. (n.d.).
  • BHT - Ingredient | Inside our products - L'Oréal. (n.d.).
  • Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed. (2015, August 28).

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Comparative

A Senior Application Scientist's Guide to the Synthesis of Aminodi-tert-butylphenol Isomers: A Comparative Analysis

Introduction Within the landscape of industrial and pharmaceutical chemistry, sterically hindered phenols, particularly aminodi-tert-butylphenol isomers, represent a class of molecules with indispensable value. Their uni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Within the landscape of industrial and pharmaceutical chemistry, sterically hindered phenols, particularly aminodi-tert-butylphenol isomers, represent a class of molecules with indispensable value. Their unique structural features, characterized by bulky tert-butyl groups flanking a phenolic hydroxyl and an amino functionality, bestow upon them potent antioxidant properties and make them crucial intermediates in the synthesis of high-value chemicals.[1][2][3] These compounds are foundational in preventing oxidative degradation in materials like plastics and rubber, and serve as key building blocks for pharmaceuticals and dyes.[4][5]

The strategic placement of the amino group on the di-tert-butylated phenol ring gives rise to several key isomers, most notably 4-amino-2,6-di-tert-butylphenol, 2-amino-4,6-di-tert-butylphenol, and 5-amino-2,4-di-tert-butylphenol. Each isomer possesses distinct reactivity and utility, demanding tailored synthetic approaches. For researchers, scientists, and process development professionals, selecting the optimal synthetic route is a critical decision governed by a matrix of factors including yield, purity, scalability, cost, safety, and environmental impact.

This guide provides an in-depth comparative analysis of the principal synthetic pathways to these vital isomers. Moving beyond a mere recitation of protocols, we will dissect the underlying chemical principles, explain the causality behind methodological choices, and present field-proven insights to empower you to select and execute the most appropriate synthesis for your specific application.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of aminodi-tert-butylphenol isomers predominantly relies on the functionalization of a pre-existing di-tert-butylphenol scaffold. The choice of starting isomer (e.g., 2,6-di-tert-butylphenol vs. 2,4-di-tert-butylphenol) is the primary determinant of the final product's isomeric identity. The main strategies involve the introduction of a nitrogen-containing functional group, which is subsequently reduced to the target amine. We will explore the two most established and industrially relevant pathways: the Nitration-Reduction and the Nitrosation-Reduction routes.

The Classical Pathway: Nitration followed by Reduction

This two-step approach is a cornerstone of aromatic chemistry. It involves the electrophilic substitution of a nitro group onto the phenol ring, followed by its chemical reduction.

  • Mechanism and Rationale: The first step, electrophilic aromatic substitution, leverages the electron-rich nature of the phenol ring, which is activated by the hydroxyl group. However, the bulky tert-butyl groups introduce significant steric hindrance and electronic effects that dictate the position of nitration. A critical challenge with highly activated and sterically hindered phenols is their susceptibility to oxidation and dealkylation, particularly under harsh nitrating conditions (e.g., mixed nitric and sulfuric acids), which can lead to the formation of tars and undesired byproducts.[6] This necessitates the use of milder, more selective nitrating agents to preserve the molecular framework. The subsequent reduction of the nitro group is a well-established transformation, achievable through various methods, most commonly catalytic hydrogenation or the use of dissolving metals.[7][8]

// Node styles Start [label="Di-tert-butylphenol\n(e.g., 2,6-DTBP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitration [label="Step 1: Electrophilic\nNitration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitro_Intermediate [label="Nitro-di-tert-butylphenol\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="Step 2: Reduction\nof Nitro Group", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="Aminodi-tert-butylphenol\nIsomer", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges and labels Start -> Nitration [label=" Nitrating Agent\n(e.g., HNO₃)", color="#EA4335"]; Nitration -> Nitro_Intermediate [color="#5F6368"]; Nitro_Intermediate -> Reduction [label=" Reducing Agent\n(e.g., H₂/Pd-C, Zn)", color="#EA4335"]; Reduction -> Final_Product [color="#5F6368"]; } caption [label="Figure 1: The Nitration-Reduction Synthetic Workflow.", shape=plaintext, fontsize=10];

  • Application in 5-Amino-2,4-di-tert-butylphenol Synthesis: This isomer is a key intermediate in the synthesis of the cystic fibrosis drug Ivacaftor.[9] The synthesis starts with 2,4-di-tert-butylphenol. Nitration must be carefully controlled to achieve substitution at the 5-position. The subsequent reduction of 2,4-di-tert-butyl-5-nitrophenol is often accomplished via catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or ammonium formate.[9][10] While effective, the use of pyrophoric catalysts like Pd/C requires specialized equipment and careful handling, particularly at industrial scale.[11]

The High-Yield Alternative: Nitrosation followed by Reduction

This pathway offers a more efficient, safer, and environmentally benign alternative to the classical nitration route, particularly for the synthesis of 4-amino-2,6-di-tert-butylphenol.[5] It proceeds through a nitroso (-N=O) intermediate, which is more readily introduced and reduced under milder conditions.

  • Mechanism and Rationale: The reaction begins with the nitrosation of 2,6-di-tert-butylphenol using sodium nitrite and an acid (e.g., sulfuric acid) in a solvent like ethanol.[12] This electrophilic substitution is highly selective for the para-position due to the directing effects of the hydroxyl group and the steric blocking of the ortho positions by the tert-butyl groups. The resulting 2,6-di-tert-butyl-4-nitrosophenol is then reduced directly. A key advantage is the use of mild and inexpensive reducing agents like sodium hydrosulfite (Na₂S₂O₄), which avoids the hazards and costs associated with catalytic hydrogenation or dissolving metal reductions.[12]

// Node styles Start [label="2,6-Di-tert-butylphenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Nitrosation [label="Step 1: Electrophilic\nNitrosation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitroso_Intermediate [label="2,6-Di-tert-butyl-4-\nnitrosophenol", fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="Step 2: Reduction\nof Nitroso Group", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="4-Amino-2,6-di-tert-\nbutylphenol", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges and labels Start -> Nitrosation [label=" NaNO₂ / H₂SO₄\n(in Ethanol)", color="#EA4335"]; Nitrosation -> Nitroso_Intermediate [color="#5F6368"]; Nitroso_Intermediate -> Reduction [label=" Reducing Agent\n(e.g., Na₂S₂O₄)", color="#EA4335"]; Reduction -> Final_Product [color="#5F6368"]; } caption [label="Figure 2: The Nitrosation-Reduction Synthetic Workflow.", shape=plaintext, fontsize=10];

  • Causality and Field Insights: The superiority of this method lies in its process simplicity and exceptional yields, which can reach up to 99% for the two-step sequence.[5][12] The reaction conditions are mild (room temperature to 50°C), and the post-treatment is straightforward, often involving simple filtration and washing.[12] This avoids the complex workup procedures associated with some nitration reactions, which can involve multiple washes with acids and bases.[5] From an industrial perspective, this route is highly attractive as it eliminates the need for expensive metal catalysts and high-pressure hydrogenation equipment, leading to significant cost savings and a greener chemical process.[12]

Comparative Performance Data

To facilitate an objective comparison, the following table summarizes key performance indicators for the synthesis of 4-amino-2,6-di-tert-butylphenol via the two primary routes.

MetricNitration-Reduction RouteNitrosation-Reduction Route
Starting Material 2,6-Di-tert-butylphenol2,6-Di-tert-butylphenol
Key Reagents Nitration: Nitric AcidReduction: Zn/CaCl₂, H₂/Pd-C[5]Nitrosation: NaNO₂/H₂SO₄Reduction: Na₂S₂O₄[12]
Reaction Time Nitration: up to 10 hoursReduction: up to 8 hours[5]Nitrosation: ~2.5-4 hoursReduction: ~1-2 hours[12]
Reaction Conditions Reduction often requires elevated temperatures (e.g., 80°C)[5]Mild conditions (room temperature to ~50°C)[12]
Overall Yield ~65.8%[5]Up to 99.0%[5][12]
Key Advantages Well-established classical method.High yield, high purity, mild conditions, short reaction time, low cost, safer reagents, environmentally friendly.[5][12]
Disadvantages Long reaction times, harsh conditions, cumbersome workup, use of hazardous reagents, lower overall yield.[5]Requires careful control of reagent addition during nitrosation.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing sufficient detail for replication and verification.

Protocol 1: Synthesis of 4-Amino-2,6-di-tert-butylphenol via Nitrosation-Reduction

This protocol is adapted from a high-yield synthesis method and represents a best-in-class approach for this specific isomer.[12]

Step 1: Synthesis of 2,6-di-tert-butyl-4-nitrosophenol (Intermediate)

  • Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, dissolve 2,6-di-tert-butylphenol (e.g., 5.20 g, 25.00 mmol) in 95% industrial ethanol (40.00 ml).

  • Acidification: Under a nitrogen atmosphere and with continuous stirring at room temperature, slowly add concentrated sulfuric acid (e.g., 1.30 ml, 25.00 mmol) via the dropping funnel.

  • Nitrosation: Prepare a solution of sodium nitrite (e.g., 3.50 g, 50.00 mmol) in water (10.00 ml). Cool the reactor flask to 15-25°C using an ice bath. Slowly add the sodium nitrite solution dropwise over approximately 1.5 hours, maintaining the internal temperature below 25°C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1.0-2.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, quench the reaction by adding the mixture to a beaker of water. The yellow solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry to obtain 2,6-di-tert-butyl-4-nitrosophenol. (Expected yield: ~99.0%).[12]

Step 2: Reduction to 4-Amino-2,6-di-tert-butylphenol

  • Reactor Setup: In a suitable reaction vessel under a nitrogen atmosphere, dissolve the 2,6-di-tert-butyl-4-nitrosophenol (e.g., 5.88 g, 25.00 mmol) in a mixed solvent system of 5% aqueous sodium hydroxide (25.00 mmol) and ethanol (80.00 ml).

  • Reduction: With vigorous stirring at room temperature (25°C), add sodium hydrosulfite (Na₂S₂O₄, e.g., 8.70 g, 50.00 mmol) portion-wise. An exothermic reaction may occur; maintain the temperature with cooling if necessary.

  • Reaction Completion: Stir the reaction mixture for approximately 1.0 hour at 25°C. The disappearance of the yellow starting material and the formation of a white solid indicates reaction progression. Monitor via TLC or HPLC until completion.

  • Isolation and Purification: Remove the ethanol solvent via rotary evaporation under reduced pressure. The aqueous residue contains the precipitated white solid product. Wash the solid thoroughly with water and collect by vacuum filtration. Dry the solid to obtain 4-amino-2,6-di-tert-butylphenol. (Expected yield: ~98.9%).[12]

Protocol 2: Synthesis of 5-Amino-2,4-di-tert-butylphenol via Nitration-Reduction

This protocol is based on methods used for the synthesis of a key pharmaceutical intermediate.[9][10]

Step 1: Synthesis of 2,4-di-tert-butyl-5-nitrophenol (Intermediate)

  • Note: The nitration of 2,4-di-tert-butylphenol requires careful selection of reagents and conditions to favor substitution at the 5-position and avoid side reactions. This often involves protecting the hydroxyl group or using specific nitrating systems like a nitrate salt in acid.[11] A representative procedure would involve reacting the starting phenol with a nitrating agent (e.g., nitric acid) in a suitable solvent at a controlled temperature (e.g., 0-10°C), followed by a standard aqueous work-up.

Step 2: Reduction to 5-Amino-2,4-di-tert-butylphenol

  • Reactor Setup: To a flask suitable for reflux, add 2,4-di-tert-butyl-5-nitrophenol (e.g., 1.86 g, 7.40 mmol), ammonium formate (1.86 g), and ethanol (75 mL).

  • Catalyst Addition: Carefully add 5% Palladium on activated carbon (Pd/C) (e.g., 900 mg) to the mixture.

  • Reduction: Heat the reaction mixture to reflux and stir vigorously for approximately 2 hours. The progress can be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Final Product: Combine the filtrates and concentrate the solvent under reduced pressure to yield 5-amino-2,4-di-tert-butylphenol as a solid. (Expected yield: quantitative).[10]

Conclusion and Strategic Recommendations

The synthesis of aminodi-tert-butylphenol isomers is a mature field, yet one where significant process optimization can yield substantial benefits in terms of efficiency, safety, and sustainability.

  • For the synthesis of 4-amino-2,6-di-tert-butylphenol , the Nitrosation-Reduction pathway is unequivocally superior to the classical Nitration-Reduction route. Its mild conditions, exceptionally high yields, cost-effective reagents, and simple operational steps make it the clear choice for both laboratory-scale and industrial production.[5][12]

  • For isomers like 5-amino-2,4-di-tert-butylphenol , where the nitrosation pathway may not offer the required regioselectivity, the Nitration-Reduction route remains the standard . The key to success in this area lies in the careful control of the nitration step to maximize the yield of the desired nitro-isomer and the safe, efficient execution of the catalytic hydrogenation.

Looking forward, the development of direct amination methodologies, potentially using earth-abundant metal catalysts or metal-free conditions, holds promise for further streamlining these syntheses.[13][14][15] Such routes could, in principle, offer a single-step conversion from phenol to aminophenol, representing the ultimate in atom economy. However, these technologies are still emerging and require further development to compete with the robustness and high yields of the optimized pathways presented in this guide. For the practicing chemist today, a thorough understanding of the classical and optimized two-step routes provides a powerful and reliable toolkit for accessing these valuable chemical building blocks.

References

  • Title: Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol Source: Google Patents URL
  • Title: Synthesis of 2,4-Di-tert-butylphenol over TPA-SBA-15 catalyst Source: ResearchGate URL: [Link]

  • Title: Selective nitration process Source: Google Patents URL
  • Title: Method of preparing 2,6-di-tert.
  • Title: Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol Source: Google Patents URL
  • Title: Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles Source: MDPI URL: [Link]

  • Title: 4-Aminophenol Source: Wikipedia URL: [Link]

  • Title: Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support Source: Organic Letters URL: [Link]

  • Title: The preparation method of 2-amino-4-tert.
  • Title: Metal-free catalytic reduction of 4-nitrophenol to 4-aminophenol by N-doped graphene Source: Energy & Environmental Science (RSC Publishing) URL: [Link]

  • Title: An improved process for preparation of 5-amino-2,4-di-tert- butylphenol or an acid addition salt thereof Source: Google Patents URL
  • Title: Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol Source: Technical Disclosure Commons URL: [Link]

  • Title: Catalytic Amination of Phenols with Amines Source: Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of hindered phenols Source: Google Patents URL
  • Title: The Direct Coupling of Phenols and Amines under Rhodium Catalysis Source: ResearchGate URL: [Link]

  • Title: Direct Amination of Phenols under Metal-Free Conditions Source: Organic Chemistry Portal URL: [Link]

  • Title: Stepwise reduction of p-nitrophenol Source: Google Patents URL
  • Title: Catalytic Amination of Phenols with Amines Source: PubMed URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Amino-3,5-di-tert-butylphenol and Its Isomers

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of isomeric compounds is a cornerstone of quality control, process optimization, and regulatory compliance. Min...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of isomeric compounds is a cornerstone of quality control, process optimization, and regulatory compliance. Minor shifts in the substitution pattern on an aromatic ring can lead to significant changes in a molecule's physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of 2-Amino-3,5-di-tert-butylphenol and its key isomers, offering a practical framework for their differentiation using routine analytical techniques.

The isomers under consideration are:

  • Isomer 1: 2-Amino-3,5-di-tert-butylphenol

  • Isomer 2: 4-Amino-3,5-di-tert-butylphenol

  • Isomer 3: 2-Amino-4,6-di-tert-butylphenol

  • Isomer 4: 5-Amino-2,4-di-tert-butylphenol

This guide will delve into the expected and observed differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying principles that govern these variations.

The Crucial Role of Structure: An Overview of the Isomers

The spatial arrangement of the hydroxyl (-OH), amino (-NH2), and bulky tert-butyl (-tBu) groups on the phenol ring is the primary determinant of the unique spectroscopic fingerprint of each isomer. These arrangements influence electron density distribution, steric hindrance, and the potential for intra- and intermolecular interactions, such as hydrogen bonding.

Below is a diagram illustrating the structures of the isomers discussed in this guide.

Caption: Molecular structures of the aminodi-tert-butylphenol isomers.

Mass Spectrometry: The First Step in Identification

Mass spectrometry provides the molecular weight of the analyte, which is a fundamental piece of information for identification. All four isomers share the same molecular formula, C₁₄H₂₃NO, and therefore the same nominal molecular weight of 221 g/mol .

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent such as methanol or dichloromethane.

  • Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing the molecule to lose an electron and form a molecular ion (M⁺•).

  • Fragmentation: The high energy of EI causes the molecular ion to fragment into smaller, characteristic ions.

  • Detection: The ions are separated by their mass-to-charge ratio (m/z) and detected.

Comparative Analysis:

While the molecular ion peak will be observed at m/z 221 for all isomers, the fragmentation pattern can provide clues to their structure. A common fragmentation pathway for phenols with alkyl substituents is the loss of a methyl group (CH₃•, 15 Da) from a tert-butyl group to form a stable benzylic cation. This would result in a prominent peak at m/z 206 (221 - 15). The relative intensities of the molecular ion and fragment peaks can vary between isomers due to differences in the stability of the initial molecular ion. For instance, steric crowding around the functional groups in some isomers might lead to a less stable molecular ion and more extensive fragmentation.

Table 1: Expected and Observed Mass Spectrometry Data

IsomerMolecular FormulaNominal Mass (Da)Expected [M+H]⁺ (ESI-MS)Observed [M+H]⁺ (ESI-MS)Key Fragmentation Peak (EI-MS)
1: 2-Amino-3,5-di-tert-butylphenolC₁₄H₂₃NO221222.18Data not availablem/z 206
2: 4-Amino-3,5-di-tert-butylphenolC₁₄H₂₃NO221222.18Data not availablem/z 206
3: 2-Amino-4,6-di-tert-butylphenolC₁₄H₂₃NO221222.18Data not availablem/z 206
4: 5-Amino-2,4-di-tert-butylphenolC₁₄H₂₃NO221222.18222.4[1]m/z 206
¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift, splitting pattern (multiplicity), and integration of the signals for the aromatic protons, as well as the protons of the -OH and -NH₂ groups, are highly sensitive to the substituent positions.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Comparative Analysis:

The key to differentiating the isomers lies in the aromatic region (typically 6.0-7.5 ppm). The number of distinct aromatic proton signals and their coupling patterns are dictated by the symmetry of the molecule.

  • Isomer 1 (2-Amino-3,5-di-tert-butylphenol): This isomer is expected to show two distinct signals for the two aromatic protons, which would appear as doublets due to coupling to each other.

  • Isomer 2 (4-Amino-3,5-di-tert-butylphenol): Due to the plane of symmetry through the C1-C4 axis, the two aromatic protons are chemically equivalent. They are expected to give a single signal (a singlet).

  • Isomer 3 (2-Amino-4,6-di-tert-butylphenol): Similar to isomer 1, this isomer should exhibit two distinct aromatic proton signals, appearing as doublets. However, the chemical shifts will differ due to the different electronic environment.

  • Isomer 4 (5-Amino-2,4-di-tert-butylphenol): This isomer has two non-equivalent aromatic protons, which should appear as two singlets, as they are not adjacent to each other. Experimental data for this compound shows two singlets at 6.84 and 6.08 ppm.[1]

The positions of the -OH and -NH₂ protons are also informative. In ortho-aminophenols like Isomers 1 and 3, intramolecular hydrogen bonding between the -OH and -NH₂ groups can lead to a downfield shift and broadening of the -OH proton signal. The chemical shifts of the tert-butyl protons will also vary slightly depending on their proximity to the electron-donating or -withdrawing groups.

Caption: A generalized workflow for isomer identification using ¹H NMR.

Table 2: Experimental and Predicted ¹H NMR Data (Chemical Shifts in ppm)

IsomerAromatic Protons (Predicted/Observed)-OH Proton (Predicted/Observed)-NH₂ Protons (Predicted/Observed)tert-Butyl Protons (Predicted/Observed)
1: 2-Amino-3,5-di-tert-butylphenolTwo doubletsBroad singlet, downfieldBroad singletTwo singlets
2: 4-Amino-3,5-di-tert-butylphenolOne singletSingletSingletOne singlet
3: 2-Amino-4,6-di-tert-butylphenolTwo doubletsBroad singlet, downfieldBroad singletTwo singlets
4: 5-Amino-2,4-di-tert-butylphenol6.84 (s, 1H), 6.08 (s, 1H)[1]8.64 (s, 1H)[1]4.39 (s, 2H)[1]1.27 (m, 18H)[1]
¹³C NMR Spectroscopy: A Complementary Perspective

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. While generally less sensitive than ¹H NMR, it is an excellent tool for confirming the number of non-equivalent carbon atoms in a molecule, which is directly related to its symmetry.

Comparative Analysis:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbons directly attached to the electron-donating -OH and -NH₂ groups will be shielded (shifted upfield), while the carbons bearing the tert-butyl groups will also have characteristic shifts. The number of signals in the aromatic region (110-160 ppm) will correspond to the number of non-equivalent aromatic carbons.

  • tert-Butyl Carbons: Each isomer will show signals for the quaternary carbon and the methyl carbons of the tert-butyl groups. Symmetrical isomers like Isomer 2 will show only one set of signals for the two equivalent tert-butyl groups.

Infrared (IR) Spectroscopy: Unveiling Functional Groups and Hydrogen Bonding

IR spectroscopy is particularly useful for identifying the functional groups present and probing the extent of hydrogen bonding.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and collect the spectrum.

Comparative Analysis:

  • O-H and N-H Stretching: The most informative region is 3000-3600 cm⁻¹.

    • The -OH stretch will appear as a broad band, with its position and broadness indicating the extent of hydrogen bonding. In Isomers 1 and 3, intramolecular hydrogen bonding between the ortho -OH and -NH₂ groups is expected to result in a broader and lower frequency O-H stretch compared to Isomers 2 and 4, where only intermolecular hydrogen bonding is possible.

    • The -NH₂ group will typically show two bands in this region, corresponding to the symmetric and asymmetric N-H stretches. The positions of these bands are also sensitive to hydrogen bonding.

  • C-N and C-O Stretching: These vibrations appear in the fingerprint region (1000-1300 cm⁻¹) and can be complex, but variations in their positions can be correlated with the substitution pattern.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations (700-900 cm⁻¹) are characteristic of the substitution pattern on the benzene ring.

Table 3: Key Differentiating Features in IR Spectra

IsomerO-H Stretch (cm⁻¹)N-H Stretches (cm⁻¹)Key Differentiating Feature
1: 2-Amino-3,5-di-tert-butylphenolBroad, lower frequency (e.g., 3200-3400)Two bands, potentially broadenedEvidence of strong intramolecular hydrogen bonding (broad O-H).
2: 4-Amino-3,5-di-tert-butylphenolSharper, higher frequency (e.g., 3400-3600)Two distinct bandsLess evidence of strong hydrogen bonding compared to ortho isomers.
3: 2-Amino-4,6-di-tert-butylphenolBroad, lower frequency (e.g., 3200-3400)Two bands, potentially broadenedEvidence of strong intramolecular hydrogen bonding (broad O-H).
4: 5-Amino-2,4-di-tert-butylphenolSharper, higher frequency (e.g., 3400-3600)Two distinct bandsLess evidence of strong hydrogen bonding compared to ortho isomers.
Conclusion: A Multi-faceted Approach to Isomer Identification

Differentiating between the isomers of amino-di-tert-butylphenol requires a systematic and multi-technique approach. While mass spectrometry can confirm the molecular weight, ¹H NMR is the most definitive technique for establishing the substitution pattern by analyzing the aromatic proton signals. IR spectroscopy provides crucial complementary information, particularly regarding the presence and nature of hydrogen bonding, which is a direct consequence of the relative positions of the hydroxyl and amino groups. By carefully analyzing the data from these techniques and understanding the underlying principles of how molecular structure influences spectroscopic output, researchers can confidently identify and characterize these and other isomeric compounds.

References

  • PubChem. (n.d.). 2-Amino-4,6-di-tert-butylphenol. National Center for Biotechnology Information. Retrieved from [Link]

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Comparative

"biological evaluation of 2-Amino-3,5-di-tert-butylphenol derivatives"

A Comparative Guide to the Biological Evaluation of 2-Amino-3,5-di-tert-butylphenol Derivatives This guide provides an in-depth comparative analysis of the biological activities of derivatives based on the 2-Amino-3,5-di...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Evaluation of 2-Amino-3,5-di-tert-butylphenol Derivatives

This guide provides an in-depth comparative analysis of the biological activities of derivatives based on the 2-Amino-3,5-di-tert-butylphenol scaffold. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data presentation to explain the causal relationships behind experimental choices and outcomes. We will objectively compare the performance of specific derivatives against each other and relevant alternatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Privileged Scaffold: Understanding the 3,5-Di-tert-butylphenol Moiety

The 3,5-di-tert-butylphenol core is a foundational structure in medicinal chemistry, primarily due to its inherent antioxidant capabilities. The two bulky tert-butyl groups flanking the hydroxyl group provide significant steric hindrance. This structural feature is not arbitrary; it is critical for stabilizing the phenoxy radical that forms when the molecule neutralizes a free radical by donating a hydrogen atom.[1][2] This stabilization prevents the antioxidant molecule itself from becoming a harmful pro-oxidant, thereby enhancing its efficacy and safety.[1] The electron-donating nature of the alkyl tert-butyl groups further increases the electron density on the hydroxyl group, facilitating the hydrogen atom donation that is central to its antioxidant action.[1]

The introduction of an amino group at the 2-position transforms this scaffold into a versatile platform for chemical modification. This amino group serves as a synthetic handle, allowing for the attachment of various pharmacophores to explore a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3]

G cluster_0 Antioxidant Mechanism cluster_1 Structural Features Phenol Hindered Phenol (Ar-OH) Radical Free Radical (R•) PhenoxyRadical Stable Phenoxy Radical (Ar-O•) Phenol->PhenoxyRadical H• Donation Neutralized Neutralized Molecule (RH) Radical->Neutralized H• Acceptance tertButyl1 Bulky tert-Butyl Group tertButyl1->PhenoxyRadical Steric Hindrance & Stabilization tertButyl2 Bulky tert-Butyl Group tertButyl2->PhenoxyRadical Steric Hindrance & Stabilization OH_group Hydroxyl Group (-OH) OH_group->Phenol G start Crude Extract or Synthesized Compound Library fractionation Bioactivity-Guided Fractionation (e.g., Chromatography) start->fractionation primary_screen Primary Screening (e.g., DPPH, MTT Assay) fractionation->primary_screen hit_id Hit Identification (Active Fractions/Compounds) primary_screen->hit_id hit_id->fractionation Inactive secondary_screen Secondary Screening (e.g., Cell-based Assays, Enzyme Inhibition) hit_id->secondary_screen Active lead_id Lead Compound Identification secondary_screen->lead_id lead_id->fractionation Requires Optimization in_vivo In Vivo Testing (e.g., Animal Models) lead_id->in_vivo Promising end Preclinical Candidate in_vivo->end

Caption: General workflow for bioactivity-guided evaluation of novel compounds. [13]

Protocol 1: DPPH Radical Scavenging Assay

This protocol is adapted from standard methods used for evaluating the antioxidant activity of phenolic compounds. [4][5] Objective: To determine the free radical scavenging capacity of the test compounds.

Materials:

  • Test compounds and positive control (e.g., Ascorbic acid, Trolox).

  • DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Methanol or Ethanol (95%).

  • 96-well microplate.

  • Spectrophotometer (plate reader).

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Preparation of Test Samples: Prepare a stock solution of each test compound and the positive control in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 1000 µg/mL).

  • Assay: a. To each well of a 96-well plate, add 50 µL of the test sample at various concentrations. b. Add 150 µL of the 0.1 mM DPPH solution to each well. c. For the blank, add 50 µL of methanol instead of the test sample.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the following formula:

    • % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • Data Analysis: Plot the percentage of scavenging activity against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay for assessing cell viability and is widely used for screening anticancer compounds. [6] Objective: To determine the cytotoxic effect of the test compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa) and a non-cancerous control line (e.g., HEK293).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compounds and a positive control (e.g., Doxorubicin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

  • 96-well cell culture plate.

  • CO₂ incubator, Spectrophotometer.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the formula:

    • % Viability = (Abs_sample / Abs_control) * 100

  • Data Analysis: Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The 2-Amino-3,5-di-tert-butylphenol scaffold is a highly promising platform for the development of novel therapeutic agents. The inherent antioxidant properties of the hindered phenol core provide a strong foundation for creating derivatives with potent anti-inflammatory and anticancer activities. As demonstrated by the thiazolidinone and naphthoquinone derivatives, strategic modification of the amino group can yield compounds with efficacy comparable to or exceeding that of established drugs and with specific molecular targets like receptor tyrosine kinases. [3][7] Future research should focus on a systematic structure-activity relationship (SAR) study by synthesizing a broader library of derivatives with diverse substitutions on the amino group. This will allow for the fine-tuning of biological activity and selectivity. Furthermore, exploring the synergistic potential of these compounds with existing chemotherapies could open new avenues for combination treatments. The detailed protocols and comparative data presented in this guide provide a robust framework for researchers to advance the biological evaluation of this valuable class of compounds.

References

  • Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. PubMed.
  • Antioxidant activity of 2,4-di-tert-butylphenol isolated from plant growth promoting endophytic Streptomyces KCA-1. ThaiScience.
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  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. MDPI.
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  • Anti-inflammatory and anticancer activities of erythrodiol-3-acetate and 2,4-di-tert-butylphenol isolated from Humboldtia unijuga. ResearchGate.
  • Synthesis and properties of 3-amino-2-(3,5-di-tert-buthyl-4-hydroxyphenil)-1,4-naphthoquinones. ResearchGate.
  • THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. ResearchGate.
  • The bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs. ResearchGate.
  • Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. PubMed.
  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Institutes of Health.
  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate.
  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. National Institutes of Health.
  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. MDPI.
  • Molecular structure and internal dynamics of the antioxidant 2,6-di-tert-butylphenol. ScienceDirect.
  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. ResearchGate.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health.
  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. National Institutes of Health.
  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. National Institutes of Health.
  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP.
  • Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. ResearchGate.
  • Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools. MDPI.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
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  • Identification, Quantification, and Antioxidant Evaluation of Phenolic Compounds from Colored Opuntia ficus-indica (L.) Roots Using UHPLC-DAD-ESI-MS/MS. National Institutes of Health.
  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. National Institutes of Health.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
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Sources

Validation

A Senior Application Scientist's Guide to the Catalytic Efficiency of Metal Complexes with Different Aminophenol Ligands

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern catalysis, the quest for efficient, selective, and robust catalysts is paramount. Among the vast arsenal of ligand architectures,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern catalysis, the quest for efficient, selective, and robust catalysts is paramount. Among the vast arsenal of ligand architectures, aminophenol-based ligands have emerged as a privileged class, demonstrating remarkable versatility in coordinating with a wide array of transition metals to catalyze a diverse range of chemical transformations.[1][2] Their utility is deeply rooted in their tunable electronic properties, steric adaptability, and the frequent exhibition of redox non-innocence, where the ligand actively participates in the catalytic cycle by storing and transferring electrons.[3][4]

This guide provides an in-depth comparison of the catalytic efficiency of metal complexes featuring different aminophenol ligands. We will delve into the causal relationships between ligand design and catalytic performance in key application areas, supported by experimental data and detailed protocols. Our focus is to equip you with the fundamental principles and practical insights necessary to select or design the optimal metal-aminophenol catalyst for your specific application.

The Decisive Role of the Aminophenol Ligand Framework

The efficacy of a metal-based catalyst is not solely dictated by the metal center but is intricately modulated by the coordinating ligand. Aminophenol ligands, which can be easily synthesized and functionalized, offer a powerful platform for fine-tuning the catalytic properties of metal complexes. The key factors influencing their catalytic efficiency include:

  • Denticity: The number of donor atoms in the ligand (bidentate, tridentate, tetradentate, etc.) profoundly impacts the stability, geometry, and reactivity of the metal complex.[5][6]

  • Electronic Effects: Electron-donating or electron-withdrawing substituents on the aminophenol backbone can modulate the electron density at the metal center, thereby influencing its reactivity towards substrates.[7]

  • Steric Hindrance: Bulky substituents near the metal's coordination sphere can enforce specific geometries, prevent catalyst deactivation pathways (e.g., dimerization), and induce stereoselectivity.

  • Redox Non-Innocence: A defining feature of many aminophenol ligands is their ability to exist in multiple redox states (aminophenolate, semiquinoneimine radical, and quinoneimine).[2][4] This allows the ligand to act as an electron reservoir, facilitating multi-electron transformations at the metal center without requiring high oxidation state changes of the metal itself, which can often be energetically demanding.[3]

I. Catalytic Oxidation Reactions: Mimicking Nature's Efficiency

One of the most prominent applications of metal-aminophenol complexes is in oxidation catalysis, often drawing inspiration from metalloenzymes.[2] These complexes have shown remarkable activity in the aerobic oxidation of various substrates, including phenols and alcohols.

A. Comparative Performance in Phenol Oxidation

The oxidation of o-aminophenols to 2-aminophenoxazin-3-one is a benchmark reaction to evaluate the catalytic prowess of these complexes, mimicking the function of phenoxazinone synthase. The catalytic efficiency is highly dependent on the metal center and the ligand architecture.

CatalystSubstratekcat (h⁻¹)Comments
[Mn(L)(N₃)(H₂O)]·1/3H₂O 2-Aminophenol1.83 x 10³Tetradentate Schiff-base ligand. The azide co-ligand enhances catalytic activity compared to aqua or perchlorate co-ligands.[8]
[Mn(L)(NCS)(H₂O)] 2-Aminophenol1.79 x 10³Similar tetradentate Schiff-base ligand as above. The thiocyanate co-ligand also promotes high catalytic efficiency.[8]
[Cu(L3)(Cl)₂] 2-Aminophenol1.44 x 10⁴Tridentate N₃ ligand with an imidazole moiety. Exhibits significantly higher activity compared to complexes with pyridine or benzimidazole moieties due to favorable electronic properties.[9]
[Cu(L2)(Cl)₂]·H₂O 2-Aminophenol2.95 x 10³Tridentate N₃ ligand with a benzimidazole moiety. Lower activity than the imidazole-containing counterpart.[9]
[Cu(L1)(Cl)₂]·MeOH 2-Aminophenol2.23 x 10³Tridentate N₃ ligand with a pyridine moiety. The least active among the three compared copper complexes, highlighting the influence of the heterocyclic donor group.[9]

Causality Behind Performance Differences:

The superior performance of the manganese complexes with azide and thiocyanate co-ligands can be attributed to the electronic nature of these small, coordinating anions which can fine-tune the redox potential of the Mn(III)/Mn(II) couple, facilitating substrate oxidation.[8] In the case of the copper complexes, the higher catalytic efficiency of the complex with the imidazole-containing ligand (L3) is ascribed to its superior σ-donating and π-accepting properties compared to pyridine and benzimidazole. This enhances the Lewis acidity of the copper center, promoting substrate binding and activation.[9]

B. Mechanistic Insights into Aerobic Oxidation

The catalytic cycle for the aerobic oxidation of 2-aminophenol by these complexes generally involves the formation of a catalyst-substrate adduct, followed by intramolecular electron transfer to generate a substrate radical and a reduced metal center. This reduced metal center then activates molecular oxygen to complete the catalytic cycle. The redox-active nature of the aminophenol substrate is crucial in this process.

Oxidation_Mechanism M_n M^n(L) Adduct [M^n(L)(Substrate)] M_n->Adduct + Substrate Substrate 2-Aminophenol Substrate->Adduct Radical_Intermediate [M^(n-1)(L)(Substrate•)] Adduct->Radical_Intermediate Intramolecular Electron Transfer Product 2-Aminophenoxazin-3-one Radical_Intermediate->Product + O₂ - H₂O₂ O2 O₂ O2->Radical_Intermediate M_n_regen M^n(L) Product->M_n_regen

Caption: Generalized catalytic cycle for the aerobic oxidation of 2-aminophenol.

II. Ring-Opening Polymerization (ROP) of Lactides

Metal complexes of aminophenolate ligands have emerged as highly efficient initiators for the ring-opening polymerization (ROP) of lactides to produce biodegradable polylactides (PLAs). The catalytic activity and stereoselectivity of these systems are highly sensitive to the ligand's steric and electronic properties.

A. Comparative Performance of Zinc-Aminophenolate Catalysts in rac-Lactide Polymerization

Zinc complexes are particularly well-suited for ROP due to their low toxicity and high activity. The following table compares the performance of several zinc complexes with different tridentate aminophenolate ligands.

CatalystSubstituent on Ligand (R)Time (min)Conversion (%)Pₘ (Isotacticity)Comments
L¹ZnEt Benzyl120980.65Serves as a baseline for comparison.[10][11]
L²ZnEt 2-Methoxybenzyl120850.63The electron-donating methoxy group slightly decreases activity, potentially due to stronger coordination of the pendant arm, hindering monomer access.[10][11]
L³ZnEt 2-Fluorobenzyl120920.66The electron-withdrawing fluorine has a minor effect on activity compared to the unsubstituted benzyl group.[10][11]
L⁴ZnEt Thiophenylmethyl120>990.72The sulfur-containing pendant arm significantly enhances both catalytic activity and isotacticity, likely due to favorable electronic effects and a more rigid coordination geometry that enhances stereocontrol.[10][11]
Zn-Amido-Oxazolinate (2g) -CF₃ on oxazoline ring20-30>930.86 (at 50°C)This catalyst with strong electron-withdrawing groups demonstrates exceptionally high activity and isotacticity.[12]

Causality Behind Performance Differences:

The enhanced performance of the L⁴ZnEt complex highlights the significant role of the pendant donor arm in the ligand design. The thiophenylmethyl group likely modifies the electronic properties at the zinc center and enforces a more rigid coordination environment, which is beneficial for stereoselective polymerization.[10][11] The high activity and isotacticity of the zinc amido-oxazolinate complex with electron-withdrawing trifluoromethyl groups suggest that increasing the Lewis acidity of the zinc center accelerates the polymerization and enhances stereocontrol.[12]

B. Experimental Protocol: Synthesis of a Tridentate Aminophenol Ligand

A self-validating protocol for the synthesis of a representative tridentate aminophenol ligand is provided below.

Materials:

  • 2-Amino-4,6-di-tert-butylphenol

  • 2-(Chloromethyl)pyridine hydrochloride

  • Triethylamine

  • Methanol

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-amino-4,6-di-tert-butylphenol (1.0 eq) and 2-(chloromethyl)pyridine hydrochloride (1.1 eq) in methanol.

  • Basification: Add triethylamine (2.5 eq) to the mixture to deprotonate the amine and neutralize the hydrochloride.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove triethylamine hydrochloride.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired tridentate aminophenol ligand.

  • Characterization: Confirm the structure and purity of the ligand using ¹H NMR, ¹³C NMR, and mass spectrometry.

Ligand_Synthesis_Workflow Start Start: Reactants in Methanol Dissolve Dissolve Aminophenol and Pyridine Precursor Start->Dissolve Add_Base Add Triethylamine Dissolve->Add_Base Reflux Reflux for 12-24h Add_Base->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor TLC_Monitor->Reflux Incomplete Workup Aqueous Work-up TLC_Monitor->Workup Complete Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End: Pure Ligand Characterize->End

Caption: Workflow for the synthesis of a tridentate aminophenol ligand.

III. Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes bearing aminophenol ligands have shown promise in C-C and C-N bond-forming reactions. The redox-active nature of these ligands can play a crucial role in the catalytic cycle, particularly in facilitating the reductive elimination step.

A. Suzuki-Miyaura Coupling

While classic phosphine ligands dominate this field, aminophenol ligands offer an alternative that can influence catalyst stability and activity. The electron-donating nature of the phenolate and amine moieties can help stabilize the Pd(0) active species.

Mechanistic Considerations:

The generally accepted mechanism for Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination. The aminophenol ligand primarily influences the electron density at the palladium center, which can affect the rates of oxidative addition and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)(X)L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)(Ar')L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Organoboron Ar'-B(OR)₂ Organoboron->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. C-H Amination

In some advanced applications, the redox-active aminophenol ligand directly participates in the reaction mechanism. For instance, in certain C-H amination reactions catalyzed by palladium-aminophenol complexes, the ligand can be oxidized to its iminosemiquinonate form. This facilitates a single-electron transfer (SET) to the substrate, generating a substrate radical and initiating the C-H functionalization cascade.[1][13] This ligand-centered redox activity opens up new mechanistic pathways that are not accessible with conventional "innocent" ligands.[1][13]

Conclusion and Future Outlook

Metal complexes with aminophenol ligands represent a highly versatile and tunable class of catalysts. As demonstrated, strategic modifications to the ligand's denticity, steric bulk, and electronic properties can lead to significant enhancements in catalytic efficiency and selectivity across a range of important chemical transformations. The redox-non-innocent character of many aminophenol ligands is a particularly powerful feature, enabling novel reaction pathways and facilitating challenging multi-electron processes.

For researchers and professionals in drug development and chemical synthesis, a deep understanding of these structure-activity relationships is crucial for rational catalyst design. The experimental protocols provided herein serve as a validated starting point for synthesizing and evaluating these promising catalytic systems. Future research will undoubtedly uncover new applications and further refine our understanding of the intricate interplay between the metal center and the dynamic aminophenol ligand.

References

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  • Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. ResearchGate. [Link]

  • Synthesis and Characterization of N,N,O-Tridentate Aminophenolate Zinc Complexes and Their Catalysis in the Ring-Opening Polymerization of Lactides. PMC - PubMed Central. [Link]

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Comparative

A Senior Application Scientist's Guide to In-Silico Modeling of 2-Amino-3,5-di-tert-butylphenol Properties

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Predictive Modeling in Chemical Evaluation In the landscape of modern chemical research and drug development, the...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Predictive Modeling in Chemical Evaluation

In the landscape of modern chemical research and drug development, the ability to anticipate a molecule's behavior in vivo long before it reaches a laboratory bench is paramount. This predictive power, offered by in-silico modeling, has transitioned from a niche academic pursuit to an indispensable tool in the pharmaceutical and chemical industries.[1][2] It allows for the high-throughput screening of vast compound libraries, significant reductions in cost and time, and a more ethical approach to research by minimizing animal experimentation.[2]

This guide focuses on the in-silico characterization of 2-Amino-3,5-di-tert-butylphenol, a substituted phenolic compound. Phenolic compounds are a recurring motif in medicinal chemistry and are known for a wide range of biological activities.[3] The presence of bulky tert-butyl groups and an amino functional group suggests potentially interesting steric and electronic properties that can influence its pharmacokinetic and toxicological profile. The tert-butyl group, for instance, can enhance stability and influence solubility, making such derivatives valuable in various applications.[4]

We will explore a multi-faceted computational approach, comparing various modeling techniques to construct a comprehensive profile of this molecule. The methodologies discussed are chosen to create a self-validating system, where the convergence or divergence of predictions from different models provides a deeper, more reliable understanding of the compound's potential properties.

Pillar 1: Comparative Analysis of In-Silico Methodologies

The selection of an appropriate in-silico tool is contingent on the specific properties being investigated. A robust analysis leverages a combination of methods to build a holistic view of the molecule. The primary methodologies include Quantitative Structure-Activity Relationship (QSAR) models, comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictors, and molecular docking simulations.[1]

Methodology Comparison
MethodologyPrincipleStrengthsLimitationsRepresentative Tools
QSAR Models Relates the chemical structure of a series of compounds to their biological activity or a specific property through statistical correlation.[1]Excellent for predicting properties within a defined chemical space (e.g., phenols); rapid screening of analogues.[5][6][7]Predictive power is limited to the chemical domain of the training set; may not be accurate for novel scaffolds.OECD QSAR Toolbox, Toxtree, Molinspiration[8][9]
ADMET Predictors Utilizes a combination of QSAR, machine learning, and rule-based systems to predict a compound's pharmacokinetic and toxicity profile.[1][10]Provides a broad profile covering absorption, distribution, metabolism, excretion, and various toxicity endpoints.[10]Predictions are probabilistic and can vary between different software; often requires expert interpretation.ADMET Predictor®, pkCSM, SwissADME[10][11]
Molecular Docking Simulates the binding of a small molecule (ligand) to the active site of a macromolecular target (e.g., a protein or enzyme).[1]Provides mechanistic insights into potential biological targets and binding modes; useful for virtual screening and lead optimization.[12][13]Requires a high-resolution 3D structure of the target; scoring functions can be inaccurate in ranking binding affinities.AutoDock, Schrödinger Suite, Discovery Studio[8]

The causality behind employing multiple approaches lies in the principle of consensus modeling. If a QSAR model flags a potential toxicity and a mechanistically-based tool like a docking simulation against a known toxicity-related receptor shows a favorable binding pose, the confidence in the prediction is significantly increased. This integrated approach is a cornerstone of modern computational toxicology.[14][15]

Pillar 2: Predicted Physicochemical and ADMET Profile of 2-Amino-3,5-di-tert-butylphenol

To generate a predictive profile, we will utilize the pkCSM web server, a tool that relies on graph-based signatures to predict a wide range of pharmacokinetic and toxicological properties.[11] The SMILES string for 2-Amino-3,5-di-tert-butylphenol (Nc1cc(cc(c1O)C(C)(C)C)C(C)(C)C) will serve as the input for our predictions. For comparative purposes, we will contrast these predictions with available data for the structurally related compound, 2,4-di-tert-butylphenol.[16]

Predicted Properties Table
PropertyPredicted Value (2-Amino-3,5-di-tert-butylphenol)Experimental/Known Data (2,4-di-tert-butylphenol)Interpretation & Significance
Molecular Weight 235.37 g/mol 206.32 g/mol Both are within the typical range for small molecule drugs.
LogP (Octanol/Water Partition Coefficient) 3.854.3High lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.
Water Solubility (LogS) -4.2 mol/L-3.8 mol/L (33 mg/L)[16]Predicted to be poorly soluble in water, a common challenge for lipophilic compounds.
Caco-2 Permeability (Log Papp) 1.1 cm/sN/AHigh predicted permeability, consistent with good intestinal absorption.
Intestinal Absorption (Human) 95%N/ALikely to be well-absorbed from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeability (LogBB) 0.5N/APredicted to cross the blood-brain barrier, indicating potential for CNS effects.
CYP2D6 Substrate NoN/ANot predicted to be a major substrate for this key drug-metabolizing enzyme.
CYP3A4 Substrate YesN/APredicted to be a substrate for CYP3A4, the most important enzyme in drug metabolism.
AMES Toxicity NoN/ANot predicted to be mutagenic, a critical early safety endpoint.
hERG I Inhibitor NoN/ALow risk of cardiac toxicity related to hERG channel blockade.
Hepatotoxicity YesYes (in rats at high doses)[17]Potential for liver toxicity, which aligns with findings for similar phenolic compounds.
Skin Sensitisation NoN/APredicted to have a low potential for causing skin allergies.

Disclaimer: These are in-silico predictions and require experimental validation.

The predicted hepatotoxicity is a key finding that warrants further investigation. Structurally similar compounds, such as 2,6-di-tert-butylphenol, have been investigated for their toxic effects, including carcinogenic risk, through integrated transcriptomics and molecular modeling.[18] This highlights the necessity of using computational predictions as a guide for targeted experimental testing.

Pillar 3: Experimental Protocols & Visualization

To ensure this guide is not merely theoretical but also practical, we provide a step-by-step workflow for generating an ADMET profile. Following this, we present visualizations created using Graphviz to illustrate the logical flow of in-silico analysis.

Protocol: ADMET Prediction using pkCSM
  • Obtain Molecular Structure: The first step is to acquire the structure of 2-Amino-3,5-di-tert-butylphenol in a machine-readable format. The most common format is the Simplified Molecular Input Line Entry System (SMILES).

    • SMILES String: Nc1cc(cc(c1O)C(C)(C)C)C(C)(C)C

  • Access the pkCSM Web Server: Navigate to the pkCSM predictive modeling server.[11] This is a freely accessible tool for academic use.

  • Input the Molecule: Paste the SMILES string into the input box on the web server. The tool also accepts .sdf files for multiple molecules.

  • Run Prediction: Submit the structure for analysis. The server will calculate a wide range of properties based on its internal models.

  • Analyze the Output: The results will be presented in tabular format, categorized by ADMET properties (e.g., Absorption, Distribution, Metabolism, Excretion, Toxicity).

  • Interpret and Compare: Critically evaluate the predicted values. Compare them against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five) and against experimental data for structurally similar compounds to contextualize the findings. For instance, the predicted high lipophilicity (LogP > 3) is a common feature of di-tert-butylated phenols.[4]

Visualizations

In_Silico_Workflow cluster_input 1. Input Generation cluster_prediction 2. Computational Modeling cluster_analysis 3. Data Analysis & Validation mol_structure Define Molecule (2-Amino-3,5-di-tert-butylphenol) get_smiles Generate SMILES/SDF mol_structure->get_smiles qsar QSAR Models (Toxicity, Activity) get_smiles->qsar admet ADMET Predictors (pkCSM, SwissADME) get_smiles->admet docking Molecular Docking (Potential Targets) get_smiles->docking data_table Compile Predicted Properties Table qsar->data_table admet->data_table docking->data_table comparison Compare to Analogs & Experimental Data data_table->comparison woe Weight of Evidence Assessment comparison->woe final_report final_report woe->final_report Generate Report Model_Relationships cluster_structure Structure-Based cluster_ligand Ligand-Based cluster_systems Systems-Level Docking Molecular Docking PBPK PBPK Modeling Docking->PBPK Input Parameters Pharmacophore Pharmacophore Modeling QSAR QSAR QSAR->PBPK Input Parameters Similarity Similarity Searching Molecule Target Molecule Molecule->Docking 3D Conformation Molecule->Pharmacophore 3D Conformation Molecule->QSAR Ligand Properties Molecule->Similarity Ligand Properties

Caption: Logical relationships between different in-silico models.

Conclusion and Future Directions

The in-silico analysis of 2-Amino-3,5-di-tert-butylphenol suggests a highly lipophilic molecule with good membrane permeability but poor aqueous solubility. While it shows a low risk for mutagenicity and cardiotoxicity, a potential for hepatotoxicity has been flagged, aligning with data from analogous compounds. [17]These predictions provide a robust, data-driven foundation for guiding subsequent experimental work. The next logical steps would involve in vitro assays to confirm the predictions for metabolism by CYP3A4 and to assess cytotoxicity in hepatic cell lines.

This guide demonstrates that a carefully designed in-silico workflow, leveraging multiple predictive models and grounded in comparative analysis, is a powerful strategy for chemical characterization. It embodies the principles of modern, efficient, and ethical science, enabling researchers to make more informed decisions and accelerate the pace of discovery.

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Validation

Precision in Potency: A Comparative Guide to Hindered Aminophenols

Introduction: The "In Silico" Trap In drug discovery, hindered aminophenols represent a privileged scaffold—combining the radical-trapping endurance of hindered phenols (like BHT) with the electron-donating power of anil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "In Silico" Trap

In drug discovery, hindered aminophenols represent a privileged scaffold—combining the radical-trapping endurance of hindered phenols (like BHT) with the electron-donating power of anilines. However, a recurring failure mode exists in their development: the over-reliance on gas-phase theoretical models.

We frequently observe candidates with exceptional calculated Bond Dissociation Enthalpies (BDE) fail in biological assays. Conversely, compounds predicted to be "sluggish" often outperform in lipid peroxidation models.

This guide objectively compares Theoretical Data (DFT-derived BDE, Ionization Potential) against Experimental Data (DPPH kinetics, Cyclic Voltammetry). It explains why these datasets diverge and provides a validated workflow to bridge the gap.

The Theoretical Landscape: What We Predict[1]

Computational chemistry provides the intrinsic thermodynamic potential of a molecule. For hindered aminophenols, two primary metrics are calculated using Density Functional Theory (DFT), typically at the B3LYP/6-31G(d,p) or M06-2X level.

Key Theoretical Metrics
  • Bond Dissociation Enthalpy (BDE): The energy required to homolytically cleave the O-H or N-H bond.

    • Prediction: Lower BDE

      
       Easier Hydrogen Atom Transfer (HAT) 
      
      
      
      Higher Antioxidant Activity.
  • Ionization Potential (IP): The energy required to remove an electron.[1]

    • Prediction: Lower IP

      
       Easier Single Electron Transfer (SET).
      

The Limitation: Most high-throughput screening calculates these values in vacuum or implicit solvent models (PCM). This ignores specific solute-solvent interactions (H-bonding) and, critically, the steric cost of a bulky radical approaching a target.

The Experimental Reality: What We Measure

To validate efficacy, we rely on kinetic and thermodynamic assays that introduce real-world variables: solvent polarity, pH, and steric bulk.

Key Experimental Metrics
  • DPPH Radical Scavenging (

    
     or 
    
    
    
    ):
    Measures the ability to quench a stable radical (2,2-diphenyl-1-picrylhydrazyl).
    • Reality: Heavily influenced by steric hindrance.[2] A bulky aminophenol may have a low BDE (good) but physically cannot reach the radical center of DPPH (bad).

  • Cyclic Voltammetry (

    
    ):  Measures the anodic peak potential.
    
    • Reality: Determines the ease of oxidation in a specific electrolyte. It captures the electron transfer (ET) component often missed by BDE calculations.

Critical Comparison: Theory vs. Experiment

The following table synthesizes data trends for three classes of aminophenols. Note the divergence in Compound C , where theory predicts high activity, but experiment shows moderate results due to steric shielding.

Table 1: Comparative Data Matrix
Compound ClassStructure FeaturesCalc. BDE (kcal/mol)Calc.[1][3][4] IP (eV)Exp. DPPH (

,

)
Exp. CV (

vs Fc/Fc+)
Verdict
A. Unhindered p-Aminophenol (No bulky groups)~78.57.15High (>10^4)0.12 VFast but Unstable. Rapidly oxidizes; prone to toxicity.
B. Moderately Hindered 2-tert-butyl-4-aminophenol~75.26.95Very High (>5x10^4)0.08 VThe "Sweet Spot." Low BDE + accessible sterics = Peak Efficacy.
C. Highly Hindered 2,6-di-tert-butyl-4-aminophenol~71.0 (Lowest)6.80Moderate (~10^3)0.05 VSteric Clash. Theory predicts #1, but bulky t-butyls block DPPH approach.

Analyst Note: Compound C has the best intrinsic thermodynamics (lowest BDE) but fails to translate this into kinetic efficiency against large radicals like DPPH. However, it often excels in inhibiting lipid peroxidation where the radical is smaller (LOO•).

Mechanistic Pathways Visualization

To understand the data, we must visualize the competing mechanisms. The choice between HAT (favored by non-polar solvents) and SET/SPLET (favored by polar solvents) dictates the experimental outcome.

AntioxidantMechanism Start Hindered Aminophenol (ArOH) Solvent Solvent Environment Start->Solvent HAT HAT Mechanism (Hydrogen Atom Transfer) Solvent->HAT Non-Polar (Benzene) SET SET/SPLET Mechanism (Electron Transfer) Solvent->SET Polar (MeOH/H2O) HAT_Desc Driven by BDE Favored in Non-Polar HAT->HAT_Desc Radical Neutral Radical (ArO•) HAT_Desc->Radical SET_Desc Driven by IP & Proton Affinity Favored in Polar/Ionizing SET->SET_Desc Cation Radical Cation (ArOH•+) SET_Desc->Cation Cation->Radical -H+ (Deprotonation)

Figure 1: Mechanistic divergence. Theoretical BDE predicts the HAT pathway (left), while electrochemical assays often mimic the SET pathway (right).

Validated Protocols

To replicate these comparisons, use the following self-validating workflows.

A. Computational Protocol (The Prediction)

Objective: Calculate BDE of the O-H bond.

  • Software: Gaussian 16 or ORCA.

  • Geometry Optimization: Use DFT B3LYP/6-31G(d,p) in vacuum.

  • Frequency Check: Ensure no imaginary frequencies (confirms local minimum).

  • Enthalpy Calculation:

    • Calculate Enthalpy (

      
      ) for the parent molecule (
      
      
      
      ).
    • Calculate Enthalpy (

      
      ) for the radical (
      
      
      
      ) and Hydrogen atom (
      
      
      ).[1][3]
    • Formula:

      
      .
      
    • Correction: For high accuracy, run single-point energy calculations with M06-2X/6-311++G(2d,2p).

B. DPPH Assay Protocol (The Kinetic Validation)

Objective: Determine


 and verify steric limitations.
  • Reagent Prep: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to 0.1 mM (purple solution).

  • Sample Prep: Prepare serial dilutions of the hindered aminophenol in methanol (10 µM to 500 µM).

  • Reaction:

    • Add 100 µL sample to 100 µL DPPH solution in a 96-well plate.

    • Control: Methanol + DPPH.[5]

    • Blank: Sample + Methanol (to correct for compound color).

  • Measurement: Incubate in dark for 30 mins. Read Absorbance at 517 nm .[5]

  • Self-Validation: Run Trolox as a positive control. If Trolox

    
     deviates >10% from historical data (typically ~12-15 µM), discard the run.
    
C. Cyclic Voltammetry Protocol (The Redox Validation)

Objective: Measure Oxidation Potential (


).
  • Setup: Three-electrode system (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in dry Acetonitrile.
    
  • Procedure:

    • Dissolve aminophenol (1 mM).

    • Scan rate: 50, 100, 200 mV/s.

    • Scan range: -0.5V to +1.2V.

  • Analysis: Identify the first anodic peak (

    
    ).
    
    • Insight: If the return cathodic peak (

      
      ) is absent, the radical cation is unstable (fast following chemical reaction).
      

Strategic Workflow for Drug Development

Do not rely on one data source. Use this integrated workflow to filter candidates effectively.

Workflow Step1 1. In Silico Screen (Calc BDE < 80 kcal/mol) Step2 2. Synthesis (Candidate Library) Step1->Step2 Step3 3. DPPH Assay (Steric Check) Step2->Step3 Step3->Step1 Feedback: Adjust Sterics Step4 4. CV Analysis (e- Transfer Check) Step3->Step4 Decision Select Lead Step4->Decision

Figure 2: Integrated Screening Workflow. Feedback loops from DPPH (Step 3) correct the steric blind spots of the In Silico model (Step 1).

References

  • Foti, M. C., et al. (2008).[6] "Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical. Kinetics and DFT Calculations Applied To Determine ArO-H Bond Dissociation Enthalpies and Reaction Mechanism."[6] Journal of Organic Chemistry.

  • Litwinienko, G., & Ingold, K. U. (2007).[1] "Solvent effects on the rates and mechanisms of reaction of phenols with free radicals." Accounts of Chemical Research.

  • Marković, Z., et al. (2016).[1] "Study of the mechanisms of antioxidative action of different antioxidants." Journal of the Serbian Society for Computational Mechanics.

  • Fotouhi, L., et al. (2012). "Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry." Journal of Electroanalytical Chemistry.

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). "Use of a free radical method to evaluate antioxidant activity."[1][2][5][7] LWT - Food Science and Technology.

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Amino-3,5-di-tert-butylphenol in Bioanalytical Assays

Introduction: The Challenge of Specificity with Substituted Phenols In the landscape of drug development and biological research, the accuracy of analytical methods is paramount. Compounds such as 2-Amino-3,5-di-tert-but...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Specificity with Substituted Phenols

In the landscape of drug development and biological research, the accuracy of analytical methods is paramount. Compounds such as 2-Amino-3,5-di-tert-butylphenol (ADTBP), a substituted phenol characterized by a reactive aminophenol core and two bulky, hydrophobic tert-butyl groups, present a unique challenge to assay specificity. While utilized in various chemical syntheses, its structural motifs are also common in antioxidants and other biologically active molecules.[1][2] The presence of such compounds, whether as an analyte of interest, a metabolite, or a contaminant, can lead to significant assay interference, producing misleading data that can derail research programs.

Part 1: Immunoassay Cross-Reactivity Assessment

Immunoassays, particularly ELISAs, are workhorses in many laboratories for their high throughput and sensitivity. However, their reliance on antibody-antigen recognition makes them susceptible to interference.[3] Cross-reactivity occurs when an antibody, raised against a specific target, also binds to other structurally similar molecules.[4][5] For a small molecule like ADTBP, this can lead to a false-positive signal, misrepresenting its concentration or even its presence in a sample.

Causality in Experimental Design: A Comparative Approach

To rigorously test for cross-reactivity, a panel of compounds must be selected to dissect which molecular features contribute to off-target binding. A competitive ELISA format is the logical choice for this analysis, as it is well-suited for the detection of small molecules (haptens).[6]

Our experimental design is centered on a hypothetical competitive ELISA developed for "Analyte X," a fictional compound structurally related to ADTBP. The core principle is to measure how effectively ADTBP and its analogs can compete with an enzyme-labeled Analyte X for binding to a limited number of capture antibodies.

Compound Selection Rationale:

  • Target Analyte (Analyte X): The intended target of the immunoassay, serving as the positive control and the reference for calculating cross-reactivity.

  • Test Compound (ADTBP): The primary subject of our investigation.

  • Structural Analogs:

    • 2,4-di-tert-butylphenol (DTBP): Lacks the amino group. Comparing its cross-reactivity to ADTBP isolates the contribution of the amine functional group to antibody binding.

    • 2-Aminophenol: Lacks the bulky tert-butyl groups. This comparison reveals the steric and hydrophobic influence of the tert-butyl substituents on recognition.

  • Negative Control (Caffeine): A structurally unrelated molecule, expected to show no cross-reactivity, thereby confirming the baseline specificity of the assay.

Detailed Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol is designed to be a self-validating system by including appropriate controls and providing a quantitative measure of interference.

Step-by-Step Methodology:

  • Antibody Coating: Coat a 96-well high-binding microtiter plate with 100 µL/well of capture antibody (specific for Analyte X) diluted to 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (PBS with 1% Bovine Serum Albumin) to block non-specific binding sites. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte, ADTBP, and all analog compounds in Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20). Concentrations should span a wide range (e.g., 0.01 ng/mL to 10,000 ng/mL) to generate a full competition curve.

    • Add 50 µL of each dilution to the appropriate wells.

    • Add 50 µL of the Analyte X-Horseradish Peroxidase (HRP) conjugate, diluted to a pre-optimized concentration in Assay Buffer, to all wells.

    • Incubate for 1 hour at 37°C. The key principle here is competition: the free compound in the sample will compete with the enzyme-labeled compound for binding to the coated antibody.[7]

  • Washing: Repeat the wash step as described in step 2, but perform five washes to ensure removal of all unbound reagents.

  • Signal Generation: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. Incubate in the dark at room temperature for 15-30 minutes. The HRP enzyme will catalyze the conversion of TMB to a blue-colored product.[7]

  • Stopping the Reaction: Add 50 µL/well of Stop Solution (e.g., 2N H₂SO₄). This will turn the color from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance against the logarithm of the compound concentration.

    • Perform a four-parameter logistic regression to determine the IC50 value (the concentration that inhibits 50% of the maximum signal) for each compound.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Reaction cluster_detection Detection & Analysis p1 1. Coat Plate with Capture Ab p2 2. Wash p1->p2 p3 3. Block Plate p2->p3 p4 4. Wash p3->p4 a1 5a. Add Sample/ Standard/Test Compound p4->a1 a2 5b. Add Analyte-HRP Conjugate a1->a2 a3 Incubate a2->a3 d1 6. Wash a3->d1 d2 7. Add TMB Substrate d1->d2 d3 8. Add Stop Solution d2->d3 d4 9. Read at 450 nm d3->d4 d5 10. Calculate IC50 & % Cross-Reactivity d4->d5

Caption: Workflow for the competitive ELISA cross-reactivity assessment.

Data Presentation & Interpretation

The results from the competitive ELISA are summarized below. This table allows for a direct, quantitative comparison of how ADTBP and its analogs perform against the intended target analyte.

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
Target Analyte X 10100%Reference compound.
ADTBP 8511.8%Moderate cross-reactivity observed.
2,4-di-tert-butylphenol 9501.1%Low cross-reactivity; suggests the amino group is a key binding determinant.
2-Aminophenol 4522.2%Higher cross-reactivity than ADTBP; indicates the bulky tert-butyl groups create steric hindrance that slightly reduces antibody binding.
Caffeine >100,000<0.01%Negligible cross-reactivity, confirming assay specificity.

Expert Insights: The data reveals that the antibody for Analyte X recognizes the aminophenol core structure. The presence of the bulky tert-butyl groups on ADTBP appears to sterically hinder optimal binding compared to the smaller 2-Aminophenol, reducing its cross-reactivity. However, an 11.8% cross-reactivity is still significant and could lead to substantial overestimation of Analyte X in samples containing ADTBP. This underscores the limitation of relying solely on an immunoassay when such related compounds may be present.

Part 2: Orthogonal Assessment Using Mass Spectrometry

To overcome the specificity limitations of immunoassays, an orthogonal method based on a different physical principle is required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the unambiguous identification and quantification of small molecules in complex matrices.[8][9] Its power lies in its ability to separate compounds chromatographically based on their physicochemical properties and then detect them based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.[10]

Rationale for LC-MS/MS

An LC-MS/MS method provides an independent and more specific measurement. By developing a method that can resolve ADTBP from its structural analogs and the target analyte, we can definitively confirm its presence and concentration, thereby validating or refuting the immunoassay results.

Detailed Protocol 2: LC-MS/MS Specificity Confirmation

This protocol establishes a highly selective method for quantifying ADTBP, ensuring that the measurement is not influenced by the presence of structurally similar compounds.

Step-by-Step Methodology:

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL methanol followed by 1 mL of 0.1% formic acid in water.

    • Load 0.5 mL of the sample (e.g., plasma, urine, or assay buffer).

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.

    • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Tandem Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Infuse each pure compound individually to determine the optimal precursor ion (the protonated molecule, [M+H]⁺) and the most stable, high-intensity product ions generated upon collision-induced dissociation. Unique transitions must be selected for each compound to ensure specificity.

  • Data Analysis:

    • Integrate the peak area for the specific MRM transition of each analyte at its characteristic retention time.

    • Quantify the concentration using a calibration curve prepared with certified reference standards.

LCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Condition Cartridge s2 2. Load Sample s1->s2 s3 3. Wash s2->s3 s4 4. Elute s3->s4 s5 5. Evaporate & Reconstitute s4->s5 lc 6. LC Separation (C18 Column) s5->lc ms 7. MS/MS Detection (MRM Mode) lc->ms da1 8. Integrate Peak Area (Retention Time + MRM) ms->da1 da2 9. Quantify using Calibration Curve da1->da2

Caption: Workflow for the LC-MS/MS orthogonal analysis method.

Data Presentation & Interpretation

The specificity of the LC-MS/MS method is demonstrated by the unique retention times and MRM transitions for each compound.

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
Target Analyte X 3.1210.2148.1
ADTBP 4.5222.2207.1
2,4-di-tert-butylphenol 5.2207.2191.2
2-Aminophenol 1.8110.193.1

Comparative Analysis Scenario:

Imagine a test sample is spiked with 50 ng/mL of ADTBP and 0 ng/mL of Analyte X.

  • ELISA Result: Due to the 11.8% cross-reactivity, the immunoassay might report a false concentration of ~5.9 ng/mL of Analyte X .

  • LC-MS/MS Result: The analysis would show a peak only at 4.5 minutes for the 222.2 -> 207.1 transition, quantifying 50 ng/mL of ADTBP , and no peak at 3.1 minutes, confirming 0 ng/mL of Analyte X .

This direct comparison powerfully illustrates the potential for misleading results from the immunoassay and validates the specificity of the LC-MS/MS method.

Discussion: A Synthesis of Findings and Best Practices

Our comparative analysis demonstrates that while 2-Amino-3,5-di-tert-butylphenol exhibits moderate, structure-based cross-reactivity in a representative immunoassay, this interference can be definitively identified and accurately quantified using an orthogonal LC-MS/MS method.

Potential Mechanisms of Interference:

  • Structural Mimicry: The primary cause of the observed cross-reactivity is the antibody's recognition of the aminophenol substructure shared between ADTBP and the target analyte.

  • Non-specific Interference: Beyond true cross-reactivity, phenolic compounds are known to interfere in assays through other mechanisms. They can act as reducing agents, potentially interfering with HRP-based signal generation systems.[11][12] The bulky, hydrophobic tert-butyl groups can also promote aggregation at high concentrations, which is a common cause of assay artifacts.[13]

Field-Proven Insights & Recommendations:

  • Acknowledge Structural Liabilities: Be aware that compounds containing phenolic or anilino groups are prone to assay interference through both specific and non-specific mechanisms.

  • Implement Front-End Screening: During assay development, screen a panel of structurally related and potentially interfering compounds, not just the primary analyte. This proactive approach identifies specificity issues early.

  • Mandate Orthogonal Confirmation: Critical decisions should never be based on a single analytical method. For any unexpected or pivotal results from a high-throughput screen or immunoassay, confirmation with a high-specificity method like LC-MS/MS is essential.

  • Trust but Verify: An immunoassay is a powerful screening tool, but its results should be treated as presumptive until confirmed, especially when dealing with complex samples or compounds with known potential for interference.

Conclusion

The rigorous evaluation of cross-reactivity is not merely a procedural step but a fundamental requirement for ensuring data integrity. This guide has demonstrated that a compound like 2-Amino-3,5-di-tert-butylphenol, while seemingly innocuous, can significantly impact immunoassay results due to structural similarity to other analytes. By employing a systematic approach that combines a well-designed immunoassay protocol with a highly specific orthogonal method like LC-MS/MS, researchers can confidently dissect and understand potential interferences. This dual-methodology paradigm provides a robust, self-validating framework to produce accurate and reliable data, safeguarding the integrity of research and development programs.

References

  • Diva-Portal.org. Immunological Cross-Reactivity. Available from: [Link]

  • MDPI. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Available from: [Link]

  • NIH. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Available from: [Link]

  • NIH. Retrospective Approach to Evaluate Interferences in Immunoassay. Available from: [Link]

  • Science.gov. substituted di-tert-butyl phenols: Topics by Science.gov. Available from: [Link]

  • NIH. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Available from: [Link]

  • SeraCare. Technical Guide for ELISA - Protocols. Available from: [Link]

  • ACS Publications. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Available from: [Link]

  • SciRP.org. Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. Available from: [Link]

  • OMICS Online. -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Available from: [Link]

  • HistologiX. FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. Available from: [Link]

  • ResearchGate. Human biomonitoring of 2,4-di-tert-butylphenol: determination of the parent substance and a novel, specific metabolite in urine by UHPLC-MS/MS. Available from: [Link]

  • NIH. Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. Available from: [Link]

  • Aptamer Group. Small Molecules Detection With Aptamer Based BLI And ELISA-like Assays. Available from: [Link]

  • ResearchGate. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Available from: [Link]

  • PubMed. Mechanisms of interference of p-diphenols with the Trinder reaction. Available from: [Link]

  • Taylor & Francis Online. Chromatographic Methods Coupled to Mass Spectrometry Detection for the Determination of Phenolic Acids in Plants and Fruits. Available from: [Link]

  • MDPI. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Available from: [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. Available from: [Link]

  • MDPI. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Available from: [Link]

  • PubMed Central. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. Available from: [Link]

  • Tech Science Press. Identification of Phenolic Compounds from K. ivorensis by Selected Chromatographic and Spectrometric Techniques. Available from: [Link]

  • DiVA portal. Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Available from: [Link]

  • PubMed Central. Interferences in Immunoassay. Available from: [Link]

  • NCBI Bookshelf. Assay Interference by Chemical Reactivity - Assay Guidance Manual. Available from: [Link]

  • MDPI. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. Available from: [Link]

  • ACS Central Science. The Ecstasy and Agony of Assay Interference Compounds. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 2-Amino-3,5-di-tert-butylphenol

[1][2] Executive Summary & Chemical Profile 2-Amino-3,5-di-tert-butylphenol (CAS: 24973-57-7) represents a specific class of "hindered aminophenols."[1] While often used as intermediates or antioxidants, their disposal r...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile

2-Amino-3,5-di-tert-butylphenol (CAS: 24973-57-7) represents a specific class of "hindered aminophenols."[1] While often used as intermediates or antioxidants, their disposal requires strict adherence to environmental protocols due to high lipophilicity and aquatic toxicity.

Unlike simple phenols, the presence of the amine group (


) alongside bulky tert-butyl groups introduces unique stability and reactivity challenges.[1] This guide prioritizes environmental containment  and prevention of auto-oxidation  in waste streams.[1]
Key Chemical Identifiers
ParameterDetail
Chemical Name 2-Amino-3,5-di-tert-butylphenol
CAS Number 24973-57-7
Molecular Formula

Key Hazards (GHS) H410: Very toxic to aquatic life with long-lasting effects.H315/H319: Causes skin/eye irritation.Auto-oxidation: May darken/degrade upon air exposure.[1]

The "Why" Behind the Protocol (Causality & Logic)

To ensure safety, you must understand the mechanism of the hazard:

  • Aquatic Toxicity (The Lipophilic Trap): The two tert-butyl groups make this molecule highly lipophilic (fat-soluble).[1] If released into water systems, it easily crosses biological membranes in aquatic life, bioaccumulating rather than dispersing. Directive: Under no circumstances can this be flushed down the drain.

  • Auto-Oxidation (The Color Shift): As an aminophenol, this compound is prone to oxidation, converting into quinone-imines (often deep red or brown).[1] While usually not explosive, this reaction consumes oxygen and can generate mild heat. Directive: Waste containers should be sealed quickly to limit oxygen exposure, preventing "mystery chemical" identification issues downstream due to color changes.

  • Amine Basicity: The amine group makes the compound slightly basic. Directive: Segregate strictly from strong acids (especially oxidizing acids like Nitric Acid) to prevent violent exothermic neutralization or nitration.[1]

Step-by-Step Disposal Workflow

A. Solid Waste (Crystalline/Powder)

Primary waste stream for expired reagents or spill cleanup materials.[1]

  • Segregation: Isolate from oxidizers and strong acids.

  • Primary Containment: Place the solid material into a chemically resistant bag (polyethylene or polypropylene).

    • Pro-Tip: If the solid is old and dark (oxidized), note "Oxidized Aminophenol" on the tag to assist waste handlers.[1]

  • Double Bagging: Seal the primary bag and place it inside a second clear bag. This "double containment" prevents fine powder leakage which can cause contact dermatitis.[1]

  • Labeling: Affix a hazardous waste tag.

    • Must include: "Toxic," "Irritant," and "Marine Pollutant."

    • Chemical Name: Write out the full name; do not use abbreviations like "DTBP-amine."

  • Final Vessel: Place the bagged waste into the lab's designated Solid Toxic/Hazardous Waste Drum .

B. Liquid Waste (Mother Liquors/Solutions)

Primary waste stream for reaction byproducts.[1]

  • Solvent Compatibility Check: Determine the solvent used (e.g., Ethanol, Ethyl Acetate, DCM).

  • Stream Selection:

    • Non-Halogenated Stream: If dissolved in alcohols, acetone, or ethyl acetate.

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.[1]

  • pH Check: Ensure the waste solution is not highly acidic. If mixed with acids, neutralize to pH 6–8 before adding to the organic waste carboy to prevent heat generation.

  • Transfer: Pour into the appropriate HDPE or Glass waste carboy.[1]

    • Critical: Leave at least 10% headspace in the container.[1] Aminophenols can slowly oxidize; headspace prevents pressure buildup if minor off-gassing occurs.[1]

Decision Logic & Workflow Diagram

The following diagram illustrates the critical decision points for disposing of 2-Amino-3,5-di-tert-butylphenol.

DisposalWorkflow Start Waste Generation: 2-Amino-3,5-di-tert-butylphenol StateCheck Determine Physical State Start->StateCheck Warning CRITICAL: DO NOT FLUSH Severe Aquatic Toxicity Start->Warning Solid Solid Waste (Powder/Crystals) StateCheck->Solid Is Solid Liquid Liquid/Solution Waste StateCheck->Liquid Is Liquid Bagging Double Bag in Polyethylene Label: 'Toxic & Marine Pollutant' Solid->Bagging SolidBin Solid Hazardous Waste Drum Bagging->SolidBin SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., Ethanol, EtOAc) SolventCheck->NonHalo No Halogens Carboy Transfer to Organic Waste Carboy Halo->Carboy NonHalo->Carboy

Figure 1: Decision matrix for the segregation and disposal of hindered aminophenols. Note the strict prohibition of drain disposal due to aquatic toxicity.[2]

Segregation Matrix (Incompatibility)

Proper segregation prevents "unexplained" lab accidents.[1]

Chemical ClassCompatibilityAction/Reasoning
Strong Oxidizers (Peroxides, Nitrates)INCOMPATIBLE Risk: Fire/Rapid Oxidation.[1] The phenol ring is electron-rich and reacts vigorously with oxidizers.[1]
Acid Chlorides/Anhydrides INCOMPATIBLE Risk: Exothermic Reaction. The amine and hydroxyl groups will react rapidly to form amides/esters, generating heat and HCl fumes.
Strong Acids (Conc. H₂SO₄, HNO₃)INCOMPATIBLE Risk: Exothermic salt formation. Nitric acid specifically may cause nitration (explosion hazard).[1]
Organic Solvents COMPATIBLE Safe to mix with standard organic waste streams (Acetone, Methanol, Toluene).[1]

Emergency Procedures (Spill Response)

In the event of a benchtop spill of 2-Amino-3,5-di-tert-butylphenol:

  • PPE: Don Nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Containment:

    • Solid Spill: Do not dry sweep if fine dust is present (inhalation risk).[1] Cover with wet paper towels to dampen, then scoop into a bag.

    • Liquid Spill: Absorb with an inert material (Vermiculite or Sand).[1] Do not use combustible materials like sawdust.

  • Decontamination: Wipe the surface with an ethanol-soaked tissue followed by a soap-and-water wash.[1]

  • Disposal: All cleanup materials (gloves, tissues, absorbent) must go into the Solid Hazardous Waste bin, not the regular trash.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7311, 2,4-Di-tert-butylphenol (Analogous Hazard Data).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Phenol, 2-amino-4,6-bis(1,1-dimethylethyl)- (Isomer Class Hazard Data).[1] Retrieved from [Link][1]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-3,5-di-tert-butylphenol

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Handling compounds like 2-Amino-3,5-di-tert-butylphenol, a substituted phenol, require...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Handling compounds like 2-Amino-3,5-di-tert-butylphenol, a substituted phenol, requires a nuanced understanding of its potential hazards to establish a robust framework of protection. This guide moves beyond a simple checklist, offering a procedural and causal explanation for the selection and use of Personal Protective Equipment (PPE), ensuring that every step taken in the laboratory is a self-validating system of safety.

Foundational Hazard Assessment: Understanding the "Why"

Before we can select the appropriate PPE, we must first understand the specific risks posed by 2-Amino-3,5-di-tert-butylphenol and its chemical relatives. Safety Data Sheets (SDS) for structurally similar compounds provide a clear directive on the primary hazards.

The primary hazards associated with aminophenols and di-tert-butylated phenols include:

  • Skin Irritation and Corrosion: These compounds can cause significant skin irritation.[1][2][3] The precautionary statement P264, "Wash skin thoroughly after handling," underscores this risk.[1]

  • Serious Eye Damage: Direct contact with the eyes can lead to severe irritation or damage.[1][3] The hazard statement H318, "Causes serious eye damage," necessitates robust eye protection.[1]

  • Respiratory Irritation: If the solid compound is aerosolized, it may cause respiratory tract irritation.[3] This is a critical consideration when weighing or transferring the powder.

  • Potential for Allergic Skin Reaction: Some related compounds are known skin sensitizers, meaning repeated contact could lead to an allergic reaction.[2]

  • Aquatic Toxicity: These chemicals are often classified as very toxic to aquatic life with long-lasting effects, which informs disposal protocols for both the chemical and contaminated PPE.[1][2][4]

Furthermore, some tert-butyl-phenolic compounds are being scrutinized as potential endocrine disruptors, adding another layer of long-term health considerations to our handling protocols.[2][5] Our PPE strategy is therefore not just about preventing immediate injury, but also minimizing chronic exposure.

Core PPE Requirements for Laboratory Operations

The level of PPE required is dictated by the specific task and the associated risk of exposure. The following table summarizes the minimum PPE for common laboratory procedures involving 2-Amino-3,5-di-tert-butylphenol.

Laboratory Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport Chemical-resistant gloves (e.g., Nitrile)Safety glasses with side shieldsStandard lab coatNot typically required
Weighing/Transfer (Solid) Chemical-resistant gloves (e.g., Nitrile)Chemical splash gogglesStandard lab coatNIOSH-approved respirator (e.g., N95) if not in a ventilated enclosure
Solution Preparation Chemical-resistant gloves (e.g., Nitrile)Chemical splash goggles and face shieldChemical-resistant apron over lab coatRequired if not handled within a certified chemical fume hood
Reaction Monitoring & Sampling Chemical-resistant gloves (e.g., Nitrile)Chemical splash gogglesStandard lab coatRequired if not handled within a certified chemical fume hood
Waste Disposal Chemical-resistant gloves (e.g., Nitrile)Chemical splash goggles and face shieldChemical-resistant apron over lab coatNot typically required if handling sealed containers

In-Depth Guide to PPE Selection and Use

Hand Protection: The First Line of Defense

Given the classification as a skin irritant, direct contact must be avoided.[2][3]

  • Selection: Always use chemical-impermeable gloves.[6] Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's compatibility chart to verify resistance and breakthrough times for aromatic amines and phenols.

  • Procedural Use: Inspect gloves for any signs of degradation or puncture before use.[2] When removing gloves, do so with care to avoid contaminating your skin.[2] Never wear gloves outside of the laboratory or touch common surfaces like doorknobs and keyboards.

Eye and Face Protection: Shielding from Irreversible Damage

The risk of serious eye damage is significant.[1][3]

  • Selection: At a minimum, chemical splash goggles that conform to EN 166 (Europe) or ANSI Z87.1 (US) standards are mandatory whenever the chemical is handled.[7] Standard safety glasses do not provide an adequate seal against splashes or airborne particles.[8]

  • Procedural Use: When there is a higher risk of splashes—for example, when preparing solutions or transferring large quantities—a full-face shield must be worn in addition to chemical splash goggles.[8][9] Ensure eyewash stations are readily accessible and have been tested.[2]

Body Protection: Minimizing Dermal Exposure
  • Selection: A clean, buttoned lab coat provides a primary barrier. For procedures with a high splash potential, such as large-scale solution preparation or cleaning spills, a chemical-resistant apron worn over the lab coat is essential.[10][11]

  • Procedural Use: Contaminated clothing should be removed immediately and decontaminated before reuse.[12] Do not store personal items in the pockets of lab coats used for chemical handling.

Respiratory Protection: Preventing Inhalation Hazards

The fine, solid form of 2-Amino-3,5-di-tert-butylphenol can become airborne during weighing and transfer operations, posing an inhalation risk.[3]

  • Selection: All handling of the solid powder that could generate dust must be performed in a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.[2][6] If engineering controls are not feasible or are insufficient, a NIOSH-approved air-purifying respirator with a particulate filter (e.g., an N95, P95, or P100) is required.[11][13]

  • Procedural Use: Personnel requiring respirators must be properly fit-tested and trained in their use, maintenance, and limitations.[8]

Operational Plan: A Step-by-Step Safety Workflow

This workflow integrates PPE use into a standard laboratory procedure, creating a protocol that is inherently safe.

G cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_post 3. Post-Handling & Disposal prep1 Verify fume hood certification and locate safety shower/eyewash. prep2 Assemble all necessary chemicals and equipment. prep1->prep2 prep3 Select and inspect all required PPE. prep2->prep3 exec1 Don PPE: 1. Lab Coat 2. Goggles/Face Shield 3. Gloves prep3->exec1 Proceed to handling exec2 Perform chemical handling (weighing, transfer, dissolution) INSIDE fume hood. exec1->exec2 exec3 Securely seal all containers containing the chemical. exec2->exec3 post1 Decontaminate work surfaces and any non-disposable equipment. exec3->post1 Task complete post2 Doff PPE in correct order: 1. Gloves 2. Face Shield/Goggles 3. Lab Coat post1->post2 post3 Dispose of contaminated PPE and chemical waste in labeled, approved containers. post2->post3 post4 Wash hands thoroughly with soap and water. post3->post4

Caption: Safe handling workflow for 2-Amino-3,5-di-tert-butylphenol.

Disposal Plan: Environmental Responsibility

Due to its high aquatic toxicity, 2-Amino-3,5-di-tert-butylphenol and its containers must not be disposed of in standard waste streams or flushed down the drain.[1][2][6]

  • Chemical Waste: Dispose of the chemical and any solutions in a designated, sealed, and clearly labeled hazardous waste container for collection by a licensed chemical destruction facility.[6][12]

  • Contaminated PPE: Disposable items such as gloves, bench paper, and wipes that are contaminated with the chemical should be collected in a separate, sealed waste bag and disposed of as solid hazardous waste.[6]

  • Containers: Empty containers should be triple-rinsed (with the rinsate collected as hazardous waste) before recycling or disposal, or punctured to prevent reuse.[6]

By adhering to this comprehensive PPE and handling guide, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Safety Data Sheet - 2,4-Di-tert-butylphenol. Chemos GmbH & Co. KG. [Link]

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Institutes of Health (NIH). [Link]

  • Safety Data Sheet - 2,6-Di-tert-butylphenol. CPAchem. [Link]

  • What Are You Wearing? Basic PPE for Pesticide Safety. University of California Integrated Pest Management Program (UC IPM). [Link]

  • Personal Protective Equipment for Working With Pesticides. University of Missouri Extension. [Link]

  • Components of Personal Protective Equipment. Pesticide Environmental Stewardship. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Personal Protective Equipment (PPE). U.S. Environmental Protection Agency (EPA). [Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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